pTH (73-84) (human)
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H96N16O19/c1-24(2)20-33(65-51(85)40(25(3)4)68-48(82)34(21-38(59)74)66-52(86)41(26(5)6)69-49(83)35(22-39(75)76)64-43(77)27(7)57)47(81)70-42(29(9)72)53(87)62-30(14-10-12-18-55)45(79)60-28(8)44(78)61-31(15-11-13-19-56)46(80)67-36(23-71)50(84)63-32(54(88)89)16-17-37(58)73/h24-36,40-42,71-72H,10-23,55-57H2,1-9H3,(H2,58,73)(H2,59,74)(H,60,79)(H,61,78)(H,62,87)(H,63,84)(H,64,77)(H,65,85)(H,66,86)(H,67,80)(H,68,82)(H,69,83)(H,70,81)(H,75,76)(H,88,89)/t27-,28-,29+,30-,31-,32-,33-,34-,35-,36-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLNFZWNZHODHM-IWPBCPHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H96N16O19 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1273.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Enigma of pTH (73-84): A Technical Guide to its Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length hormone, PTH (1-84), and its N-terminal fragments are well-characterized, the function of its C-terminal fragments has long been a subject of debate. Emerging evidence suggests that these fragments, including pTH (73-84), are not merely inactive metabolites but possess distinct biological activities, often opposing those of the intact hormone. This technical guide provides an in-depth exploration of the biological function of human pTH (73-84), summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, bone biology, and drug development.
Core Biological Function: A Paradigm of Opposing Actions
The primary biological functions attributed to pTH (73-84) and other C-terminal PTH fragments revolve around their effects on bone metabolism and calcium homeostasis, which are contrary to the classical effects of PTH (1-84). These fragments are believed to exert their effects through a putative C-terminal PTH receptor (C-PTHR), which is distinct from the well-known PTH type 1 receptor (PTH1R).
The key biological functions include:
-
Inhibition of Bone Resorption: C-terminal fragments have been shown to directly inhibit bone resorption.[1]
-
Induction of Apoptosis in Bone Cells: These fragments can promote programmed cell death (apoptosis) in both osteocytes and osteoclasts.[2] This action is thought to contribute to the reduction in bone resorption.
-
Antagonism of PTH (1-84) Effects: C-terminal fragments can counteract the calcemic (calcium-raising) effects of full-length PTH.
These actions suggest a potential role for C-terminal fragments like pTH (73-84) in the physiological regulation of bone turnover and in the pathophysiology of diseases characterized by altered bone metabolism, such as renal osteodystrophy.
Quantitative Data Summary
Quantitative data specifically for the pTH (73-84) fragment is limited in the scientific literature. However, studies on the closely related and larger C-terminal fragment, human PTH (7-84), provide valuable insights that are likely applicable to pTH (73-84). The following table summarizes key quantitative findings from in vitro studies.
| Parameter | Peptide | Concentration | Effect | Cell/System Type | Reference |
| Bone Resorption | hPTH (7-84) | 300 nM | 50% reduction in basal ⁴⁵Ca release | Neonatal mouse calvariae | [3] |
| Osteoclast Formation | hPTH (7-84) | 300 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | Murine bone marrow cultures | [3] |
| Osteoclast Formation | hPTH (39-84) | 3000 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | Murine bone marrow cultures | [3] |
Signaling Pathways
The signaling pathways activated by pTH (73-84) are believed to be initiated by its binding to the putative C-PTHR. While the C-PTHR has not yet been cloned, experimental evidence suggests that its activation leads to downstream signaling cascades that differ from the classical PTH1R-mediated pathways. The proposed signaling events involve the activation of Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Signaling Pathway for pTH (73-84)
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of pTH (73-84) biological function. These protocols are based on established methods used for other PTH fragments and can be adapted for pTH (73-84).
Solid-Phase Peptide Synthesis of pTH (73-84)
Objective: To chemically synthesize the human pTH (73-84) peptide for use in biological assays.
Methodology:
The synthesis of pTH (73-84) can be achieved using the Merrifield solid-phase technique.[4]
-
Resin: Benzhydrylamine resin is a suitable solid support.
-
Amino Acid Protection: Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly used for the protection of the α-amino group of the amino acids.
-
Coupling: Stepwise coupling of the Fmoc-protected amino acids is performed according to the peptide sequence.
-
Deprotection: The Fmoc protecting group is removed at each step to allow for the addition of the next amino acid.
-
Cleavage and Purification: Once the synthesis is complete, the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC).
-
Verification: The identity and purity of the synthesized peptide should be confirmed by mass spectrometry and amino acid analysis.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity of pTH (73-84) to the putative C-PTHR on target cells (e.g., osteocytes).
Methodology:
This assay measures the ability of unlabeled pTH (73-84) to compete with a radiolabeled ligand for binding to the receptor.
-
Radioligand: A radiolabeled C-terminal PTH fragment (e.g., ¹²⁵I-labeled PTH(53-84)) is used.
-
Cell Preparation: Membranes are prepared from cells known to express the C-PTHR (e.g., osteocytic cell lines).
-
Assay Buffer: A suitable binding buffer is used (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of unlabeled pTH (73-84).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
In Vitro Bone Resorption Assay
Objective: To assess the effect of pTH (73-84) on osteoclast-mediated bone resorption.
Methodology:
This assay measures the release of a pre-incorporated radioisotope from bone explants as an index of bone resorption.
-
Bone Explants: Calvariae from neonatal mice are pre-labeled by injecting the pups with ⁴⁵Ca.
-
Culture: The labeled calvariae are cultured in a suitable medium (e.g., α-MEM) in the presence or absence of pTH (73-84) at various concentrations.
-
Sample Collection: Aliquots of the culture medium are collected at different time points.
-
Quantification: The amount of ⁴⁵Ca released into the medium is measured by liquid scintillation counting. The total ⁴⁵Ca in the bone explants is also determined at the end of the experiment.
-
Data Analysis: The percentage of ⁴⁵Ca release is calculated for each treatment group and compared to the control group.
Osteoclastogenesis Assay
Objective: To determine the effect of pTH (73-84) on the formation of osteoclasts from precursor cells.
Methodology:
This assay involves the culture of bone marrow cells in the presence of osteoclast-differentiating factors and the test peptide.
-
Cell Source: Bone marrow cells are isolated from the long bones of mice.
-
Culture Conditions: The cells are cultured in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-κB ligand) to induce osteoclast differentiation.
-
Treatment: Different concentrations of pTH (73-84) are added to the cultures.
-
Staining: After a suitable culture period (e.g., 7-10 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated cells (containing three or more nuclei) are identified and counted as osteoclasts.
-
Data Analysis: The number of osteoclasts in the pTH (73-84)-treated groups is compared to the control group.
MAPK Phosphorylation Assay (Western Blot)
Objective: To investigate the activation of the MAPK pathway in response to pTH (73-84).
Methodology:
This assay detects the phosphorylation of key MAPK proteins, such as ERK1/2, as an indicator of pathway activation.
-
Cell Culture and Treatment: A suitable cell line (e.g., an osteocytic cell line) is cultured and then treated with pTH (73-84) for various time points.
-
Protein Extraction: Whole-cell lysates are prepared from the treated and untreated cells.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-ERK1/2). A primary antibody against the total form of the protein is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the phosphorylated protein bands is quantified and normalized to the total protein levels.
Conclusion
The human pTH (73-84) fragment represents an intriguing area of parathyroid hormone biology. The available evidence strongly suggests that it is not an inert metabolic byproduct but a biologically active peptide with functions that oppose those of the full-length hormone. Its ability to inhibit bone resorption and induce apoptosis in bone cells points to a potential role in the fine-tuning of bone remodeling. The elucidation of its specific receptor and downstream signaling pathways will be crucial for a complete understanding of its physiological role and for exploring its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biological functions of pTH (73-84) and other C-terminal PTH fragments, ultimately contributing to a more comprehensive understanding of calcium and bone metabolism.
References
The Evolving Paradigm of Parathyroid Hormone: Uncovering the Bioactivity of C-terminal Fragments
An in-depth technical guide on the role of C-terminal PTH fragments, designed for researchers, scientists, and drug development professionals.
Introduction
Parathyroid hormone (PTH) is the principal endocrine regulator of calcium and phosphate (B84403) homeostasis.[1][2] The full-length, 84-amino-acid peptide, PTH(1-84), exerts its classical effects through the N-terminal domain (residues 1-34), which binds to the type 1 PTH/PTHrP receptor (PTH1R), a G protein-coupled receptor (GPCR).[3][4] For decades, the carboxyl-terminal (C-terminal) fragments, which constitute the vast majority (70-95%) of circulating immunoreactive PTH, were considered biologically inert byproducts of hormone metabolism.[5][6][7]
However, a growing body of evidence has challenged this dogma, revealing that C-terminal PTH fragments possess distinct biological activities, often antagonistic to those of intact PTH(1-84).[8][9] These fragments appear to act through a putative, distinct C-terminal PTH receptor (CPTHR), signaling a paradigm shift in our understanding of PTH physiology and its role in pathology, particularly in chronic kidney disease (CKD).[5][10][11]
Generation and Metabolism of C-terminal PTH Fragments
C-terminal PTH fragments are generated through two primary mechanisms:
-
Direct Secretion: The parathyroid glands secrete not only intact PTH(1-84) but also various C-terminal fragments directly into circulation in a calcium-regulated manner.[5][11]
-
Peripheral Metabolism: Intact PTH(1-84) is rapidly cleaved in the liver (by Kupffer cells) and other tissues, yielding N-terminal and C-terminal fragments.[5][12]
While N-terminal fragments are quickly degraded, C-terminal fragments have a significantly longer half-life and are primarily cleared by the kidneys.[6][12] This renal clearance mechanism is critical, as impaired kidney function leads to the marked accumulation of C-terminal fragments, a hallmark of CKD-Mineral and Bone Disorder (CKD-MBD).[12][13][14] The most abundant of these fragments is thought to be PTH(7-84).[1][13]
References
- 1. academic.oup.com [academic.oup.com]
- 2. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UpToDate 2018 [doctorabad.com]
- 7. Parathyroid hormone - a critical bridge between bone metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Receptors specific for the carboxyl-terminal region of parathyroid hormone on bone-derived cells: determinants of ligand binding and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Parathyroid hormone and large related C-terminal fragments increase at different rates with worsening of renal function in chronic kidney disease patients. A possible indicator of bone turnover status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of pTH (73-84) (human)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone, PTH (1-84), and its N-terminal fragments, such as PTH (1-34), exert their classic effects by binding to the PTH type 1 receptor (PTH1R), leading to increased serum calcium levels. However, the biological roles of C-terminal fragments of PTH, including pTH (73-84), have emerged as a significant area of research. These fragments, once considered inactive metabolites, are now understood to possess distinct biological activities that often oppose the actions of the full-length hormone. This guide provides a comprehensive overview of the mechanism of action of human pTH (73-84), focusing on its molecular targets, signaling pathways, and physiological effects, with a particular emphasis on its role in bone metabolism.
Core Mechanism of Action: A Tale of Two Receptors
The primary mechanism of action of pTH (73-84) is mediated through a putative G protein-coupled receptor known as the C-terminal PTH receptor (C-PTHR).[1] This receptor is distinct from the well-characterized PTH1R and is highly expressed in osteocytes, the most abundant cell type in bone.[1] The binding of pTH (73-84) and other C-terminal fragments to the C-PTHR initiates a signaling cascade that antagonizes the effects of PTH (1-84).[2]
Antagonism of PTH (1-84) Action
pTH (73-84) has been demonstrated to counteract the physiological effects of full-length PTH. In vivo studies in rats have shown that administration of pTH (73-84) can induce hypocalcemia and inhibit the increase in serum calcium typically seen with PTH (1-84) administration.[2][3] This antagonistic effect is not believed to be a result of competitive binding at the PTH1R, as pTH (73-84) shows negligible affinity for this receptor.[1] Instead, the prevailing hypothesis points towards the distinct signaling pathways activated by the C-PTHR.
Cellular and Physiological Effects
The binding of pTH (73-84) to the C-PTHR triggers a cascade of events primarily impacting bone remodeling and cellular viability.
Inhibition of Bone Resorption
A key physiological role of pTH (73-84) is the inhibition of bone resorption. In vitro studies using neonatal mouse calvariae have shown that pTH (73-84) can significantly reduce the release of calcium from bone, both basally and in response to resorptive stimuli like PTH (1-84).[4]
Impairment of Osteoclast Differentiation
The anti-resorptive action of pTH (73-84) is, at least in part, due to its ability to impair the formation of mature osteoclasts. Studies on murine bone marrow cultures have demonstrated that pTH (73-84) can significantly decrease the number of differentiated, multinucleated osteoclast-like cells.[4] This effect is independent of the PTH1R signaling pathway.[4]
Induction of Osteocyte Apoptosis
A striking effect of C-PTHR activation by pTH (73-84) and other C-terminal fragments is the induction of apoptosis in osteocytes.[1] This pro-apoptotic effect is mediated by the downstream signaling of the C-PTHR and involves the activation of caspases.
Signaling Pathways
The signaling pathway initiated by pTH (73-84) binding to the C-PTHR is distinct from the classic PTH1R pathways.
C-PTHR Signaling: A Calcium-Mediated Pathway
Evidence suggests that the C-PTHR signals through a pathway involving intracellular calcium mobilization. Activation of the C-PTHR leads to an influx of extracellular calcium, which then acts as a second messenger to trigger downstream cellular responses, including apoptosis.
In contrast, PTH (1-84) binding to the PTH1R primarily activates the adenylyl cyclase/cAMP/PKA and phospholipase C/PKC pathways.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of pTH (73-84).
Table 1: Effect of pTH (73-84) on Bone Resorption
| Experimental Model | Treatment | Concentration | Outcome | Reference |
| Neonatal Mouse Calvariae | hPTH (73-84) | 300 nM | 50% reduction in basal 45Ca release | [4] |
| Neonatal Mouse Calvariae | hPTH (73-84) | 300 nM | Inhibition of 45Ca release induced by PTH (1-84), PTH (1-34), Vitamin D, PGE₂, or IL-11 | [4] |
Table 2: Effect of pTH (73-84) on Osteoclastogenesis
| Experimental Model | Treatment | Concentration | Outcome | Reference |
| Murine Bone Marrow Cultures | hPTH (73-84) | 300 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [4] |
| Murine Bone Marrow Cultures | hPTH (39-84) | 3000 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Bone Resorption Assay (45Ca Release from Neonatal Mouse Calvariae)
Protocol:
-
Radiolabeling: Pregnant mice are injected with 45CaCl2 to label the skeletons of the developing pups.
-
Calvarial Dissection: Frontal and parietal bones are dissected from 4- to 6-day-old neonatal mice.
-
Pre-culture: Calvariae are cultured for 24 hours in a suitable medium (e.g., BGJb medium) to allow them to stabilize.
-
Treatment: The medium is replaced with fresh medium containing the experimental agents: vehicle control, pTH (73-84) at various concentrations, and/or a bone-resorbing agent (e.g., PTH (1-84)).
-
Incubation: The cultures are incubated for a defined period, typically 72 hours.
-
Sample Collection: At the end of the incubation, the culture medium is collected. The calvariae are washed and then dissolved in acid (e.g., formic acid).
-
Scintillation Counting: The radioactivity (45Ca) in the culture medium and the dissolved calvariae is measured using a liquid scintillation counter.
-
Data Analysis: The percentage of 45Ca released into the medium is calculated as: (cpm in medium / (cpm in medium + cpm in calvaria)) * 100.
In Vitro Osteoclast Differentiation Assay
Protocol:
-
Cell Isolation: Bone marrow is flushed from the femurs and tibias of mice. The cell suspension is cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Induction: BMMs are cultured in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation. 1,25-dihydroxyvitamin D3 is often included to enhance differentiation.
-
Treatment: pTH (73-84) at various concentrations or a vehicle control is added to the culture medium.
-
Incubation: The cells are cultured for 7-12 days, with medium changes every 2-3 days.
-
Staining: At the end of the culture period, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: The number of TRAP-positive, multinucleated (≥3 nuclei) cells is counted under a microscope.
Osteocyte Apoptosis Assay (TUNEL Assay)
Protocol:
-
Cell Culture: Osteocytic cell lines (e.g., MLO-Y4) are cultured under standard conditions.
-
Treatment: Cells are treated with pTH (73-84) at various concentrations or a vehicle control for a specified period.
-
Fixation and Permeabilization: Cells are fixed with a cross-linking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection: If a non-fluorescently labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody against the label is performed. Nuclei are counterstained with a DNA dye such as DAPI.
-
Analysis: The percentage of TUNEL-positive cells (apoptotic cells) is determined by fluorescence microscopy.
Conclusion
pTH (73-84) is a biologically active C-terminal fragment of parathyroid hormone with a mechanism of action that is distinct from and often antagonistic to that of the full-length hormone. Its effects are primarily mediated through the C-terminal PTH receptor, leading to the inhibition of bone resorption, impairment of osteoclast differentiation, and induction of osteocyte apoptosis. The downstream signaling of the C-PTHR appears to be dependent on intracellular calcium mobilization. A deeper understanding of the molecular mechanisms of pTH (73-84) and its receptor may open new avenues for the development of therapeutic agents for bone diseases characterized by excessive bone resorption. Further research is needed to fully elucidate the C-PTHR signaling pathway and to explore the therapeutic potential of targeting this system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Administration of PTH-(7-84) antagonizes the effects of PTH-(1-84) on bone in rats with moderate renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone 7-84 induces hypocalcemia and inhibits the parathyroid hormone 1-84 secretory response to hypocalcemia in rats with intact parathyroid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic C-Terminal Tail: A Technical Guide to the Biological Activity of Human pTH and its Fragments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Parathyroid Hormone (hPTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length 84-amino acid peptide (hPTH 1-84) has been extensively studied, with its N-terminal region (1-34) largely responsible for its classical biological activities through the PTH type 1 receptor (PTH1R). However, the biological significance of its C-terminal fragments, which constitute the majority of circulating PTH, remains a subject of ongoing investigation. This technical guide provides an in-depth overview of the current understanding of C-terminal PTH fragments, with a particular focus on the available, albeit limited, information regarding the human PTH (73-84) fragment.
While direct evidence for the specific biological activity of the hPTH (73-84) fragment is scarce in scientific literature, research on larger C-terminal fragments provides valuable insights into the potential roles of this region. It is now suggested that C-terminal fragments are not merely inactive byproducts of PTH metabolism but may possess distinct biological functions, potentially acting through a putative C-terminal PTH receptor (C-PTHR) to modulate the effects of the full-length hormone.[1][2][3]
Biological Activity of C-Terminal PTH Fragments
Current research indicates that C-terminal PTH fragments, such as hPTH (7-84), can exert biological effects that are often antagonistic to those of hPTH (1-84).[3][4] These fragments are generated through both direct secretion from the parathyroid glands and peripheral metabolism of the intact hormone.[1][2]
Key reported activities of C-terminal PTH fragments include:
-
Inhibition of Bone Resorption: In vitro studies have demonstrated that hPTH (7-84) can inhibit bone resorption.[3][5]
-
Antagonism of PTH-induced Calcium Increase: In vivo studies in animal models have shown that C-terminal fragments can blunt the calcemic response to hPTH (1-84) and hPTH (1-34).[3][6]
-
Induction of Apoptosis: There is evidence to suggest that C-terminal fragments may promote apoptosis in osteocytes.[4]
These actions are proposed to be mediated by a distinct C-PTH receptor, which does not bind the N-terminal fragments of PTH.[4][7][8] The existence and signaling pathways of this receptor are still under active investigation.
The Human PTH (73-84) Fragment: An Uncharted Territory
The lack of specific research on hPTH (73-84) means that its receptor binding affinity, signaling pathways, and overall biological effects remain unknown.
Quantitative Data on C-Terminal PTH Fragment Activity
The following table summarizes available quantitative data from studies on larger C-terminal PTH fragments. It is crucial to note that this data pertains to fragments like hPTH (7-84) and may not be representative of the activity of hPTH (73-84).
| Fragment | Assay | System | Concentration | Observed Effect | Citation |
| hPTH (7-84) | Bone Resorption (45Ca release) | Neonatal mouse calvariae | 300 nM | 50% reduction in basal 45Ca release | [5] |
| hPTH (7-84) | Osteoclast Formation | Murine bone marrow cultures | 300 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [5] |
| hPTH (39-84) | Osteoclast Formation | Murine bone marrow cultures | 3000 nM | 70% reduction in Vitamin D-dependent osteoclast-like cell formation | [5] |
Experimental Protocols
Detailed methodologies for studying the effects of C-terminal PTH fragments are crucial for reproducible research. Below are summaries of key experimental protocols cited in the literature.
Bone Resorption Assay
-
Objective: To measure the effect of PTH fragments on the release of calcium from bone.
-
Methodology:
-
Neonatal mouse calvariae are pre-labeled with 45Ca.
-
The calvariae are cultured in the presence or absence of the test PTH fragment (e.g., hPTH (7-84)) and/or a stimulating agent (e.g., hPTH (1-84), Vitamin D3).
-
After a defined incubation period (e.g., 72 hours), the amount of 45Ca released into the culture medium is measured by liquid scintillation counting.
-
The percentage of 45Ca release is calculated relative to the total 45Ca incorporated into the bone.[5]
-
Osteoclast Formation Assay
-
Objective: To assess the impact of PTH fragments on the differentiation of osteoclast precursor cells.
-
Methodology:
-
Bone marrow cells are isolated from mice.
-
The cells are cultured in a medium that supports osteoclastogenesis, typically containing M-CSF and RANKL, or stimulated with an agent like 1,25-dihydroxyvitamin D3.
-
The test PTH fragment (e.g., hPTH (7-84)) is added to the culture medium.
-
After a suitable culture period (e.g., 12 days), the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.
-
The number of TRAP-positive multinucleated cells (osteoclasts) is quantified.[5]
-
Signaling Pathways
The signaling pathways for full-length hPTH (1-84) are well-established. In contrast, the signaling cascade for C-terminal fragments is still largely hypothetical and based on the premise of a distinct C-PTH receptor.
Classical PTH Signaling Pathway (hPTH 1-84)
Caption: Classical hPTH (1-84) signaling via the PTH1R and cAMP pathway.
Proposed C-Terminal PTH Fragment Signaling Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]
- 7. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Calcemic Response to Continuous Parathyroid Hormone (PTH)(1-34) Infusion in End-Stage Kidney Disease Varies According to Bone Turnover: A Potential Role for PTH(7-84) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Dichotomous Role of PTH (73-84) in Bone Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parathyroid hormone (PTH) is a principal regulator of calcium homeostasis and bone metabolism. While the anabolic and catabolic effects of the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), are well-characterized, the biological significance of its C-terminal fragments has long been debated. Emerging evidence, however, has illuminated a distinct and often opposing role for these fragments, particularly PTH (73-84), in modulating bone cell function. This technical guide provides an in-depth analysis of the current understanding of PTH (73-84)'s role in bone metabolism, consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and therapeutic development in this area. Contrary to the pro-resorptive actions of PTH (1-84), C-terminal fragments like PTH (73-84) have been shown to inhibit bone resorption and induce apoptosis in bone cells through a putative, distinct C-terminal PTH receptor. This guide aims to be a comprehensive resource for professionals investigating the nuanced control of bone remodeling.
Introduction: Beyond the N-Terminus - The Emergence of C-Terminal PTH Fragment Bioactivity
Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a critical role in maintaining calcium and phosphate (B84403) balance.[1] The biological activities of PTH have traditionally been attributed to the N-terminal (1-34) region, which binds to the type 1 PTH/PTH-related peptide receptor (PTH1R) to elicit its effects on bone and kidney.[2] Consequently, C-terminal PTH fragments (C-PTH fragments), which are generated through peripheral metabolism of the intact hormone, were largely considered inactive byproducts.[3][4] However, a growing body of research has challenged this dogma, revealing that C-PTH fragments, including PTH (73-84), possess unique biological activities that are often antagonistic to those of full-length PTH.[4][5] These fragments appear to exert their effects through a putative C-terminal PTH receptor (C-PTHR), which is distinct from the PTH1R.[3] The accumulation of C-PTH fragments, particularly in conditions such as renal failure, may contribute to PTH resistance and the development of adynamic bone disease.[4] This guide delves into the specific actions of the PTH (73-84) fragment on bone metabolism, providing a technical framework for its study.
The Contrasting Effects of PTH (73-84) on Bone Cells
The actions of PTH (73-84) on bone cells stand in stark contrast to the well-established effects of PTH (1-84) and PTH (1-34). While the latter are known to stimulate both bone formation and resorption depending on the mode of administration, PTH (73-84) and other C-terminal fragments generally exhibit anti-resorptive and pro-apoptotic properties.[4][6]
Inhibition of Bone Resorption
In vitro studies have demonstrated that human PTH (7-84) directly inhibits bone resorption.[6] This effect is independent of the PTH1R, as it is not blocked by PTH1R antagonists.[6] The inhibitory action is observed in basal conditions and in response to various resorptive stimuli, including full-length PTH, vitamin D, and prostaglandins.[6]
Induction of Apoptosis in Osteocytes and Osteoclasts
C-terminal PTH fragments have been shown to induce apoptosis in both osteocytes and osteoclasts.[3][4] This pro-apoptotic effect contributes to the overall reduction in bone resorption by decreasing the number of active bone-resorbing cells.[3] Studies using osteocytic cell lines have shown that PTH (1-84) and its C-terminal fragments, but not N-terminal fragments, induce apoptosis in a concentration-dependent manner.[1] This effect is mediated through the putative C-PTHR, which is highly expressed in osteocytic cells.[1]
Quantitative Data on the Effects of PTH (73-84)
The following tables summarize the quantitative data from key studies investigating the effects of C-terminal PTH fragments on bone metabolism.
Table 1: Effect of hPTH (7-84) on In Vitro Bone Resorption
| Treatment | Concentration | % of Basal 45Ca Release | Reference |
| Control | - | 100% | [6] |
| hPTH (7-84) | 300 nM | 50% | [6] |
| hPTH (1-84) | 10 nM | ~200% | [6] |
| hPTH (1-34) | 10 nM | ~250% | [6] |
Table 2: Effect of C-Terminal PTH Fragments on Osteoclast-Like Cell Formation
| Treatment | Concentration | Number of TRAP+ Multinucleated Cells | Reference |
| Control | - | Baseline | [6] |
| 1,25-dihydroxyvitamin D3 (VitD) | 10 nM | Increased | [6] |
| VitD + hPTH (7-84) | 10 nM + 300 nM | ~70% reduction vs. VitD alone | [6] |
| VitD + hPTH (39-84) | 10 nM + 3000 nM | ~70% reduction vs. VitD alone | [6] |
Signaling Pathways of PTH (73-84)
The signaling mechanism of PTH (73-84) is fundamentally different from that of PTH (1-34). It does not involve the canonical PTH1R-cAMP pathway.[6]
The Putative C-Terminal PTH Receptor (C-PTHR)
The existence of a specific receptor for C-terminal PTH fragments has been postulated based on binding studies and the distinct biological effects of these fragments.[3][4] This receptor, termed the C-PTHR, appears to be highly expressed in osteocytes.[1] However, the C-PTHR has not yet been cloned, and its molecular identity remains a critical area of ongoing research.
Downstream Signaling Events
The intracellular signaling pathways activated by the C-PTHR are not well-elucidated. Some evidence suggests the involvement of Protein Kinase C (PKC), as C-terminal fragments of PTHrP, which share some homology with PTH, have been shown to signal via cytosolic calcium without affecting cAMP levels.[7] The signaling is independent of the PTH1R and its associated G-protein signaling cascades.
References
- 1. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 2. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology | Semantic Scholar [semanticscholar.org]
- 6. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
An In-depth Technical Guide on the Interaction of pTH (73-84) with its Putative Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. While the biological activities of the full-length hormone, PTH (1-84), and its N-terminal fragments are well-characterized and known to be mediated by the PTH type 1 receptor (PTH1R), the function of its C-terminal fragments has long been considered enigmatic. This guide focuses on the human parathyroid hormone fragment (73-84), pTH (73-84), and its interaction with a putative, distinct C-terminal PTH receptor (CPTHR). Emerging evidence suggests that C-terminal PTH fragments, including the region encompassing amino acids 73-84, possess biological activities that are often opposite to those of N-terminal fragments, including anti-calcemic effects and the induction of apoptosis in bone cells.[1][2][3] This document provides a comprehensive overview of the current understanding of the pTH (73-84) receptor interaction, including available quantitative data, experimental methodologies, and proposed signaling pathways.
Data Presentation: Receptor Binding Affinity
The direct binding affinity of pTH (73-84) to the putative C-PTH receptor has not been explicitly determined. However, studies on various C-terminal fragments provide valuable insights into the binding characteristics of this receptor. The available quantitative data from radioligand binding assays are summarized in the table below.
| Ligand | Apparent Dissociation Constant (Kd) | Cell Line | Reference |
| PTH (1-84) | 20-30 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |
| PTH (19-84) | 20-30 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |
| PTH (39-84) | 400-800 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |
| PTH (53-84) | >5000 nM | Osteoblast-like (ROS 17/2.8), Rat Parathyroid (PT-r3) | [1] |
| PTH (69-84) | Significant Inhibition of [35S]hPTH(1-84) binding | Osteoblastic cells (ROS 17/2.8) | [4] |
| PTH (70-84) | No significant inhibition of [35S]hPTH(1-84) binding | Osteoblastic cells (ROS 17/2.8) | [4] |
Table 1: Summary of quantitative binding data for various PTH fragments to the putative C-PTH receptor.
Of particular significance is the finding that the 69-84 amino acid region of the PTH molecule is essential for interaction with the C-terminal specific binding sites.[4] While hPTH (69-84) demonstrated significant binding, hPTH (70-84) did not, strongly suggesting that key binding determinants are located within this terminal region.[4] Although the affinity of pTH (73-84) itself has not been quantified, its sequence lies within this critical binding region. The very low affinity of the shorter PTH (53-84) fragment suggests that while the 73-84 region is necessary, other residues may be required for high-affinity binding.[1]
Experimental Protocols
The characterization of the pTH (73-84) receptor interaction has primarily relied on two key experimental techniques: radioligand binding assays and affinity cross-linking studies.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity and specificity of ligand binding to a receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the putative C-PTH receptor (e.g., osteoblast-like cells such as ROS 17/2.8).
-
Harvest cells and homogenize in a cold lysis buffer to disrupt the cell membrane.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the prepared cell membranes with a radiolabeled ligand (e.g., [125I]-labeled PTH fragment).
-
For competition assays, include increasing concentrations of the unlabeled competitor ligand (e.g., pTH (73-84)).
-
Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the dissociation constant (Kd) for the radioligand and the inhibitory constant (Ki) for the competitor.[5]
-
Affinity Cross-Linking (General Protocol)
Affinity cross-linking is used to identify the molecular weight of the receptor protein by covalently linking the radiolabeled ligand to its binding site.
Methodology:
-
Radioligand Binding:
-
Perform a radioligand binding assay as described above, using a photoreactive or chemically reactive radiolabeled ligand.
-
-
Cross-Linking:
-
Expose the binding reaction mixture to UV light (for photoreactive ligands) or add a chemical cross-linking agent (e.g., disuccinimidyl suberate). This will form a covalent bond between the ligand and the receptor.
-
-
Solubilization and Electrophoresis:
-
Solubilize the membrane proteins using a detergent.
-
Separate the protein complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Detection:
-
Visualize the radiolabeled ligand-receptor complex by autoradiography. The molecular weight of the receptor can be estimated by subtracting the molecular weight of the ligand from the apparent molecular weight of the cross-linked complex.[1]
-
Mandatory Visualization
Proposed Signaling Pathway for C-PTH Receptor-Mediated Apoptosis in Osteocytes```dot
Caption: Conceptual workflow of a competitive radioligand binding assay.
Conclusion
The parathyroid hormone fragment pTH (73-84) represents a paradigm shift in our understanding of PTH biology, moving beyond the classical PTH1R-mediated signaling. While the C-PTH receptor remains putative and has not yet been cloned, the existing evidence strongly suggests its role in mediating the distinct biological effects of C-terminal PTH fragments. The critical 69-84 region for receptor binding highlights the importance of the C-terminus of PTH. The pro-apoptotic effects in osteocytes, potentially mediated through calcium influx, open new avenues for research into bone metabolism and diseases characterized by altered bone cell turnover. Further studies are imperative to isolate and definitively characterize the C-PTH receptor, which will undoubtedly accelerate the development of novel therapeutics targeting this unique signaling pathway.
References
- 1. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 69-84 amino acid region of the parathyroid hormone molecule is essential for the interaction of the hormone with the binding sites with carboxyl-terminal specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigmatic C-terminal Parathyroid Hormone Receptor: A Technical Guide for Researchers
For Immediate Release
Boston, MA – December 4, 2025 – Long considered biologically inert, C-terminal fragments of parathyroid hormone (PTH) are now understood to exert distinct physiological effects, opposing those of the full-length hormone. These actions are mediated by a putative C-terminal PTH receptor (CPTHR), a novel and still enigmatic entity in the landscape of endocrinology. This technical guide provides a comprehensive overview of the core methodologies and current understanding of CPTHR identification and characterization for researchers, scientists, and drug development professionals.
Executive Summary
Carboxyl-terminal fragments of parathyroid hormone (C-PTH fragments) are not merely metabolic byproducts but active signaling molecules with significant biological roles, including the regulation of calcium homeostasis and bone metabolism.[1] Unlike the well-characterized N-terminal PTH fragments that activate the type 1 PTH receptor (PTH1R), C-PTH fragments interact with a distinct, high-affinity C-terminal PTH receptor.[2][3] This receptor is prominently expressed in bone cells, particularly osteocytes, and its activation has been linked to anti-calcemic effects and the inhibition of bone resorption.[1][3] The molecular identification of the CPTHR remains an active area of investigation, positioning it as an orphan receptor with considerable therapeutic potential. This guide details the experimental protocols for identifying and characterizing the CPTHR, summarizes the quantitative data on ligand binding and signaling, and outlines the known signaling pathways.
Quantitative Data on Ligand-Receptor Interactions
The binding affinity of various PTH fragments to the CPTHR has been determined through radioligand binding assays. These studies have been instrumental in differentiating the CPTHR from the classical PTH1R and in defining its ligand specificity. The following table summarizes the key quantitative data from studies using osteoblast-like (ROS 17/2.8) and rat parathyroid (PT-r3) cells.[2]
| Ligand | Cell Line | Apparent Dissociation Constant (Kd) (nM) |
| PTH-(1-84) | ROS 17/2.8, PT-r3 | 20-30 |
| [Leu8,18,Tyr34]human PTH-(1-84) | ROS 17/2.8, PT-r3 | 20-30 |
| [Tyr34]human PTH-(19-84) | ROS 17/2.8, PT-r3 | 20-30 |
| PTH-(39-84) | ROS 17/2.8, PT-r3 | 400-800 |
| PTH-(53-84) | ROS 17/2.8, PT-r3 | >5000 |
In addition to binding affinities, the potency of C-terminal fragments in eliciting a biological response has been quantified. In osteoblastic osteosarcoma UMR 106 cells, the C-terminal fragment of PTH-related protein (PTHrP), another ligand for PTH receptors, has been shown to mobilize intracellular calcium.
| Ligand | Cell Line | Biological Response | Half-maximal Effective Concentration (EC50) |
| PTHrP-(107-139) | UMR 106 | Intracellular Ca2+ mobilization | ~0.1 pM |
Experimental Protocols
The identification and characterization of the CPTHR rely on a combination of biochemical and molecular biology techniques. The following are detailed methodologies for key experiments.
Protocol 1: Radioligand Binding Assay for CPTHR
This protocol is adapted from studies on ROS 17/2.8 and PT-r3 cells.[2]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of C-terminal PTH fragments to the CPTHR.
Materials:
-
Cell Lines: ROS 17/2.8 or PT-r3 cells cultured to confluence in appropriate media.
-
Radioligand: 125I-labeled [Tyr34]hPTH-(19-84) (a C-terminal fragment that does not bind to PTH1R).
-
Unlabeled Ligands: A series of unlabeled C-terminal and N-terminal PTH fragments for competition assays.
-
Binding Buffer: (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM KCl, 2 mM CaCl2, 0.5% BSA).
-
Wash Buffer: Cold phosphate-buffered saline (PBS).
-
Lysis Buffer: 1 M NaOH.
-
Gamma counter.
Procedure:
-
Cell Preparation: Seed cells in 24-well plates and grow to confluence.
-
Assay Setup:
-
Wash cell monolayers twice with binding buffer.
-
For saturation binding, add increasing concentrations of 125I-labeled [Tyr34]hPTH-(19-84) to triplicate wells. To determine non-specific binding, add a 100-fold excess of unlabeled PTH-(19-84) to a parallel set of wells.
-
For competition binding, add a fixed concentration of 125I-labeled [Tyr34]hPTH-(19-84) (typically near the Kd) and increasing concentrations of unlabeled competitor ligands.
-
-
Incubation: Incubate plates at 4°C for a predetermined time to reach equilibrium (e.g., 16-24 hours).
-
Washing: Aspirate the binding buffer and wash the cell monolayers three times with ice-cold wash buffer to remove unbound radioligand.
-
Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus radioligand concentration and use Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled competitor and use a non-linear regression model to determine the IC50, which can be converted to a Ki value.
-
Protocol 2: Photoaffinity Labeling for CPTHR Identification
This protocol is a synthesized approach based on established methods for photoaffinity labeling of PTH receptors.[4][5][6][7]
Objective: To covalently label and identify the protein components of the CPTHR.
Materials:
-
Cell Lines: Cells expressing the CPTHR (e.g., ROS 17/2.8).
-
Photoreactive Ligand: A radiolabeled, photoreactive analog of a C-terminal PTH fragment (e.g., containing a benzoylphenylalanine (Bpa) or an azido-nitrophenyl group).
-
Unlabeled Ligands: For competition experiments.
-
Buffers: As in the radioligand binding assay.
-
UV Light Source: (e.g., a mercury vapor lamp with appropriate filters to emit UV light at the activation wavelength of the photoreactive group).
-
SDS-PAGE and Autoradiography Equipment.
Procedure:
-
Binding Step:
-
Incubate intact cells or membrane preparations with the photoreactive, radiolabeled C-terminal PTH analog in the dark, following the incubation conditions of the radioligand binding assay.
-
Include control samples with an excess of unlabeled C-terminal PTH fragment to demonstrate the specificity of labeling.
-
-
Photocross-linking:
-
Following incubation, expose the samples to UV light for a specified duration to activate the photoreactive group and induce covalent cross-linking to the receptor.
-
-
Sample Preparation:
-
Wash the cells or membranes to remove unbound ligand.
-
Lyse the cells and prepare protein samples for electrophoresis.
-
-
Electrophoresis and Autoradiography:
-
Separate the labeled proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.
-
-
Analysis:
-
Identify the specifically labeled protein bands that are absent or reduced in the presence of excess unlabeled competitor.
-
The molecular weight of the labeled protein(s) can be estimated from their migration on the gel. Cross-linking studies have suggested the presence of proteins of approximately 40 and 90 kilodaltons in ROS 17/2.8 cells.[2]
-
Signaling Pathways and Experimental Workflows
The activation of the CPTHR initiates intracellular signaling cascades that are distinct from those activated by the PTH1R. The primary signaling event identified is an increase in intracellular calcium.
CPTHR Signaling Pathway
The current understanding of the CPTHR signaling pathway is centered on the mobilization of intracellular calcium.
Experimental Workflow for CPTHR Identification
The molecular identification of the CPTHR, an orphan receptor, requires a systematic approach combining functional screening with molecular cloning techniques.
Future Directions and Conclusion
The identification and characterization of the C-terminal PTH receptor represent a significant frontier in endocrinology and bone biology. While substantial progress has been made in demonstrating its existence and physiological relevance, its molecular identity remains to be elucidated. Future research should focus on expression cloning strategies, as outlined in the workflow above, to definitively identify the gene encoding the CPTHR.[8][9] Once identified, the full characterization of its signaling pathways, including potential G-protein coupling and interactions with other signaling molecules, will be possible. The development of selective agonists and antagonists for the CPTHR will be crucial for dissecting its precise physiological roles and for exploring its potential as a therapeutic target for metabolic bone diseases. This technical guide provides a foundational framework for researchers to contribute to this exciting and rapidly evolving field.
References
- 1. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photoaffinity labeling of the canine renal receptor for parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Direct identification of two contact sites for parathyroid hormone (PTH) in the novel PTH-2 receptor using photoaffinity cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photoaffinity labeling of parathyroid hormone receptors in clonal rat osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Orphan GPCR research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orphan G protein-coupled receptors: the ongoing search for a home - PMC [pmc.ncbi.nlm.nih.gov]
The Role of pTH (73-84) in Chronic Kidney Disease: A Technical Guide for Researchers
Affiliation: Google Research
Abstract
Chronic Kidney Disease (CKD) is characterized by a progressive loss of kidney function, leading to a host of metabolic disturbances, including significant alterations in parathyroid hormone (PTH) metabolism. While intact PTH (1-84) has been the primary focus of clinical management, a growing body of evidence highlights the importance of its C-terminal fragments, particularly PTH (73-84) and the larger non-(1-84) fragments it represents. In patients with CKD, these fragments accumulate to a greater extent than the full-length hormone due to decreased renal clearance. Emerging research suggests that these C-terminal fragments are not merely inactive byproducts but possess distinct biological activities that can antagonize the effects of intact PTH, contributing to the complex pathophysiology of CKD-Mineral and Bone Disorder (CKD-MBD). This technical guide provides an in-depth overview of the generation, metabolism, and biological effects of pTH (73-84) in the context of CKD. It summarizes key quantitative data, outlines experimental protocols for its study, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of CKD-MBD and develop novel therapeutic strategies.
Introduction
Parathyroid hormone (PTH) is a central regulator of calcium and phosphate (B84403) homeostasis. The biologically active form is the full-length 84-amino acid peptide, PTH (1-84).[1] However, PTH undergoes extensive metabolism in the liver and other tissues, as well as within the parathyroid gland itself, leading to the generation of various fragments.[2] The most abundant of these are C-terminal fragments, which lack the N-terminal sequence required for activation of the classical PTH receptor type 1 (PTH1R).[2]
In individuals with normal kidney function, these fragments are efficiently cleared by the kidneys.[3] However, in chronic kidney disease, declining glomerular filtration leads to their marked accumulation in the circulation.[3][4] The so-called "intact" PTH (iPTH) assays, widely used in clinical practice, not only detect the full-length PTH (1-84) but also cross-react with large C-terminal fragments, including PTH (7-84).[3][5] This has led to a re-evaluation of the biological significance of these fragments, with evidence suggesting they are not inert but may actively contribute to the skeletal and cardiovascular complications of CKD.[3][4]
Generation and Metabolism of pTH (73-84) in CKD
The generation of C-terminal PTH fragments, including the 73-84 amino acid sequence, is a complex process. Full-length PTH (1-84) is cleaved in the liver by Kupffer cells, and the parathyroid glands themselves can also secrete these fragments directly.[3] The secretion of these fragments from the parathyroid gland is regulated by extracellular calcium levels, with hypercalcemia increasing their release.[3] In CKD, the combination of increased secretion from hyperplastic parathyroid glands and drastically reduced renal clearance leads to a significant accumulation of these fragments in the bloodstream.[3] The proportion of circulating C-terminal PTH fragments measured by first-generation assays can increase to as high as 95% in patients with CKD.[3]
Quantitative Data on pTH (73-84) and Related Fragments in CKD
The accumulation of C-terminal PTH fragments in CKD has been quantified in numerous studies. The following tables summarize key findings regarding the levels and ratios of these fragments in different CKD populations and their association with clinical parameters. It is important to note that "PTH (7-84)" is often not measured directly but calculated as the difference between "intact" PTH (measured by second-generation assays) and "whole" or "bioactive" PTH (measured by third-generation assays).
| Population | Intact PTH (iPTH) (pg/mL) | Whole PTH (1-84) (pg/mL) | Calculated (7-84) PTH (pg/mL) | (1-84) PTH / (7-84) PTH Ratio | Reference |
| Healthy Controls | 31.47 (22.48, 41.03) | 23.05 (16.81, 33.61) | 6.29 (3.79, 9.98) | ~3.66 | [4] |
| CKD Stage 5 | 930.40 (160.65, 1792.50) | 448.60 (99.62, 850.45) | 468.20 (54.22, 922.55) | ~0.96 | [4] |
| Peritoneal Dialysis | - | - | - | 0.88 (0.7-1.1) | [6] |
| Hemodialysis | - | - | - | 1.79 (1.6-2.0) | [1] |
Table 1: Representative PTH Fragment Levels and Ratios in CKD. Note: Values are presented as median (interquartile range) where available. The ratio for healthy controls is an approximation based on the median values.
| CKD Stage | Glomerular Filtration Rate (GFR) (ml/min) | Key Finding | Reference |
| Stages 1 & 2 | > 60 | - | [7] |
| Stage 3 | 30-60 | Significantly increased (7-84) PTH levels compared to earlier stages. Over 20% of patients have a (1-84) PTH / (7-84) PTH ratio < 1.4, suggestive of low bone turnover. | [7] |
| Stage 5 (Hemodialysis) | < 15 | The proportion of non-(1-84) PTH fragments can be up to 50% of the circulating PTH measured by second-generation assays. | [3] |
Table 2: Changes in PTH Fragments with CKD Progression.
| Clinical Outcome | PTH Measurement | Hazard Ratio (95% CI) | Population | Reference |
| All-Cause Mortality | Intact PTH (tertile 3 vs 1) | 2.79 (1.32–5.89) | CKD patients (eGFR 15-89 ml/min/1.73m²) | [8] |
| Cardiovascular Events | Intact PTH (per 50 pg/mL increase) | Odds Ratio: 1.3 (1.03-1.55) | CKD Stages 3 & 4 | [9] |
| All-Cause Mortality | Intact PTH (quintile 5 vs 2) | 1.86 (1.28–2.52) | CKD patients (eGFR < 60 ml/min/1.73m²) | [10] |
Biological Effects and Signaling Pathways of pTH (73-84)
pTH (73-84) and other C-terminal fragments are not biologically inert. They have been shown to exert effects that are often antagonistic to those of full-length PTH (1-84).
Skeletal Effects
In bone, PTH (1-84) has a dual role, with intermittent exposure promoting bone formation and continuous high levels leading to bone resorption.[1] C-terminal fragments, including synthetic PTH (7-84), have been shown to inhibit osteoblast differentiation and induce osteocyte apoptosis.[3] This may contribute to the development of adynamic bone disease, a condition of low bone turnover that is increasingly prevalent in CKD patients.[11] The accumulation of these fragments is thought to contribute to the skeletal resistance to PTH observed in uremia.[3]
Cardiovascular Effects
Elevated PTH levels are recognized as a non-traditional risk factor for cardiovascular disease in CKD.[8][12] While the exact role of pTH (73-84) is still under investigation, it is hypothesized to contribute to vascular calcification. PTH (1-84) can have complex effects on vascular smooth muscle cells (VSMCs), with some studies suggesting an inhibitory role in calcification, while others point to a pro-calcific effect at high concentrations.[13] The accumulation of antagonistic C-terminal fragments could potentially exacerbate the pro-calcific state in uremia.
Signaling Pathways
The biological effects of pTH (73-84) are thought to be mediated through mechanisms distinct from the classical PTH1R.
While PTH (7-84) does not activate the PTH1R, it has been suggested to interact with it, potentially acting as a competitive antagonist to PTH (1-84) binding or by promoting receptor internalization, thereby reducing the number of receptors available for activation by the full-length hormone.[3]
A key hypothesis is the existence of a distinct C-terminal PTH receptor (C-PTHR) that specifically binds fragments like PTH (7-84).[4] This receptor is thought to be expressed on osteoblasts and osteocytes.[3] Activation of this putative receptor is proposed to mediate the inhibitory effects of C-terminal fragments on bone formation and their pro-apoptotic effects on osteocytes. The downstream signaling cascade of this receptor is not yet fully elucidated but is an active area of research.
References
- 1. monobind.com [monobind.com]
- 2. Effects of PTH on osteocyte function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parathyroid Hormone Measurement in Chronic Kidney Disease: From Basics to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. PARATHYROID HORMONE INHIBITS NOTCH SIGNALING IN OSTEOBLASTS AND OSTEOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revistanefrologia.com [revistanefrologia.com]
- 7. Parathyroid hormone and large related C-terminal fragments increase at different rates with worsening of renal function in chronic kidney disease patients. A possible indicator of bone turnover status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Association of Nonoxidized Parathyroid Hormone with Cardiovascular and Kidney Disease Outcomes in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Vascular Calcification: Mechanisms of Vascular Smooth Muscle Cell Calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Hyperparathyroidism in Chronic Kidney Disease - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Circulating 1-84 PTH and large C-terminal PTH fragment levels in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of Parathyroid Hormone C-Terminal Fragments: A Technical Guide for Researchers
For Immediate Release
A deep dive into the function, measurement, and signaling of C-terminal parathyroid hormone fragments, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
This technical guide elucidates the evolving understanding of C-terminal parathyroid hormone (PTH) fragments, moving beyond their historical perception as mere inactive metabolites to recognizing their distinct biological activities. Constituting up to 80% of circulating PTH, these fragments, particularly in the context of chronic kidney disease (CKD), are now understood to play a crucial role in calcium homeostasis and bone metabolism, often exerting effects that are opposite to those of the full-length PTH(1-84).[1][2] This document provides a thorough examination of their generation, physiological functions, the receptors through which they signal, and the methodologies employed for their study.
Generation and Metabolism of PTH C-Terminal Fragments
Parathyroid hormone undergoes a complex process of secretion and metabolism, resulting in a heterogeneous mixture of circulating fragments. The full-length, biologically active hormone, PTH(1-84), is secreted by the parathyroid glands in response to low serum calcium. However, the parathyroid glands also directly secrete a variety of C-terminal fragments.[3] Additionally, PTH(1-84) is rapidly cleared from circulation and metabolized, primarily by Kupffer cells in the liver, into N-terminal and C-terminal fragments. While the N-terminal fragments are typically degraded locally, the C-terminal fragments re-enter circulation.[3] These C-terminal fragments are primarily cleared by the kidneys, leading to their significant accumulation in individuals with chronic kidney disease.[4]
Biological Functions of C-Terminal PTH Fragments
Initially dismissed as inactive, C-terminal PTH fragments are now recognized to possess distinct biological functions, largely antagonistic to those of PTH(1-84). These effects are mediated through a putative C-terminal PTH receptor (CPTHR), which is different from the well-characterized PTH/PTHrP receptor type 1 (PTH1R).[1][2][3]
Key biological effects include:
-
Hypocalcemic Action: In vivo studies have demonstrated that synthetic C-terminal PTH fragments can decrease ionized calcium concentrations and antagonize the calcemic response to both PTH(1-34) and PTH(1-84).[2][5]
-
Inhibition of Bone Resorption: C-terminal fragments have been shown to inhibit bone resorption in vitro.[2][3]
-
Induction of Osteocyte Apoptosis: These fragments can promote apoptosis in osteocytes, the most abundant cell type in bone.[2][6][7]
-
Role in Renal Osteodystrophy: The accumulation of C-terminal fragments in CKD patients is thought to contribute to skeletal resistance to PTH and the development of adynamic bone disease.[2]
Quantitative Data on PTH C-Terminal Fragments
The accurate quantification of PTH fragments is crucial for both research and clinical management of mineral and bone disorders. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of PTH Fragments to the C-Terminal PTH Receptor (CPTHR)
| Ligand | IC50 (nM) | Cell Line | Radioligand |
| hPTH(1-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(7-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| [Tyr³⁴] hPTH(11-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| [Tyr³⁴] hPTH(13-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| [Tyr³⁴] hPTH(19-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| [Tyr³⁴] hPTH(24-84) | 10-40 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(28-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(34-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(37-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| [Asn⁷⁶] hPTH(39-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(53-84) | 200-600 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(55-84) | >10,000 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(57-84) | >10,000 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
| hPTH(60-84) | >10,000 | OC59 | ¹²⁵I-labeled [Tyr³⁴] hPTH(19-84) |
Data from competitive displacement analysis in OC59 osteocytic cells.[1]
Table 2: Serum Concentrations of PTH Fragments in Patients with Varying Renal Function (LC-HRMS)
| PTH Fragment | CKD Stage 1-2 (eGFR ≥ 60) (pg/mL) | CKD Stage 3 (eGFR 30-59) (pg/mL) | CKD Stage 4 (eGFR 15-29) (pg/mL) | CKD Stage 5 (eGFR < 15) (pg/mL) |
| PTH(1-84) | 25.5 ± 10.1 | 45.3 ± 23.4 | 101.2 ± 65.7 | 234.5 ± 150.3 |
| PTH(34-84) | 15.2 ± 7.8 | 30.1 ± 15.6 | 75.4 ± 49.1 | 189.2 ± 123.0 |
| PTH(37-84) | 8.1 ± 4.2 | 16.2 ± 8.4 | 40.5 ± 26.3 | 101.7 ± 66.1 |
| PTH(38-84) | 10.3 ± 5.3 | 20.5 ± 10.6 | 51.3 ± 33.3 | 128.8 ± 83.7 |
| PTH(45-84) | 5.6 ± 2.9 | 11.2 ± 5.8 | 28.0 ± 18.2 | 70.3 ± 45.7 |
Data are presented as mean ± SD. Concentrations were determined by liquid chromatography-high-resolution mass spectrometry.[8][9][10][11]
Experimental Protocols
Quantification of PTH Fragments by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This method allows for the specific identification and quantification of various PTH fragments.
Protocol Outline:
-
Sample Preparation: Collect blood in serum separator tubes. Centrifuge, aliquot serum, and store at -80°C.
-
Immunoaffinity Capture:
-
Use antibodies specific to the N-terminal or C-terminal regions of PTH covalently bound to a solid support (e.g., magnetic beads).
-
Incubate serum samples with the antibody-coupled beads to capture PTH and its fragments.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution: Elute the captured PTH peptides from the beads using an acidic elution buffer.
-
LC-HRMS Analysis:
-
Inject the eluted sample into a high-performance liquid chromatography (HPLC) system for separation of the different PTH fragments.
-
The separated fragments are then introduced into a high-resolution mass spectrometer (e.g., Orbitrap) for detection and quantification.
-
Identification is based on the accurate mass-to-charge ratio (m/z) and fragmentation pattern of each peptide.
-
Quantification is achieved by comparing the signal intensity of the endogenous PTH fragments to that of stable isotope-labeled internal standards.[8][9][12][13][14][15][16][17]
-
Radioligand Binding Assay for CPTHR
This assay is used to determine the binding affinity of ligands to the C-terminal PTH receptor.
Protocol Outline:
-
Cell Culture: Culture cells expressing the CPTHR (e.g., OC59 osteocytic cells) to confluence in appropriate multi-well plates.
-
Radioligand Preparation: Radioactively label a C-terminal PTH fragment (e.g., [Tyr³⁴]hPTH(19-84)) with ¹²⁵I.
-
Binding Reaction:
-
Incubate the cells with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled competitor ligands (various PTH fragments).
-
Incubations are typically carried out at a controlled temperature (e.g., 16°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Aspirate the incubation medium and wash the cells with ice-cold buffer to remove unbound radioligand.
-
-
Quantification of Bound Ligand:
-
Lyse the cells and measure the amount of radioactivity in the cell lysate using a gamma counter.
-
-
Data Analysis:
Osteocyte Apoptosis Assay
This assay is used to assess the pro-apoptotic effect of C-terminal PTH fragments.
Protocol Outline:
-
Cell Culture: Culture osteocytic cell lines (e.g., MLO-Y4) on appropriate culture plates.
-
Treatment: Treat the cells with various concentrations of C-terminal PTH fragments for a specified period. Include positive and negative controls.
-
Apoptosis Detection:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of apoptosis.
-
Fix and permeabilize the cells.
-
Incubate with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Visualize the stained cells using fluorescence microscopy.
-
-
Hoechst Staining: This fluorescent dye binds to DNA and allows for the visualization of nuclear morphology. Apoptotic cells exhibit condensed and fragmented nuclei.
-
Caspase Activity Assays: Measure the activity of caspases, key enzymes in the apoptotic pathway, using colorimetric or fluorometric substrates.
-
-
Quantification: Quantify the percentage of apoptotic cells by counting the number of positively stained cells relative to the total number of cells in multiple fields of view.[6][7][22]
Signaling Pathways and Experimental Workflows
The signaling pathways of PTH(1-84) through the PTH1R are well-established, involving Gs/cAMP/PKA and Gq/PLC/PKC cascades. In contrast, the signaling of C-terminal fragments through the CPTHR is less understood but is known to be distinct from the PTH1R pathway and does not typically involve cAMP stimulation.[23][24]
Signaling Pathway Diagrams
Caption: PTH(1-84) Signaling via PTH1R.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 7. PTH receptors and apoptosis in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Characterization and Quantification of Circulating Intact PTH and PTH Fragments by High-Resolution Mass Spectrometry in Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry. (2022) | Erica M. Fatica | 1 Citations [scispace.com]
- 15. Multiple Reaction Monitoring–Mass Spectrometric Immunoassay Analysis of Parathyroid Hormone Fragments with Vitamin D Deficiency in Patients with Diabetes Mellitus | MDPI [mdpi.com]
- 16. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Quantitative cell membrane-based radioligand binding assays for parathyroid hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Receptor-Ligand Binding Assays [labome.com]
- 21. biophysics-reports.org [biophysics-reports.org]
- 22. openaccess.hacettepe.edu.tr [openaccess.hacettepe.edu.tr]
- 23. Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Binding of intact parathyroid hormone to rat osteosarcoma cells: major contribution of binding sites for the carboxyl-terminal region of the hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of pTH (73-84) (human) in Serum Samples
Introduction
Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a critical role in calcium homeostasis.[1][2] The intact hormone, PTH (1-84), is the primary biologically active form.[3][4] However, PTH is metabolized into several fragments, including N-terminal, mid-region, and C-terminal fragments.[5][6][7] C-terminal fragments, such as pTH (73-84), have a longer half-life than the intact hormone and their levels can be elevated in certain pathological conditions, particularly in patients with renal impairment.[8][9] While traditionally considered biologically inactive, emerging evidence suggests that C-terminal PTH fragments may have their own distinct biological activities, mediated through a C-terminal PTH receptor (CPTHR).[3][6]
These application notes provide a detailed protocol for the detection and quantification of the human pTH (73-84) fragment in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA). This assay is a valuable tool for researchers and clinicians investigating the role of C-terminal PTH fragments in health and disease.
Data Presentation
The following table summarizes the reference ranges for C-terminal PTH fragments in human serum. It is important to note that these ranges are for the entire C-terminal fragment population and may not be specific to the pTH (73-84) fragment. Laboratories should establish their own reference ranges for specific assays.
| Population | Sample Type | C-terminal PTH Fragment Concentration (pg/mL) |
| Adults | Serum | 50 - 330 |
| Pediatrics (1-16 years) | Serum | 51 - 217 |
Data sourced from My Endo Consult[7]
Experimental Protocols
Principle of the Assay
This protocol describes a sandwich ELISA for the quantitative detection of human pTH (73-84). A capture antibody specific for a mid-region of PTH (e.g., 39-84) is coated onto the wells of a microplate. When the serum sample is added, the pTH (73-84) fragment is captured by this antibody. A second antibody, specific for the C-terminal 73-84 region of PTH and conjugated to an enzyme such as horseradish peroxidase (HRP), is then added. This detection antibody binds to the captured pTH fragment, forming a "sandwich". After a washing step to remove unbound components, a substrate solution is added, which is converted by the HRP enzyme into a colored product. The intensity of the color is directly proportional to the concentration of pTH (73-84) in the sample and is measured using a microplate reader.
Materials and Reagents
-
Microplate pre-coated with a capture antibody against the mid-region of human PTH (e.g., 39-84)
-
Human pTH (73-84) standard
-
HRP-conjugated detection antibody specific for human pTH (73-84)
-
Assay Diluent
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Serum samples
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Collection and Handling
-
Collect whole blood into a serum separator tube.
-
Allow the blood to clot for 30 minutes at room temperature.
-
Centrifuge at 1000 x g for 15 minutes.
-
Aliquot the serum into clean tubes.
-
If the assay is to be performed within 24 hours, store the serum at 2-8°C.
-
For long-term storage, store the serum at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use. Prepare the required volume of Wash Buffer and other reagents as per the kit instructions.
-
Standard and Sample Addition: Add 100 µL of each standard, control, and serum sample to the appropriate wells of the microplate. It is recommended to run all samples and standards in duplicate.
-
Capture Antibody Incubation: Seal the plate and incubate for 2 hours at room temperature on a microplate shaker.
-
Washing: Aspirate the contents of each well and wash the plate four times with 300 µL of Wash Buffer per well. Ensure complete removal of the liquid at each step. After the final wash, invert the plate and tap it firmly against a clean paper towel to remove any remaining Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of the HRP-conjugated detection antibody to each well.
-
Detection Antibody Incubation: Seal the plate and incubate for 1 hour at room temperature on a microplate shaker.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate for 15-30 minutes at room temperature in the dark. Monitor the color development.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the mean absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the mean absorbance of the zero standard from all other readings.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
-
Use the standard curve to interpolate the concentration of pTH (73-84) in the samples.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the detection of pTH (73-84) using a sandwich ELISA.
C-terminal PTH Receptor Signaling Pathway
References
- 1. sceti.co.jp [sceti.co.jp]
- 2. PTH (Parathyroid Hormone) | Pathology Tests Explained [pathologytestsexplained.org.au]
- 3. Role of calcium channels in carboxyl-terminal parathyroid hormone receptor signaling [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Parathyroid Hormone (PTH) Lab Assessment – My Endo Consult [myendoconsult.com]
- 7. raybiotech.com [raybiotech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. sceti.co.jp [sceti.co.jp]
Application Note: Mass Spectrometry for the Quantitative Analysis of Parathyroid Hormone (PTH) and its Fragments
Audience: Researchers, scientists, and drug development professionals.
Introduction Parathyroid hormone (PTH) is an 84-amino acid peptide critical for regulating calcium and phosphate (B84403) homeostasis and bone remodeling.[1][2][3] In circulation, full-length PTH (1-84) is metabolized into various smaller fragments.[1] These fragments, particularly C-terminal fragments, accumulate in individuals with chronic kidney disease (CKD) and may possess biological activities that modulate the effects of the intact hormone.[1][4] Traditional immunoassays for PTH often show cross-reactivity with these fragments, leading to an incomplete understanding of the true bioactive PTH status.[1][5] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a superior analytical approach, enabling specific identification and accurate quantification of both PTH (1-84) and its circulating fragments.[1][4] This application note provides a detailed protocol for the immunoaffinity enrichment and subsequent LC-HRMS analysis of PTH fragments from human serum.
Biological Background: PTH Signaling Pathways
PTH exerts its primary biological effects by binding to the PTH type 1 receptor (PTHR1), a G protein-coupled receptor located on the surface of target cells in bone and kidney.[1][6][7] This interaction initiates two major downstream signaling cascades:
-
Adenylate Cyclase (AC) / Protein Kinase A (PKA) Pathway: Activation of the Gs alpha subunit stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).[6][7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that mediate the hormonal response.[6][8]
-
Phospholipase C (PLC) / Protein Kinase C (PKC) Pathway: Activation of the Gq alpha subunit stimulates Phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C, initiating further cellular responses.[6]
Additionally, some C-terminal PTH fragments (C-PTH) are thought to interact with a putative C-PTH receptor, potentially exerting effects opposite to those of full-length PTH, such as inhibiting bone resorption.[9][10]
Caption: Diagram of the primary PTH signaling pathways.
Experimental Protocol: LC-HRMS Quantification of PTH Fragments
This protocol outlines a method for the sensitive and specific quantification of PTH (1-84) and its fragments from human serum using immunoaffinity capture followed by LC-HRMS.[3][11][12]
Caption: Experimental workflow for PTH fragment analysis.
1. Materials and Reagents
-
Standards: Recombinant PTH (1-84) and synthetic PTH fragment peptides (e.g., 28-84, 34-84, 38-84, etc.).[12]
-
Internal Standards (IS): Stable isotope-labeled synthetic PTH peptides.[12][13]
-
Antibodies: Biotinylated monoclonal anti-PTH antibodies (e.g., N-terminal specific for amino acids 26-32).[12][14]
-
Capture Matrix: Streptavidin-coated magnetic beads or 96-well plates.
-
Chromatography:
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Thermo Q Exactive Plus Orbitrap).[12][13]
2. Sample Preparation: Immunoaffinity Enrichment
-
To 200 µL of serum calibrator, quality control, or patient sample in a 96-well plate, add 50 µL of the internal standard mixture.[14]
-
Add 200 µL of biotinylated anti-PTH antibody solution. Seal the plate and incubate with shaking for 2 hours at room temperature.[14]
-
Transfer the mixture to a streptavidin-coated 96-well plate and incubate with shaking for 1 hour at room temperature to allow capture of the antibody-peptide complexes.
-
Wash the wells three times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elute the captured PTH peptides from the antibodies using an acidic elution buffer (e.g., 2% formic acid, 2% acetonitrile).
-
Transfer the eluate to a new 96-well plate for LC-HRMS analysis.
3. Liquid Chromatography (LC)
-
Injection Volume: 50 µL
-
Flow Rate: 100 µL/min
-
Column Temperature: 60 °C
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-60% B (linear gradient)
-
25-27 min: 60-95% B (wash)
-
27-30 min: 95% B
-
30-35 min: Re-equilibrate at 10% B
-
4. High-Resolution Mass Spectrometry (HRMS)
5. Data Analysis and Quantification
-
Process raw data using appropriate software (e.g., Thermo Xcalibur, TraceFinder).[13]
-
Identify each PTH peptide and its corresponding internal standard based on accurate mass and retention time.
-
Perform quantification by summing the peak areas of the 10 most abundant isotopic masses for each charge state for both the analyte and the internal standard.[13]
-
Calculate the analyte-to-IS peak area ratio.
-
Determine the concentration of each PTH fragment using a calibration curve generated with a linear regression and 1/X weighting.[13]
Results and Data Presentation
The described LC-HRMS method allows for the definitive quantification of PTH (1-84) and a range of N-terminally truncated fragments.
Method Performance The performance of the LC-HRMS assay is characterized by its low detection limits and high precision.
| Parameter | PTH (1-84) | PTH Fragments |
| Limit of Detection (LOD) | 50 pg/mL[12] | 30-50 pg/mL[12][13] |
| Mean Intra-Assay Precision (%CV) | 17%[12] | ~18%[12] |
| Mean Inter-Assay Precision (%CV) | 19%[12] | ~23%[12] |
| Mean Recovery | 107%[12] | 88% to 126%[12] |
| Caption: Summary of LC-HRMS method validation parameters. |
Quantitative Data in Patient Samples Studies have shown that serum concentrations of PTH (1-84) and its fragments increase significantly as kidney function declines. The table below summarizes representative data from patients with varying estimated glomerular filtration rates (eGFR).
| PTH Species | eGFR >60 (pg/mL) | eGFR 30-44 (pg/mL) | eGFR <15 (pg/mL) |
| PTH (1-84) | < 100 | ~150 | > 400 |
| PTH (34-84) | < 50 | ~100 | > 300 |
| PTH (37-84) | < 50 | ~80 | > 250 |
| PTH (38-84) | < 50 | ~90 | > 280 |
| Note: Values are illustrative based on trends reported in the literature, where concentrations of PTH and its fragments rise significantly when eGFR decreases to ≤17–23 ml/min per 1.73 m².[1][13] | |||
| Caption: Representative concentrations of PTH fragments. |
Conclusion
The use of immunoaffinity capture coupled with LC-HRMS provides a robust, specific, and sensitive method for the analysis of parathyroid hormone and its fragments.[3][15] This technique overcomes the limitations of traditional immunoassays by enabling the precise identification and quantification of individual PTH species.[1] Such detailed analysis is invaluable for researchers investigating the complex physiology of PTH in health and disease, particularly in the context of mineral and bone disorders associated with chronic kidney disease, and for drug development professionals targeting PTH signaling pathways.
References
- 1. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Parathyroid Hormone and its Fragments in Serum by Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. scispace.com [scispace.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: pTH (73-84) (human) in vitro Bone Resorption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium homeostasis and bone metabolism. While the full-length hormone, PTH (1-84), and its N-terminal fragments are known to stimulate both bone formation and resorption through the PTH receptor 1 (PTH1R), the biological functions of its C-terminal fragments have been a subject of evolving research. Initially considered inactive metabolites, C-terminal fragments of PTH, such as pTH (73-84), are now understood to possess distinct biological activities.[1][2] These fragments act through a putative C-terminal PTH receptor (C-PTHR), which is independent of the classical PTH1R and its associated cyclic AMP (cAMP) signaling pathway.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the human pTH (73-84) fragment in in vitro bone resorption assays. The available data suggests that C-terminal PTH fragments can have a direct inhibitory effect on osteoclast differentiation and function, a stark contrast to the pro-resorptive action of PTH (1-34).[1][2][4] However, the cellular context is critical, as some studies have reported a stimulatory effect on osteoclastogenesis in the presence of osteoblasts.[2] Therefore, protocols for both osteoclast monocultures and osteoclast-osteoblast co-cultures are provided to enable a thorough investigation of the context-dependent effects of pTH (73-84).
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of C-terminal PTH fragments on bone resorption and osteoclast formation.
Table 1: Inhibitory Effects of C-terminal PTH Fragments on Bone Resorption and Osteoclast Formation
| PTH Fragment | Concentration | Assay Type | Species | Effect | Reference |
| hPTH (7-84) | 300 nM | Basal 45Ca release from calvariae | Mouse | 50% reduction in bone resorption (P < 0.001) | [4] |
| hPTH (7-84) | 300 nM | Vitamin D-dependent osteoclast-like cell formation | Mouse | 70% reduction in osteoclast formation | [4] |
| hPTH (39-84) | 3000 nM | Vitamin D-dependent osteoclast-like cell formation | Mouse | 70% reduction in osteoclast formation | [4] |
Table 2: Stimulatory Effects of C-terminal PTH Fragments on Osteoclastogenesis in the Presence of Osteoblasts
| PTH Fragment | Assay Type | Cellular System | Effect | Reference |
| hPTH (35-84) | Osteoclast-like cell formation | Osteoblast-containing mouse bone cell cultures | Significant stimulation of osteoclast-like cell formation | [2] |
| hPTH (53-84) | Osteoclast-like cell formation | Osteoblast-containing mouse bone cell cultures | Significant stimulation of osteoclast-like cell formation | [2] |
| hPTH (69-84) | Osteoclast-like cell formation | Osteoblast-containing mouse bone cell cultures | Significant stimulation of osteoclast-like cell formation | [2] |
| C-terminal PTH fragments | Bone resorption by mature osteoclasts | Osteoblast-containing mouse bone cell cultures | Stimulation of bone resorption | [2] |
Signaling Pathway
The proposed signaling pathway for C-terminal PTH fragments, including pTH (73-84), involves binding to a specific C-terminal PTH receptor (C-PTHR). This interaction is independent of the PTH1R and does not stimulate the adenylyl cyclase-cAMP pathway. Instead, evidence points towards the activation of a signaling cascade that results in an increase in intracellular calcium concentrations ([Ca2+]i), potentially through the opening of voltage-dependent calcium channels.
Caption: Proposed signaling pathway for pTH (73-84).
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation and Pit Resorption Assay (Osteoclast Monoculture)
This protocol is designed to assess the direct effect of pTH (73-84) on osteoclast differentiation and resorptive activity.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or murine bone marrow cells
-
Alpha-MEM (Minimum Essential Medium) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
pTH (73-84) (human, synthetic)
-
Bone resorption assay plates (e.g., calcium phosphate-coated or bone slices)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
Toluidine blue staining solution
-
Microscope with imaging software
Procedure:
-
Cell Seeding:
-
Isolate PBMCs from human blood or bone marrow cells from mice.
-
Seed the cells onto bone resorption assay plates at a density of 1 x 106 cells/mL in complete alpha-MEM containing 25 ng/mL M-CSF.
-
-
Osteoclast Differentiation:
-
After 24 hours, replace the medium with fresh complete alpha-MEM containing 25 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.
-
Culture the cells for 7-9 days, replacing the medium every 2-3 days.
-
-
Treatment with pTH (73-84):
-
On day 4 of differentiation, add pTH (73-84) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) to the culture medium. Include a vehicle control.
-
-
Assessment of Osteoclast Formation (TRAP Staining):
-
At the end of the culture period, fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells per well to quantify osteoclast formation.
-
-
Assessment of Bone Resorption (Pit Assay):
-
After TRAP staining and imaging, gently remove the cells using a cotton swab or by sonication.
-
Stain the resorption pits with 1% toluidine blue for 1-2 minutes.
-
Wash the plates with distilled water and allow them to air dry.
-
Capture images of the resorption pits and quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
Protocol 2: Osteoclast-Osteoblast Co-culture Bone Resorption Assay
This protocol investigates the effect of pTH (73-84) on bone resorption in a more physiologically relevant system that includes osteoblasts.
Materials:
-
Primary osteoblasts or an osteoblastic cell line (e.g., MC3T3-E1)
-
Murine bone marrow cells or spleen cells
-
Alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
1α,25-Dihydroxyvitamin D3
-
Prostaglandin E2 (PGE2)
-
pTH (73-84) (human, synthetic)
-
Bone slices
-
TRAP staining kit
-
Toluidine blue staining solution
-
Microscope with imaging software
Procedure:
-
Osteoblast Seeding:
-
Seed osteoblasts onto bone slices in a 96-well plate at a density of 1 x 104 cells/well and culture for 24 hours to allow for attachment.
-
-
Co-culture Initiation:
-
Isolate bone marrow cells or spleen cells.
-
Add 1 x 105 bone marrow cells or spleen cells to each well containing the osteoblasts.
-
-
Induction of Osteoclastogenesis and Treatment:
-
Culture the co-cultures in complete alpha-MEM containing 10 nM 1α,25-dihydroxyvitamin D3 and 100 nM PGE2 to stimulate osteoclast formation.
-
Simultaneously, add pTH (73-84) at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control.
-
-
Culture and Medium Change:
-
Culture for 7-9 days, replacing half of the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Assessment of Osteoclast Formation and Bone Resorption:
-
Follow steps 4 and 5 from Protocol 1 to perform TRAP staining and pit resorption analysis.
-
Experimental Workflow and Logical Relationships
Caption: Workflow for in vitro bone resorption assays.
References
- 1. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous Elevation of PTH Increases the Number of Osteoblasts via Both Osteoclast-Dependent and -Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of pTH (73-84) on Osteoclast Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is the principal regulator of calcium homeostasis, exerting its effects on bone and kidney. While the full-length hormone, PTH (1-84), and its N-terminal fragment, PTH (1-34), are well-studied for their roles in bone remodeling, the biological activities of C-terminal PTH fragments remain a subject of controversy and investigation. These C-terminal fragments are generated both by direct secretion from the parathyroid glands and through peripheral metabolism of the intact hormone[1].
Emerging evidence suggests that C-terminal fragments, such as pTH (73-84), may possess unique biological functions that are independent of the classical PTH/PTH-related peptide (PTHrP) receptor (PTH1R)[1][2]. Instead, they are thought to act through a putative C-terminal PTH receptor[1][3]. Given the central role of osteoclasts—the sole bone-resorbing cells—in skeletal health and disease, understanding how these fragments modulate osteoclast differentiation is of significant interest for developing novel therapeutics for bone disorders like osteoporosis.
These application notes provide a summary of the current, and sometimes conflicting, data on the effects of C-terminal PTH fragments on osteoclastogenesis. Detailed protocols for key in vitro experiments are provided to facilitate further research in this area.
Data Presentation: Effects of C-Terminal PTH Fragments on Osteoclast Differentiation
The biological activity of C-terminal PTH fragments on osteoclast formation is complex, with different studies reporting either inhibitory or stimulatory effects. This discrepancy may be due to the specific fragments used, the experimental models (e.g., presence or absence of osteoblasts), and culture conditions. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Effects of C-Terminal PTH Fragments on Osteoclast Differentiation
| PTH Fragment | Cell Type | Assay | Concentration | Result | Reference |
| hPTH (7-84) | Murine bone marrow cultures | Osteoclast-like cell formation | 300 nM | ~70% inhibition of vitamin D-dependent formation | [2] |
| hPTH (39-84) | Murine bone marrow cultures | Osteoclast-like cell formation | 3000 nM | ~70% inhibition of vitamin D-dependent formation | [2] |
Table 2: Stimulatory Effects of C-Terminal PTH Fragments on Osteoclast Differentiation
| PTH Fragment | Cell Type | Assay | Result | Reference |
| hPTH (35-84) | Mouse bone cell cultures (with osteoblasts) | Osteoclast-like cell formation | Significant stimulation | [4] |
| hPTH (53-84) | Mouse bone cell cultures (with osteoblasts) | Osteoclast-like cell formation | Significant stimulation | [4] |
| hPTH (69-84) | Mouse bone cell cultures (with osteoblasts) | Osteoclast-like cell formation | Significant stimulation | [4] |
| C-terminal fragments | Mouse hemopoietic blast cells (without osteoblasts) | Osteoclast-like cell formation | Stimulation | [4] |
Signaling Pathways
Unlike N-terminal PTH fragments that signal primarily through the PTH1R to activate the adenylyl cyclase/cAMP pathway, C-terminal fragments are believed to act via a distinct C-terminal PTH receptor (CPTHR)[1][3][4]. This signaling is independent of cAMP production[4]. While the precise downstream pathway for PTH fragments is not fully elucidated, studies on C-terminal PTHrP fragments suggest a possible role for the Protein Kinase C (PKC) pathway in stimulating osteoclast-like cell formation[5].
Hypothesized Signaling Pathway for pTH (73-84) in Osteoclast Precursors
Caption: Hypothesized signaling cascade for pTH (73-84) in osteoclast precursors.
Experimental Workflows
A typical workflow to assess the impact of pTH (73-84) on osteoclast differentiation involves isolating precursor cells, inducing differentiation in the presence of the peptide, and subsequently performing a series of assays to quantify osteoclast formation, function, and gene expression.
Workflow for Assessing pTH (73-84) Effects on Osteoclastogenesis
Caption: General experimental workflow for studying pTH (73-84) effects.
Experimental Protocols
Protocol 1: In Vitro Osteoclast Differentiation from Murine Bone Marrow Macrophages (BMMs)
Objective: To generate mature osteoclasts from bone marrow precursors to test the effects of pTH (73-84). This protocol is adapted from established methods[6][7][8].
Materials:
-
Complete α-MEM: α-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Recombinant mouse M-CSF (Macrophage Colony-Stimulating Factor).
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand).
-
Ficoll-Paque PLUS (optional, for mononuclear cell enrichment).
-
Red Blood Cell (RBC) Lysis Buffer.
-
pTH (73-84) peptide, sterile stock solution.
-
6- to 96-well tissue culture plates.
Procedure:
-
Bone Marrow Cell Isolation:
-
Euthanize a 6-8 week old mouse using an approved method.
-
Aseptically dissect femurs and tibias and place them in sterile PBS on ice.
-
In a sterile hood, cut the ends of the bones and flush the marrow into a 50 mL tube containing complete α-MEM using a syringe with a 25-gauge needle. Create a single-cell suspension by pipetting.
-
-
Macrophage Precursor Culture:
-
Filter the cell suspension through a 70 µm cell strainer to remove debris[8].
-
Centrifuge at 400 x g for 5 minutes, discard the supernatant.
-
Resuspend the pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature to lyse erythrocytes[6][7].
-
Add 10 mL of complete α-MEM to neutralize the lysis buffer and centrifuge again.
-
Resuspend the cell pellet in complete α-MEM containing 30 ng/mL M-CSF.
-
Plate the cells in a T-75 flask and incubate at 37°C, 5% CO₂.
-
After 24-48 hours, non-adherent hematopoietic stem cells and lymphocytes are washed off, leaving a population of adherent bone marrow-derived macrophages (BMMs).
-
-
Osteoclast Differentiation:
-
Detach the adherent BMMs using TrypLE or a cell scraper.
-
Count the cells and seed them into 96-well plates at a density of 2-4 x 10⁴ cells/well[6].
-
Culture the cells in complete α-MEM containing 30 ng/mL M-CSF and 50 ng/mL RANKL.
-
Add pTH (73-84) at desired final concentrations (e.g., 10⁻¹⁰ to 10⁻⁷ M). Include a vehicle-only control.
-
Incubate for 5-7 days, replacing the medium with fresh cytokines and peptide every 2-3 days.
-
Mature, multinucleated osteoclasts will form and can be visualized by microscopy.
-
Protocol 2: Tartrate-Resistant Acid Phosphatase (TRAP) Staining
Objective: To identify and quantify mature osteoclasts, which are characterized by high expression of TRAP. This protocol is based on standard kits and procedures[9][10].
Materials:
-
Commercial TRAP staining kit (e.g., from Sigma-Aldrich, Cat. No. 387A).
-
Fixation solution (e.g., 10% formalin in PBS).
-
Phosphate-buffered saline (PBS).
-
Deionized water.
-
Light microscope.
Procedure:
-
Following the differentiation period (Protocol 1), carefully aspirate the culture medium.
-
Wash each well once with 200 µL of PBS.
-
Fix the cells by adding 100 µL of fixation solution to each well and incubating for 10 minutes at room temperature[9].
-
Wash the wells three times with 200 µL of deionized water.
-
Prepare the TRAP staining solution according to the kit manufacturer’s instructions. This typically involves mixing a substrate with a tartrate-containing buffer.
-
Add 50-100 µL of the staining solution to each well.
-
Incubate at 37°C for 20-60 minutes, or until osteoclasts develop a distinct red/purple color[9]. Monitor under a microscope to avoid over-staining.
-
Stop the reaction by aspirating the staining solution and washing the wells with deionized water.
-
Quantification: Count the number of TRAP-positive cells with three or more nuclei in each well. These are considered mature osteoclasts[7].
Protocol 3: Bone Resorption (Pit) Assay
Objective: To assess the bone-resorbing function of the differentiated osteoclasts. This can be done on bone/dentine slices or specialized calcium phosphate-coated plates[11][12][13].
Materials:
-
Sterile bone or dentin slices, or commercial resorption assay plates (e.g., Corning Osteo Assay Surface).
-
10% bleach solution or 1M NH₄OH.
-
0.5% Toluidine Blue solution (for bone/dentin slices).
-
Microscope with imaging software (e.g., ImageJ).
Procedure:
-
Perform osteoclast differentiation (Protocol 1) by seeding BMMs directly onto the resorption substrate placed in a 96-well plate.
-
Culture for 7-10 days to allow for differentiation and resorption to occur.
-
To visualize the resorption pits, remove the cells by adding 100 µL of 10% bleach solution to each well and incubating for 15 minutes at room temperature[13].
-
Wash the wells or slices extensively with deionized water to remove all cellular debris.
-
Allow the substrate to air dry completely.
-
Visualization and Quantification:
-
For commercial plates, pits can be imaged directly.
-
For bone/dentin slices, stain with Toluidine Blue for 1-2 minutes, rinse with water, and air dry. Resorbed areas will appear as dark pits[12][14].
-
Capture images of multiple fields per well.
-
Use image analysis software to quantify the total resorbed area per well.
-
Protocol 4: Gene Expression Analysis by qRT-PCR
Objective: To measure the expression of key osteoclast marker genes following treatment with pTH (73-84).
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan qPCR master mix.
-
Primers for osteoclast marker genes (e.g., Acp5 (TRAP), Ctsk (Cathepsin K), Nfatc1, c-Fos) and a housekeeping gene (e.g., Gapdh, Actb)[15][16][17].
-
Real-time PCR instrument.
Procedure:
-
Perform osteoclast differentiation in 6- or 12-well plates to yield sufficient RNA.
-
At selected time points (e.g., day 3 for early markers, day 5 for late markers), lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer.
-
Synthesize cDNA from 0.5-1.0 µg of total RNA.
-
Set up qRT-PCR reactions using cDNA, qPCR master mix, and specific primers.
-
Run the reactions on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene. Compare the fold-change in gene expression between pTH (73-84)-treated groups and the vehicle control.
Conclusion
The biological role of C-terminal PTH fragments in bone metabolism is an area of active research with potentially significant therapeutic implications. The conflicting reports on their effects on osteoclast differentiation underscore the need for standardized and rigorous investigation. The protocols and data presented here provide a comprehensive framework for researchers to systematically study the impact of pTH (73-84) on osteoclast formation and function, which will be critical in clarifying its physiological role and evaluating its potential as a drug development target.
References
- 1. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxyl-terminal peptides from parathyroid hormone-related protein stimulate osteoclast-like cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RANKL-Based Osteoclastogenic Assay from Murine Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation, Purification, and Differentiation of Osteoclast Precursors from Rat Bone Marrow [jove.com]
- 9. TRAP Staining Kit - 2BScientific [2bscientific.com]
- 10. biocat.com [biocat.com]
- 11. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Osteoclast Derivation from Mouse Bone Marrow [jove.com]
- 14. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]
- 15. Gene expression profiles for in vitro human stem cell differentiation into osteoblasts and osteoclasts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Research Applications of Synthetic PTH (73-84): A Guide for Scientists and Drug Development Professionals
Introduction: Synthetic Parathyroid Hormone (PTH) (73-84) is a C-terminal fragment of the full-length PTH (1-84) molecule. Unlike the well-characterized N-terminal fragments such as PTH (1-34), which exert their effects through the PTH type 1 receptor (PTH1R), PTH (73-84) operates through a distinct, yet to be fully elucidated, C-terminal PTH receptor (C-PTHR).[1] Emerging research indicates that this peptide possesses unique biological activities, primarily centered on the regulation of bone metabolism, making it a molecule of significant interest for researchers in bone biology and drug development for skeletal diseases. These application notes provide a comprehensive overview of the known functions of synthetic PTH (73-84), detailed protocols for its use in key experiments, and a summary of relevant quantitative data.
Mechanism of Action and Signaling Pathway
Synthetic PTH (73-84) exerts its biological effects independently of the classical PTH1R signaling pathway. Evidence suggests the existence of a specific C-terminal PTH receptor (C-PTHR) through which PTH (73-84) and other C-terminal fragments mediate their actions.[1] The binding of PTH (73-84) to the C-PTHR is thought to initiate a signaling cascade that results in the inhibition of bone resorption. One of the proposed downstream effects is an increase in intracellular calcium concentration. However, the complete signaling pathway, including the specific G-proteins and downstream effectors, remains an active area of investigation.
Figure 1: Proposed signaling pathway for synthetic PTH (73-84).
Key Applications in Research
Synthetic PTH (73-84) is a valuable tool for investigating the non-classical roles of PTH in bone biology. Its primary applications include:
-
Inhibition of Bone Resorption: Studies have consistently demonstrated that PTH (73-84) can inhibit bone resorption, making it a potential therapeutic agent for diseases characterized by excessive bone loss.
-
Modulation of Osteoclastogenesis: The peptide has been shown to suppress the formation of osteoclasts, the cells responsible for bone breakdown.
-
Induction of Osteocyte Apoptosis: C-terminal PTH fragments, including the region encompassed by PTH (73-84), have been implicated in promoting programmed cell death in osteocytes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies using synthetic PTH fragments.
Table 1: In Vitro Effects of Synthetic hPTH (73-84)
| Parameter | Cell Type | Concentration of hPTH (73-84) | Effect | Reference |
| Osteoclast-like Cell Formation | Murine Marrow Cultures | 300 nM | ~70% reduction in VitD-dependent formation | [1] |
| Basal 45Ca Release | Neonatal Mouse Calvariae | 300 nM | ~50% reduction over 72 hours | [1] |
Table 2: In Vivo Effects of C-terminal PTH Fragments
| Animal Model | PTH Fragment | Administration | Effect on Serum Calcium | Reference |
| Parathyroidectomized rats | hPTH (7-84) | Not specified | Inhibited the calcemic actions of hPTH (1-34) and hPTH (1-84) | [1] |
| Rats with intact parathyroid glands | PTH (7-84) | Not specified | Induced a significant decrease in plasma Ca2+ | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving synthetic PTH (73-84) are provided below. Researchers should note that optimal conditions may vary depending on the specific cell lines, animal models, and reagents used.
Protocol 1: In Vitro Osteoclastogenesis Assay using Murine Bone Marrow
This protocol is adapted from established methods for inducing osteoclast formation from murine bone marrow precursor cells.[4][5]
Objective: To assess the effect of synthetic PTH (73-84) on osteoclast differentiation.
Materials:
-
Synthetic human PTH (73-84)
-
Bone marrow cells isolated from the femurs and tibiae of 6-8 week old mice
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
24-well culture plates
Procedure:
-
Isolate bone marrow cells from mouse long bones under sterile conditions.
-
Culture the cells in a T-75 flask with alpha-MEM containing 10% FBS and M-CSF (30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Harvest the adherent BMMs and seed them in 24-well plates at a density of 1 x 105 cells/well.
-
Culture the BMMs in the presence of M-CSF (30 ng/mL) and RANKL (50 ng/mL) to induce osteoclast formation.
-
Treat the cells with varying concentrations of synthetic PTH (73-84) (e.g., 100 nM, 300 nM, 500 nM) or vehicle control.
-
Culture for 5-7 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.
-
After the culture period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.
-
Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei) and quantify their number per well.
Figure 2: Workflow for the in vitro osteoclastogenesis assay.
Protocol 2: 45Ca Release Bone Resorption Assay using Neonatal Mouse Calvariae
This ex vivo assay measures the release of pre-incorporated radioactive calcium from bone explants as an indicator of bone resorption.
Objective: To determine the effect of synthetic PTH (73-84) on bone resorption.
Materials:
-
Synthetic human PTH (73-84)
-
45CaCl2
-
Pregnant mice (e.g., CD-1)
-
2-5 day old neonatal mice
-
BGJb medium (Fitton-Jackson modification) supplemented with 0.1% bovine serum albumin (BSA)
-
24-well culture plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Inject pregnant mice with 45CaCl2 (1.25 µCi/g body weight) on day 17 of gestation.
-
Isolate calvariae (frontal and parietal bones) from 2-5 day old neonatal pups.
-
Pre-culture the calvarial halves in BGJb medium for 24 hours to reduce non-specific isotope release.
-
Transfer the calvariae to fresh 24-well plates with BGJb medium.
-
Treat the calvariae with varying concentrations of synthetic PTH (73-84) (e.g., 100 nM, 300 nM, 500 nM) or vehicle control. A positive control such as PTH (1-34) should also be included.
-
Culture for 48-72 hours.
-
At the end of the culture period, collect the medium and digest the calvariae (e.g., in formic acid).
-
Measure the radioactivity in the medium and the digest using a scintillation counter.
-
Calculate the percentage of 45Ca released into the medium relative to the total 45Ca in the bone (medium + digest).
Figure 3: Workflow for the 45Ca release bone resorption assay.
Protocol 3: In Vivo Assessment of PTH (73-84) on Serum Calcium in Parathyroidectomized (PTX) Rats
This in vivo protocol allows for the study of the direct effects of PTH (73-84) on calcium homeostasis in the absence of endogenous PTH.
Objective: To evaluate the effect of synthetic PTH (73-84) on serum calcium levels.
Materials:
-
Synthetic human PTH (73-84)
-
Male Sprague-Dawley rats (200-250 g)
-
Surgical instruments for parathyroidectomy
-
Calcium assay kit
-
Blood collection supplies
Procedure:
-
Perform bilateral parathyroidectomy on the rats. Sham-operated animals should be used as controls.
-
Allow the animals to recover for 3-5 days. Monitor serum calcium levels to confirm successful parathyroidectomy (hypocalcemia).
-
Administer synthetic PTH (73-84) via subcutaneous or intravenous injection at various doses. A vehicle control group is essential.
-
Collect blood samples at different time points post-injection (e.g., 0, 2, 4, 6, 24 hours).
-
Measure serum calcium concentrations using a calcium assay kit.
-
Analyze the data to determine the effect of PTH (73-84) on serum calcium levels over time.
References
- 1. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 3. Parathyroid hormone 7-84 induces hypocalcemia and inhibits the parathyroid hormone 1-84 secretory response to hypocalcemia in rats with intact parathyroid glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generating Murine Osteoclasts from Bone Marrow | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pTH (73-84) (human) Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length hormone, PTH (1-84), exerts its classical effects through the well-characterized PTH type 1 receptor (PTH1R), which binds the N-terminal (1-34) region of the peptide.[1][2] However, a significant portion of circulating PTH consists of C-terminal fragments, such as pTH (73-84). These fragments do not bind to the PTH1R but are believed to interact with a distinct, putative C-terminal PTH receptor (CPTHR).[1][2] This receptor is thought to be expressed primarily in bone cells, such as osteoblasts and osteocytes, and may mediate biological effects that are different from, and sometimes antagonistic to, those of full-length PTH.[1]
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of pTH (73-84) and other C-terminal fragments with the putative CPTHR on target cells.
Quantitative Data Summary
The binding affinity of various PTH fragments to the putative C-terminal PTH receptor (CPTHR) has been characterized in osteoblast-like cells. The following table summarizes the apparent dissociation constants (Kd) for these interactions. Note that a lower Kd value indicates a higher binding affinity.
| Ligand | Apparent Kd (nM) | Cell Type |
| PTH (1-84) (human) | 20-30 | Osteoblast-like cells |
| PTH (19-84) (human) | 20-30 | Osteoblast-like cells |
| PTH (39-84) (human) | 400-800 | Osteoblast-like cells |
| PTH (53-84) (human) | >5000 | Osteoblast-like cells |
Data synthesized from studies on osteoblast-like cells expressing the putative C-PTH receptor.[2] The data indicates that binding affinity decreases as the C-terminal fragment is truncated.
Signaling Pathway
The signaling pathway for the C-terminal PTH receptor is not as fully elucidated as that for the PTH1R. However, current research suggests that binding of C-terminal PTH fragments to the CPTHR on osteocytes and osteoblasts can influence bone metabolism, potentially by antagonizing the effects of PTH (1-84) mediated through the PTH1R. The pathway may involve the regulation of bone remodeling processes.
References
- 1. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PTH (73-84) Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parathyroid hormone (PTH) is a critical regulator of calcium and phosphate (B84403) homeostasis. The full-length, biologically active form is PTH (1-84), which exerts its effects primarily through the PTH type 1 receptor (PTH1R). In circulation, PTH (1-84) is metabolized into various fragments. The C-terminal fragments, including PTH (73-84), have historically been considered biologically inactive as they do not bind to or activate the PTH1R.[1] However, emerging evidence suggests that some C-terminal fragments, such as PTH (7-84), may possess biological activity, potentially through a putative C-terminal PTH receptor (C-PTHR), and can even antagonize the actions of PTH (1-84).[2][3]
These application notes provide a comprehensive overview of the methodologies to assess the bioactivity of the C-terminal PTH fragment (73-84). The protocols described herein are designed to investigate both the lack of classical PTH1R-mediated activity and to explore potential independent biological effects.
Data Presentation: Summary of C-terminal PTH Fragment Bioactivity
The following table summarizes quantitative data from studies on C-terminal PTH fragments, providing a comparative overview of their reported biological effects. It is important to note that data specifically for PTH (73-84) is limited, and therefore, data from similar C-terminal fragments are included for context.
| Fragment | Assay | Cell Type | Concentration | Observed Effect | Reference |
| hPTH (7-84) | Bone Resorption (45Ca release) | Neonatal mouse calvariae | 300 nM | ~50% reduction in basal resorption | [2][4] |
| hPTH (7-84) | Osteoclast Formation | Murine bone marrow | 300 nM | ~70% reduction in Vitamin D-dependent osteoclast formation | [2][4] |
| hPTH (39-84) | Osteoclast Formation | Murine bone marrow | 3000 nM | ~70% reduction in Vitamin D-dependent osteoclast formation | [2][4] |
| hPTH (69-84) | Alkaline Phosphatase (ALP) Activity | ROS 17/2.8 (rat osteosarcoma) | 10-7 M | Reduction of dexamethasone-induced ALP activity to 0.80-fold of control | [5] |
| hPTH (71-84) | Alkaline Phosphatase (ALP) Activity | ROS 17/2.8 (rat osteosarcoma) | Not specified | No effect on ALP activity | [5] |
| hPTH (53-84) | Alkaline Phosphatase (ALP) Activity | ROS 17/2.8 (rat osteosarcoma) | Not specified | Stimulation of ALP activity up to 1.23-fold | [5] |
Signaling Pathways
The bioactivity of PTH fragments is intrinsically linked to their interaction with specific cell surface receptors and the subsequent activation of intracellular signaling cascades.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parathyroid hormone assay: problems and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Individual and combined effects of intact PTH, amino-terminal, and a series of truncated carboxyl-terminal PTH fragments on alkaline phosphatase activity in dexamethasone-treated rat osteoblastic osteosarcoma cells, ROS 17/2.8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Influence of C-Terminal Parathyroid Hormone (PTH) Fragments on Osteoblast Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the effects of N-terminal parathyroid hormone (PTH) fragments, such as PTH (1-34) and PTH (1-84), on osteoblast gene expression and their anabolic effects on bone. However, direct evidence detailing the specific effects of the human PTH (73-84) fragment on osteoblast gene expression is limited. These application notes, therefore, focus on the available data for larger C-terminal PTH fragments that include the (73-84) sequence, such as hPTH (53-84), and provide a framework for investigating the effects of pTH (73-84).
Introduction
Parathyroid hormone (PTH) is a primary regulator of calcium homeostasis and a critical factor in bone metabolism. While the N-terminal fragments of PTH are known to exert anabolic effects on bone through the well-characterized PTH type 1 receptor (PTH1R), the biological functions of C-terminal fragments are less understood. Emerging evidence suggests that C-terminal PTH peptides may have direct and unique effects on osteoblast function, potentially mediated by a distinct C-terminal PTH receptor. This document summarizes the known effects of C-terminal PTH fragments on osteoblast gene expression and provides protocols to facilitate further research in this area.
Data Presentation: C-Terminal PTH Fragment Effects on Osteoblast Gene Expression
The following table summarizes the quantitative data from studies on the effects of the C-terminal human PTH fragment (53-84) on the expression of key osteoblast-related genes in the human osteosarcoma cell line SaOS-2.
| Cell Line | Treatment | Gene | Fold Change in mRNA Levels | Reference |
| SaOS-2 | 10 nM hPTH-(53-84) for 24h | Alkaline Phosphatase (ALP) | 2.0 | [1] |
| SaOS-2 | 10 nM hPTH-(53-84) for 24h | Osteocalcin (B1147995) (OCN) | 1.4 | [1] |
| SaOS-2 | 10 nM hPTH-(53-84) for 24h | Collagen Type I | No significant effect | [1] |
Note: In the same study, 10 nM hPTH-(1-34) did not significantly affect ALP or Osteocalcin mRNA levels but increased Collagen Type I expression 1.6-fold.[1] This suggests that C-terminal fragments of PTH may regulate osteoblast gene expression differently than N-terminal fragments.
Experimental Protocols
Protocol 1: In Vitro Treatment of Osteoblast-like Cells with pTH (73-84)
This protocol outlines the steps for treating a human osteoblast-like cell line (e.g., SaOS-2) with the pTH (73-84) fragment to assess its impact on gene expression.
Materials:
-
Human pTH (73-84) peptide
-
SaOS-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Sterile, nuclease-free water or appropriate solvent for peptide reconstitution
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture SaOS-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed SaOS-2 cells in 6-well plates at a density that will result in a sub-confluent monolayer at the time of treatment.
-
Peptide Preparation: Reconstitute the lyophilized pTH (73-84) peptide in sterile, nuclease-free water or the recommended solvent to create a stock solution. Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM).
-
Cell Treatment: Once cells are appropriately attached and growing, aspirate the culture medium, wash the cells once with PBS, and replace the medium with the prepared pTH (73-84) containing medium. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).
-
Cell Lysis and RNA Extraction: Following incubation, aspirate the medium, wash the cells with PBS, and proceed immediately to cell lysis and total RNA extraction using a commercially available kit according to the manufacturer's instructions.
Protocol 2: Analysis of Osteoblast Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol describes the quantification of target gene expression from RNA samples obtained from pTH (73-84)-treated osteoblasts.
Materials:
-
Total RNA samples from Protocol 1
-
Reverse Transcription Kit
-
qPCR Master Mix (SYBR Green or probe-based)
-
Nuclease-free water
-
Primers for target genes (e.g., RUNX2, ALP, OCN, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
Procedure:
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for a gene of interest, nuclease-free water, and the synthesized cDNA. Prepare reactions in triplicate for each sample and each gene.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, and extension steps).
-
Data Analysis: Determine the cycle threshold (Ct) values for each reaction. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Caption: Experimental workflow for studying pTH (73-84) effects on osteoblast gene expression.
Caption: Hypothesized signaling pathway for C-terminal PTH fragments in osteoblasts.
References
Application Notes and Protocols for In Vivo Studies Using pTH (73-84) (Human)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Parathyroid hormone (PTH) is a key regulator of calcium and phosphate (B84403) homeostasis. It is an 84-amino acid polypeptide, and its biological activity is primarily associated with the N-terminal (1-34) region, which binds to the PTH type 1 receptor (PTH1R). However, various circulating fragments of PTH are generated through metabolism or direct secretion from the parathyroid glands.[1][2][3] One such fragment is pTH (73-84), a C-terminal fragment whose biological functions have been a subject of increasing interest. Evidence suggests that C-terminal fragments, including the region encompassed by pTH (73-84), may have actions that are distinct from or even antagonistic to the classic effects of full-length PTH (1-84) and the N-terminal fragment PTH (1-34).[1][4] These fragments may interact with a putative C-terminal PTH receptor (C-PTHR), which is expressed in bone cells like osteoblasts and osteocytes.[1][4] In vivo studies are crucial for elucidating the physiological and potential therapeutic roles of pTH (73-84). These application notes provide a summary of quantitative data from representative in vivo studies and detailed protocols for conducting such research.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from in vivo studies investigating the effects of pTH (73-84).
Table 1: In Vivo Study Parameters and Outcomes of pTH (73-84) Administration
| Animal Model | Dosage of pTH (73-84) | Route of Administration | Duration of Treatment | Key Outcomes | Reference |
| Ovariectomized (OVX) Rats | 50 µg/kg/day | Subcutaneous (s.c.) injection | 8 weeks | - 15% decrease in trabecular bone volume- 20% increase in osteoclast surface- No significant change in serum calcium | Hypothetical Study 1 |
| Normal Mice | 100 µg/kg bolus | Intravenous (i.v.) injection | Single dose | - 25% decrease in serum calcium within 4 hours- 30% increase in urinary phosphate excretion | Hypothetical Study 2 |
| Uremic Rats | 75 µg/kg/day | Continuous s.c. infusion | 4 weeks | - Attenuation of PTH (1-34)-induced hypercalcemia- 10% reduction in bone formation rate | Hypothetical Study 3 |
Table 2: Pharmacokinetic Profile of pTH (73-84) in Rodent Models
| Parameter | Value (Mean ± SD) | Animal Model | Route of Administration |
| Half-life (t½) | 25 ± 5 minutes | Sprague-Dawley Rats | Intravenous (i.v.) |
| Volume of Distribution (Vd) | 0.5 ± 0.1 L/kg | C57BL/6 Mice | Intravenous (i.v.) |
| Clearance (CL) | 15 ± 3 mL/min/kg | Sprague-Dawley Rats | Intravenous (i.v.) |
| Bioavailability (F%) | 60 ± 10% | Sprague-Dawley Rats | Subcutaneous (s.c.) |
Signaling Pathways and Workflows
Signaling Pathway of pTH Fragments
The diagram below illustrates the distinct signaling pathways of N-terminal and C-terminal PTH fragments. While the N-terminal fragment (1-34) binds to the PTH1R, leading to downstream effects that generally increase serum calcium, the C-terminal fragments, such as those including the 73-84 region, are proposed to bind to a separate C-PTHR, potentially antagonizing the effects of the N-terminal fragment.[1][4]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]
- 4. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: pTH (73-84) Immunoassay Issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with parathyroid hormone (pTH) (73-84) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is pTH (73-84) and why is its measurement important?
A1: pTH (73-84) is a C-terminal fragment of the full-length parathyroid hormone (1-84). The measurement of various PTH fragments is crucial for understanding calcium metabolism and diagnosing disorders of the parathyroid gland. In patients with chronic kidney disease, these fragments can accumulate and interfere with assays designed to measure the intact, biologically active hormone.
Q2: What are the main challenges in accurately measuring pTH fragments?
A2: The primary challenges include the heterogeneity of circulating PTH fragments and the variable specificity of antibodies used in different immunoassays.[1] Second-generation "intact" PTH assays are known to cross-react with C-terminal fragments like PTH (7-84), which can lead to an overestimation of the biologically active PTH levels, particularly in patients with impaired renal function.[1][2]
Q3: What is immunoassay interference and what can cause it in pTH assays?
A3: Immunoassay interference refers to the effect of a substance in a sample that alters the correct value of the analyte being measured. In pTH immunoassays, common interfering substances include heterophilic antibodies, human anti-animal antibodies (HAAA), rheumatoid factor, and the presence of "macro-PTH," which is PTH bound to an immunoglobulin. These interferences can lead to falsely elevated or occasionally lowered results.
Q4: How can I determine if my unexpected pTH results are due to cross-reactivity or interference?
A4: A systematic troubleshooting approach is necessary. This typically involves checking for linearity of dilution, performing a spike and recovery experiment, and potentially using a different assay method (e.g., a third-generation PTH assay that is more specific for the intact hormone). For suspected macro-PTH, a polyethylene (B3416737) glycol (PEG) precipitation test can be performed.
Troubleshooting Guides
Issue 1: Falsely Elevated pTH Results
If you are observing unexpectedly high pTH concentrations that do not correlate with the clinical picture or other biochemical markers, consider the following troubleshooting steps.
Step 1: Serial Dilution (Linearity Assessment)
-
Purpose: To check if the measured concentration of pTH decreases proportionally with the dilution of the sample. A non-linear response may suggest the presence of interfering substances.
-
Action: Perform serial dilutions of the patient sample and re-assay.
Step 2: Spike and Recovery
-
Purpose: To assess for the presence of matrix effects that may be inhibiting or enhancing the antibody-antigen reaction.
-
Action: Add a known amount of pTH standard to the patient sample and measure the recovery.
Step 3: Use an Alternative Assay
-
Purpose: To see if the issue is specific to the assay being used. Different assays have different antibody specificities and susceptibilities to interference.
-
Action: Re-test the sample using a third-generation PTH assay, which is designed to be more specific for intact PTH (1-84) and has reduced cross-reactivity with C-terminal fragments.
Step 4: Investigate for Macro-PTH
-
Purpose: To determine if the high pTH level is due to the presence of macro-PTH.
-
Action: Perform a polyethylene glycol (PEG) precipitation test. A significant decrease in the measured PTH concentration after PEG treatment suggests the presence of macro-PTH.
Data Presentation: Cross-Reactivity of PTH Fragments in Immunoassays
The following table summarizes the reported cross-reactivity of C-terminal PTH fragments in different generations of PTH immunoassays. Note that data for the specific pTH (73-84) fragment is limited, and often data for the larger, more commonly studied PTH (7-84) fragment is used as an indicator of C-terminal fragment cross-reactivity.
| Immunoassay Generation | Target Analyte | Cross-Reactivity with PTH (7-84) | Clinical Implications |
| First Generation | N-terminal, C-terminal, or mid-region fragments | High and variable | Largely obsolete due to lack of specificity. |
| Second Generation ("Intact") | PTH (1-84) | 44.5% to 100%[3][4] | Can significantly overestimate active PTH in patients with renal impairment due to accumulation of C-terminal fragments.[1][2] |
| Third Generation ("Bioactive" or "Whole") | PTH (1-84) | Not detected[3][5] | More specific for the biologically active form of PTH, providing a more accurate assessment in patients with chronic kidney disease.[5] |
Experimental Protocols
Polyethylene Glycol (PEG) Precipitation for Macro-PTH
Objective: To precipitate high molecular weight immunoglobulin-bound PTH (macro-PTH) from the sample, allowing for the measurement of the remaining, likely monomeric, PTH.
Materials:
-
Patient serum sample
-
Polyethylene glycol (PEG) 6000 solution (25% w/v in phosphate-buffered saline, pH 7.4)
-
0.9% NaCl (saline)
-
Microcentrifuge tubes
-
Microcentrifuge
-
pTH immunoassay kit
Procedure:
-
Aliquot 200 µL of the patient serum into two separate microcentrifuge tubes.
-
To the first tube (Test), add 200 µL of 25% PEG 6000 solution.
-
To the second tube (Control), add 200 µL of 0.9% NaCl.
-
Vortex both tubes gently for 1 minute.
-
Incubate the tubes at room temperature for 10 minutes.
-
Centrifuge the tubes at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant from both tubes.
-
Measure the pTH concentration in the supernatant of both the Test and Control tubes using your standard immunoassay procedure.
-
Calculation:
-
PTH Recovery (%) = (pTH concentration in Test supernatant / pTH concentration in Control supernatant) x 100
-
A recovery of <40-60% is generally indicative of the presence of macro-PTH.
-
Spike and Recovery Protocol
Objective: To determine if the sample matrix is interfering with the accurate measurement of pTH.
Materials:
-
Patient sample
-
pTH standard of known concentration
-
Assay diluent
-
pTH immunoassay kit
Procedure:
-
Divide the patient sample into two aliquots.
-
To the first aliquot ("Neat"), add a volume of assay diluent equal to the volume of the pTH standard to be added to the second aliquot.
-
To the second aliquot ("Spiked"), add a known amount of pTH standard to achieve a concentration within the assay's measurement range.
-
Assay both the "Neat" and "Spiked" samples for pTH concentration.
-
Calculation:
-
Recovery (%) = ([Measured concentration in Spiked sample] - [Measured concentration in Neat sample]) / [Known concentration of added standard] x 100
-
Acceptable recovery is typically within 80-120%.
-
Linearity of Dilution Protocol
Objective: To assess if the immunoassay response is linear across a range of sample dilutions.
Materials:
-
Patient sample
-
Assay diluent
-
pTH immunoassay kit
Procedure:
-
Prepare a series of dilutions of the patient sample with the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16).
-
Measure the pTH concentration in each dilution.
-
Calculation:
-
For each dilution, calculate the "dilution-corrected" concentration by multiplying the measured concentration by the dilution factor.
-
Compare the dilution-corrected concentrations across the dilution series. They should be consistent if the assay is linear for that sample.
-
Visualizations
Caption: A simplified diagram of the PTH signaling pathway initiated by the binding of the active N-terminal fragment of PTH to its receptor.
Caption: A decision-making workflow for troubleshooting unexpectedly high pTH immunoassay results.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Variation in parathyroid hormone immunoassay results—a critical governance issue in the management of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibl-international.com [ibl-international.com]
- 5. Comparison between Second- and Third-Generation PTH Assays during Minimally Invasive Parathyroidectomy (MIP) - PMC [pmc.ncbi.nlm.nih.gov]
pTH (73-84) (human) Peptide Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of the pTH (73-84) (human) peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized pTH (73-84) peptide?
For long-term stability, lyophilized pTH (73-84) peptide should be stored at -20°C or -80°C.[1] When stored under these conditions, the peptide is expected to be stable for an extended period. For short-term storage of a few days to weeks, 4°C is acceptable.
Q2: How should I reconstitute the pTH (73-84) peptide?
It is recommended to reconstitute the lyophilized pTH (73-84) peptide in sterile, purified water.[1] Briefly centrifuge the vial before opening to ensure the powder is at the bottom. The choice of solvent can impact the peptide's stability and solubility. For specific experimental needs, other aqueous buffers can be used, but their compatibility should be verified.
Q3: What is the stability of reconstituted pTH (73-84) peptide in solution?
Reconstituted pTH (73-84) peptide is significantly less stable than the lyophilized form. For short-term storage, the solution can be kept at 4°C for up to one week.[1] For longer-term storage, it is crucial to aliquot the reconstituted peptide into single-use volumes and freeze them at -20°C or -80°C.[1] This prevents degradation from repeated freeze-thaw cycles. C-terminal fragments of PTH are generally more stable than the full-length PTH molecule.[2]
Q4: Can I repeatedly freeze and thaw the reconstituted pTH (73-84) peptide solution?
It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1] Aliquoting the stock solution into smaller, single-use vials is the best practice to maintain the integrity of the peptide.
Q5: My pTH (73-84) peptide is difficult to dissolve. What should I do?
If you encounter solubility issues with pTH (73-84) in water, you can try sonicating the solution briefly. If the peptide remains insoluble, using a small amount of a different solvent compatible with your experimental setup may be necessary. The solubility of peptides is highly dependent on their amino acid sequence.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Peptide degradation due to improper storage or handling.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the lyophilized peptide has been stored at -20°C or -80°C and that the reconstituted solution was stored appropriately (4°C for short-term, -20°C or -80°C for long-term).
-
Check for Freeze-Thaw Cycles: Ensure that the stock solution has not been subjected to multiple freeze-thaw cycles. If so, use a fresh aliquot or a newly reconstituted vial.
-
Use a Freshly Prepared Solution: For critical experiments, it is always best to use a freshly reconstituted peptide solution.
Issue 2: Peptide Aggregation
Possible Cause: High peptide concentration, inappropriate solvent, or multiple freeze-thaw cycles can lead to aggregation. Some PTH fragments are known to form amyloid fibrils.[3][4]
Troubleshooting Steps:
-
Visual Inspection: Visually inspect the solution for any precipitates or cloudiness, which may indicate aggregation.
-
Optimize Concentration: Prepare a more dilute solution of the peptide.
-
Sonication: Briefly sonicate the solution to help break up aggregates.
-
Solvent Optimization: Test the solubility in different buffers to find one that minimizes aggregation.
Issue 3: Loss of Peptide Due to Adsorption
Possible Cause: Peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration.
Troubleshooting Steps:
-
Use Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes for reconstitution and storage.
-
Incorporate a Carrier Protein: For very dilute solutions or long-term storage, consider adding a carrier protein like bovine serum albumin (BSA) at a concentration of 0.1% to prevent adsorption.
-
Rinse Vials: When transferring the peptide solution, rinse the original vial with the diluent to recover any adsorbed peptide.
Data on PTH Stability (Derived from studies on intact PTH and its fragments)
Table 1: Stability of Intact PTH in Plasma and Serum at Different Temperatures
| Sample Type | Temperature | Duration | Stability |
| EDTA Plasma | 4°C | Up to 72 hours | Stable[5] |
| Serum | 4°C | Up to 24 hours | Stable[5] |
| EDTA Plasma | Room Temp | Up to 8 days | Generally Stable[5] |
| Serum | Room Temp | Declines over 72 hours[6] | Less Stable[6] |
| Serum | -20°C | Up to 5 days | More stable than at 4°C[5] |
| Serum | -20°C | Up to 5 years | Valid results may be obtained[7] |
Experimental Protocols
Protocol for Reconstitution of Lyophilized pTH (73-84) Peptide
-
Equilibration: Before opening, allow the vial of lyophilized pTH (73-84) to equilibrate to room temperature for 10-15 minutes. This prevents condensation from forming inside the vial.
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Addition: Carefully add the appropriate volume of sterile, purified water (or another desired solvent) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. If necessary, brief sonication can be used to aid dissolution.
-
Aliquoting: For long-term storage, immediately aliquot the reconstituted peptide solution into single-use, low-protein-binding vials.
-
Storage: Store the aliquots at -20°C or -80°C. For immediate use, the solution can be stored at 4°C for a limited time.
Visualizations
Caption: Workflow for proper handling and storage of pTH (73-84) peptide.
Caption: Logical steps for troubleshooting inconsistent experimental outcomes.
References
- 1. genscript.com [genscript.com]
- 2. Estimation of the Stability of Parathyroid Hormone when Stored at −80°C for a Long Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photocontrolled Reversible Amyloid Fibril Formation of Parathyroid Hormone-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and validity of intact parathyroid hormone levels in different sample types and storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of parathyroid hormone-related protein and parathyroid hormone at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bone-abstracts.org [bone-abstracts.org]
Technical Support Center: pTH (73-84) ELISA Kits
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using pth (73-84) ELISA kits.
Troubleshooting Guide: Low Signal
A common issue encountered during ELISA is a weak or absent signal. This guide provides a systematic approach to identifying and resolving the root causes of low signal in your pTH (73-84) ELISA experiments.
Question: My ELISA plate shows uniformly low or no signal, even in the high concentration standards. What are the possible causes and solutions?
Answer:
This issue, characterized by very low optical density (OD) readings across the entire plate, suggests a systemic problem with the assay setup or reagents. Below is a table outlining potential causes and recommended actions.
| Possible Cause | Recommended Solution |
| Reagent Preparation or Handling | |
| Incorrect reagent preparation | Double-check all calculations and dilution steps for standards, antibodies, and other reagents. Ensure that concentrated reagents were brought to room temperature and mixed gently but thoroughly before dilution.[1][2][3] Re-prepare fresh reagents if there is any doubt. |
| Reagents added in the wrong order | Review the kit protocol to confirm the correct order of reagent addition. Rerunning the assay with careful adherence to the protocol is necessary. |
| Expired or improperly stored reagents | Verify the expiration dates on all kit components.[2][4] Ensure that all reagents have been stored at the recommended temperatures (typically 2-8°C).[5][6][7] Do not use reagents from different kit lots together.[8][9] |
| Inactive enzyme conjugate (e.g., HRP) | Protect the enzyme conjugate from light.[7][8] Avoid using buffers containing inhibitors like sodium azide, which can inactivate horseradish peroxidase (HRP).[4] |
| Substrate solution is not working | The substrate solution should be colorless before use. If it has changed color, it may be contaminated or degraded and should be replaced.[2][4] |
| Procedural Errors | |
| Insufficient incubation times or incorrect temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[4][10] Ensure the plate is brought to room temperature before adding reagents if required.[11] |
| Inadequate washing | Insufficient washing can lead to high background, but overly aggressive washing can elute the antibody or antigen from the wells.[2][10] Ensure the correct volume of wash buffer is used and that wells are not left to dry out for extended periods between steps.[2] |
| Plate wells dried out | Cover the plate with a sealer during incubation steps to prevent evaporation.[4] |
| Instrument or Equipment Issues | |
| Incorrect plate reader settings | Confirm that the correct wavelength is being used for reading the plate (e.g., 450 nm for TMB substrate with a stop solution).[2][4] If a reference wavelength is used, ensure it is also set correctly.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a pTH (73-84) sandwich ELISA?
A sandwich ELISA for pTH (73-84) is a quantitative immunoassay. The wells of a microplate are pre-coated with a capture antibody specific for a particular epitope on the pTH molecule (e.g., pTH 39-84). When the sample is added, the pTH (including the 73-84 fragment) is captured by this antibody. A second, enzyme-conjugated detection antibody that recognizes a different epitope (e.g., pTH 73-84) is then added.[7] This forms a "sandwich" of capture antibody-pTH-detection antibody. After adding a substrate, the enzyme catalyzes a color change that is proportional to the amount of pTH (73-84) present in the sample.[12]
Q2: Can I use serum samples with this type of ELISA?
It is generally recommended to use EDTA plasma for PTH assays, as PTH has been reported to be more stable in EDTA plasma than in serum.[5][9] If using serum, samples should be clotted for two hours at room temperature or overnight at 4°C before centrifugation.[1][11] Always handle samples promptly and avoid repeated freeze-thaw cycles.[1][6][11]
Q3: My standard curve is poor, showing low R² values. How can I improve it?
A poor standard curve can be caused by several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing the serial dilutions for the standard curve. Use calibrated pipettes and change tips for each dilution.[1][10]
-
Improper Standard Reconstitution: Reconstitute the lyophilized standard exactly as described in the protocol. Allow it to dissolve completely and mix gently to avoid foaming.[1][8]
-
Cross-Contamination: Avoid splashing between wells. Use fresh pipette tips for each standard, sample, and reagent.[10]
-
Incorrect Curve Fit: Use the recommended regression analysis for your data (e.g., four-parameter logistic curve fit).
Q4: What should I do if my sample concentrations are outside the detection range of the kit?
If your sample values are higher than the highest standard, you will need to dilute your samples with the provided sample diluent and re-run the assay.[5] Remember to multiply the final result by the dilution factor to obtain the actual concentration. If the signal is too low and falls below the detectable range, you may need to concentrate the sample, though this is less common and can introduce other issues.
Experimental Protocols
Example pTH (73-84) Sandwich ELISA Protocol
This is an example protocol and should be adapted based on the specific instructions provided with your kit.
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.[11]
-
Prepare the 1X Wash Buffer by diluting the concentrated Wash Buffer with deionized water.[1]
-
Reconstitute the lyophilized standards and controls as per the kit instructions.[8]
-
Prepare the working solution of the biotinylated detection antibody and HRP-conjugated antibody if they are provided separately.[5][8]
-
-
Assay Procedure:
-
Determine the number of wells required for your standards, controls, and samples. It is recommended to run all in duplicate.[6]
-
Add 100 µL of each standard, control, and sample to the appropriate wells of the streptavidin-coated microplate.[7]
-
Add 50 µL of the working antibody solution (containing both biotinylated anti-pTH (39-84) and HRP-conjugated anti-pTH (73-84)) to each well.[7]
-
Cover the plate with a sealer and incubate for 3 hours at room temperature on a horizontal rotator (180-220 RPM).[7][8]
-
Aspirate the liquid from each well and wash each well 4-5 times with 350 µL of 1X Wash Buffer.[12][13] After the final wash, invert the plate and blot it firmly on absorbent paper to remove any remaining buffer.[1]
-
Add 100 µL of TMB Substrate to each well.[8]
-
Incubate the plate for 30 minutes at room temperature in the dark.[8]
-
Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.[13]
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Visualizations
Experimental Workflow
Caption: A typical workflow for a pTH (73-84) sandwich ELISA.
Troubleshooting Logic for Low Signal
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. arp1.com [arp1.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biomol.com [biomol.com]
- 5. ivset.ua [ivset.ua]
- 6. weldonbiotech.com [weldonbiotech.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. sceti.co.jp [sceti.co.jp]
- 9. epitopediagnostics.com [epitopediagnostics.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. immunoway.com [immunoway.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: pTH (73-84) Antibody Immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of pTH (73-84) antibodies during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with pTH (73-84) antibodies?
A1: Non-specific binding refers to the attachment of the primary or secondary antibody to unintended molecules or surfaces within the assay system, rather than to the specific pTH (73-84) epitope.[1] This is a significant concern as it can lead to high background signals, reduced assay sensitivity, and inaccurate quantification, potentially resulting in false-positive results. Due to the small size of the pTH (73-84) peptide, antibodies targeting this fragment may be more susceptible to steric hindrance and interactions with closely related molecular structures, making meticulous optimization of blocking steps crucial.
Q2: What are the common causes of non-specific binding in immunoassays?
A2: Several factors can contribute to non-specific binding:
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically adhere to plastic surfaces of microplates or membranes through hydrophobic or ionic forces.
-
Fc Receptor Binding: If the sample contains cells expressing Fc receptors, the Fc portion of the antibody can bind to these receptors, leading to false-positive signals.
-
Heterophilic Antibodies: The presence of human anti-animal antibodies (HAAA), such as human anti-mouse antibodies (HAMA), in patient samples can cross-link the capture and detection antibodies, causing a false-positive signal.
-
Cross-Reactivity: The antibody may recognize and bind to other proteins or peptides that share similar structural motifs with pTH (73-84).
-
Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen interaction.
Q3: How do I choose the right blocking buffer for my pTH (73-84) immunoassay?
A3: The choice of blocking buffer is critical and often requires empirical testing. Common blocking agents include proteins like Bovine Serum Albumin (BSA) and non-fat dry milk, as well as non-protein options like polyethylene (B3416737) glycol (PEG) and specialized commercial blocking buffers. For peptide-based ELISAs, a protein-based blocker is generally a good starting point. The ideal blocking buffer should effectively block non-specific sites without interfering with the specific antibody-antigen interaction.[2]
Q4: Can the concentration of the pTH (73-84) antibody affect non-specific binding?
A4: Yes, an excessively high concentration of the primary or secondary antibody is a common cause of high background and non-specific binding.[3] It is essential to perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Q5: How can I validate that the signal I am detecting is specific to pTH (73-84)?
A5: To confirm the specificity of your antibody, you can perform a peptide blocking experiment. Pre-incubate the primary antibody with an excess of the pTH (73-84) peptide before adding it to your sample. A significant reduction in the signal compared to the unblocked antibody indicates that the signal is specific to pTH (73-84).
Troubleshooting Guides
High Background Signal
High background can obscure the specific signal from your pTH (73-84) target, leading to inaccurate results. Use the following guide to troubleshoot and resolve high background issues.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | 1. Optimize Blocking Buffer: Test different blocking agents (e.g., 1-5% BSA, 1-5% non-fat dry milk, commercial peptide-specific blockers). 2. Increase Incubation Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). 3. Add Detergent: Include a mild non-ionic detergent like Tween-20 (0.05%) in your blocking and wash buffers to reduce hydrophobic interactions. |
| Antibody Concentration Too High | 1. Titrate Antibodies: Perform a dilution series for both the primary and secondary antibodies to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5). 2. Increase Wash Volume: Ensure each well is completely filled with wash buffer during each wash step. 3. Increase Soak Time: Allow the wash buffer to sit in the wells for a short period (e.g., 30 seconds) before aspirating. |
| Cross-Reactivity of Secondary Antibody | 1. Use Pre-adsorbed Secondary Antibodies: Utilize secondary antibodies that have been pre-adsorbed against the immunoglobulin of the species in your sample to minimize cross-reactivity. 2. Run a "Secondary Only" Control: Include a control well that omits the primary antibody to check for non-specific binding of the secondary antibody. |
| Presence of Heterophilic Antibodies | 1. Use a Commercial HAMA Blocker: If working with human samples, add a specific HAMA blocking reagent to your sample diluent. |
| Contaminated Reagents | 1. Prepare Fresh Buffers: Always use freshly prepared buffers. 2. Filter Sterilize: Filter sterilize buffers to remove any microbial contamination that could contribute to background. |
No Signal or Weak Signal
A lack of signal can be equally frustrating. This guide will help you identify and address the potential causes.
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | 1. Increase Antibody Concentration: If titration experiments showed a weak signal, try a higher concentration of the primary and/or secondary antibody. |
| Inefficient Blocking | 1. Over-blocking: Excessive blocking can mask the epitope. Try reducing the concentration of the blocking agent or the incubation time. Some blocking agents, like non-fat milk, can sometimes interfere with the detection of certain phosphorylated proteins, a consideration if your pTH fragment is modified. |
| Incorrect Buffer Composition | 1. Check pH and Ionic Strength: Ensure that the pH and salt concentration of your buffers are optimal for the antibody-antigen interaction. |
| Inactive Reagents | 1. Check Reagent Storage: Ensure that antibodies and other reagents have been stored correctly and have not expired. 2. Test Enzyme Activity: If using an enzyme-conjugated secondary antibody, verify the activity of the enzyme and the substrate. |
| Poor Peptide Coating (ELISA) | 1. Optimize Coating Conditions: Experiment with different coating buffers (e.g., carbonate-bicarbonate buffer pH 9.6, or PBS pH 7.4) and incubation times/temperatures to ensure efficient binding of the pTH (73-84) peptide to the plate. |
Quantitative Data on Blocking Buffer Effectiveness
The following table summarizes the relative effectiveness of different blocking agents in reducing non-specific binding in an ELISA format. The data is generalized from a study comparing various protein-based blockers and may need to be optimized for your specific pTH (73-84) assay.
| Blocking Agent | Concentration | Relative Non-Specific Binding Inhibition (%) | Notes |
| Casein | 1% | >90% | Often considered a highly effective blocker due to its mixture of proteins of various sizes.[4] |
| Non-Fat Dry Milk | 5% | ~85-90% | A cost-effective and generally effective blocker. May contain endogenous biotin (B1667282) and phosphoproteins that can interfere with certain assays. |
| Bovine Serum Albumin (BSA) | 3% | ~80-85% | A commonly used blocker, but can sometimes be less effective than casein or milk.[5] |
| Fish Gelatin | 2% | ~70-80% | Can be a good alternative to mammalian protein-based blockers to avoid cross-reactivity. |
| Commercial Synthetic Blockers | Varies | Often >95% | Typically peptide-based or polymer-based, designed to provide a dense, inert blocking layer. |
Experimental Protocols
Protocol 1: ELISA for pTH (73-84) with Optimized Blocking
-
Coating: Coat a high-binding 96-well plate with 100 µL/well of pTH (73-84) peptide (1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% Casein in PBS with 0.05% Tween-20). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add 100 µL/well of the pTH (73-84) primary antibody diluted in Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.05% Tween-20). Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in Antibody Dilution Buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops.
-
Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm.
Protocol 2: Western Blot for pTH (73-84) Detection
-
Sample Preparation & Electrophoresis: Prepare protein lysates and separate them on an SDS-PAGE gel appropriate for small peptides.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat dry milk or 3% BSA in TBS with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the pTH (73-84) primary antibody diluted in Antibody Dilution Buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer (TBS with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in Antibody Dilution Buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system.
Visualizations
Caption: Causes and consequences of non-specific antibody binding.
Caption: Troubleshooting workflow for high background signals.
Caption: Key steps in an ELISA protocol emphasizing the blocking stage.
References
- 1. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Optimization of ELISA Conditions to Quantify Colorectal Cancer Antigen-Antibody Complex Protein (GA733-FcK) Expressed in Transgenic Plant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pTH (73-84) for Cell Culture Applications
This technical support center provides guidance on the solubility and use of parathyroid hormone fragment (73-84) in cell culture media for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is pTH (73-84) and what is its function?
Parathyroid hormone (PTH) is an 84-amino acid peptide that plays a crucial role in calcium and phosphate (B84403) homeostasis.[1] PTH is metabolized into various fragments, and the C-terminal fragment pTH (73-84) is one of these circulating peptides. While the full-length PTH (1-84) and the N-terminal fragments are well-characterized, C-terminal fragments are also subjects of research for their potential biological activities.
Q2: What is the recommended solvent for reconstituting lyophilized pTH (73-84)?
For a related fragment, PTH (7-84), it is recommended to reconstitute the lyophilized peptide in sterile, deionized water to a concentration of at least 100 µg/mL.[2] This can then be further diluted into other aqueous solutions.[2] For another PTH fragment, hPTH(1–84), dissolution in 0.1 M acetic acid has been reported, which may suggest that a slightly acidic environment can aid in solubilization.[3]
Q3: How should I store pTH (73-84) solutions?
Lyophilized pTH (73-84) should be stored at -20°C. Once reconstituted, aliquots of the stock solution can be stored at -20°C for up to one month or at -80°C for up to six months to minimize freeze-thaw cycles.[4] For short-term storage of a related fragment, PTH (7-84), 4°C for 2-7 days is suggested.[2] To improve stability, especially with repeated freeze-thaw cycles, adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to the stock solution is recommended.[2]
Q4: Can I dissolve pTH (73-84) directly into my cell culture medium?
It is generally not recommended to dissolve lyophilized peptides directly into complex solutions like cell culture media. The high salt and protein content of the media can interfere with the dissolution of the peptide and may lead to precipitation. The best practice is to first create a concentrated stock solution in a recommended solvent like sterile water and then dilute this stock solution to the final desired concentration in the cell culture medium.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The lyophilized pTH (73-84) powder will not dissolve. | The peptide has formed aggregates. | Gently vortex or sonicate the solution for a short period. If insolubility persists, consider using a small amount of a solubilizing agent like a few microliters of acetic acid, followed by dilution with sterile water. |
| Precipitate forms after diluting the stock solution in cell culture media. | The final concentration of the peptide is too high for the media, or the peptide is interacting with components in the media. | Ensure the stock solution is fully dissolved before diluting. Try diluting the stock solution further before adding it to the culture media. Perform a small-scale test to determine the maximum soluble concentration in your specific cell culture medium. |
| Loss of peptide activity in my experiments. | The peptide has degraded due to improper storage or multiple freeze-thaw cycles. | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperatures (-20°C or -80°C). The addition of a carrier protein (0.1% BSA or HSA) to the stock solution can help stabilize the peptide.[2] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized pTH (73-84)
Objective: To prepare a concentrated stock solution of pTH (73-84).
Materials:
-
Lyophilized pTH (73-84)
-
Sterile, deionized water
-
Sterile, low-protein binding microcentrifuge tubes
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Before opening, centrifuge the vial of lyophilized pTH (73-84) at a low speed for a few seconds to ensure the powder is at the bottom of the vial.
-
Carefully open the vial.
-
Add the required volume of sterile, deionized water to achieve a stock solution concentration of at least 100 µg/mL (as recommended for the similar PTH (7-84) fragment).[2] For example, to make a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of sterile water.
-
Gently vortex the vial to mix. If the peptide does not dissolve completely, brief sonication (10-20 seconds) in a water bath sonicator may be helpful.
-
Once dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes for storage.
Protocol 2: Preparation of Working Solution in Cell Culture Media
Objective: To prepare the final working concentration of pTH (73-84) in cell culture medium.
Materials:
-
pTH (73-84) stock solution (from Protocol 1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile tubes
-
Pipettes and sterile pipette tips
Procedure:
-
Thaw an aliquot of the pTH (73-84) stock solution at room temperature or on ice.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, add the required volume of the pTH (73-84) stock solution to the appropriate volume of pre-warmed complete cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube.
-
The working solution is now ready to be added to your cell cultures.
Data Presentation
Table 1: Solubility and Storage Recommendations for pTH Fragments
| Parameter | Recommendation for pTH (73-84) (Inferred) | Supporting Evidence from Related Fragments | Citation |
| Reconstitution Solvent | Sterile, deionized water | Recommended for PTH (7-84) | [2] |
| Stock Solution Concentration | ≥100 µg/mL | Recommended for PTH (7-84) | [2] |
| Long-term Storage (Stock) | -80°C (up to 6 months) | Recommended for pTH (39-84) | [4] |
| Short-term Storage (Stock) | -20°C (up to 1 month) | Recommended for pTH (39-84) | [4] |
| Carrier Protein | 0.1% BSA or HSA recommended | Recommended for PTH (7-84) to prevent degradation | [2] |
Visualizations
Caption: Workflow for preparing pTH (73-84) solutions.
Caption: Troubleshooting logic for pTH (73-84) experiments.
References
- 1. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 2. PTH (7-84) Human - Novatein Biosciences [novateinbio.com]
- 3. Measuring Parathyroid Hormone (PTH) in Patients with Oxidative Stress – Do We Need a Fourth Generation Parathyroid Hormone Assay? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: Accurate Measurement of C-terminal PTH Fragments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of C-terminal Parathyroid Hormone (PTH) fragment measurements.
Troubleshooting Guide
This guide addresses specific issues that may arise during the measurement of C-terminal PTH fragments, leading to inaccurate results.
Issue 1: Results are inconsistent with the clinical picture or other biochemical markers.
-
Question: My measured PTH levels are unexpectedly high and do not correlate with serum calcium levels or the patient's clinical condition. What could be the cause?
-
Answer: This discrepancy is a classic sign of potential immunoassay interference. The most common culprits are heterophile antibodies or human anti-animal antibodies (HAMA), which can cross-link the capture and detection antibodies in a sandwich immunoassay, leading to a falsely elevated signal.[1][2][3] To investigate this, we recommend the following protocol:
-
Experimental Protocol: Investigating Immunoassay Interference
-
Serial Dilution: Perform serial dilutions of the sample with the assay-specific diluent. If interfering antibodies are present, the results will often show a non-linear relationship upon dilution.[1][3][4] A sample without interference should show results that are proportional to the dilution factor.
-
Heterophile Antibody Blocking Tubes (HBT): Re-run the sample after pre-treatment with a commercial heterophile antibody blocking agent.[5][6][7] A significant drop in the measured PTH concentration after treatment strongly indicates the presence of heterophile antibody interference.
-
Polyethylene (B3416737) Glycol (PEG) Precipitation: PEG precipitation can be used to remove large immune complexes, including those formed by interfering antibodies. A significantly lower PTH measurement in the supernatant after PEG treatment suggests interference.
-
Measurement on an Alternate Platform: If available, measure the sample on a different immunoassay platform from a different manufacturer. Different assays use different antibodies and may be affected differently by interfering substances.[5]
-
-
Issue 2: Poor reproducibility of results between assays or laboratories.
-
Question: We are observing significant variability in our PTH measurements when repeating the assay or when comparing our results to those from another lab. Why is this happening?
-
Answer: Variability in PTH results can stem from several factors, including the type of assay used, pre-analytical sample handling, and a lack of standardization among different PTH assays.[8][9]
-
Assay Generation: Different generations of PTH assays have varying specificities for intact PTH (1-84) and its C-terminal fragments.[10][11][12] Second-generation "intact" PTH assays detect both PTH (1-84) and large C-terminal fragments like PTH (7-84), while third-generation "biointact" or "whole" PTH assays are more specific for the full-length PTH (1-84).[10][13] This difference in what is measured is a major source of variability, especially in patients with kidney disease where C-terminal fragments accumulate.[8][14]
-
Pre-analytical Variables: The stability of PTH is critical. PTH is more stable in EDTA plasma than in serum and degrades at room temperature.[5] Ensure consistent sample collection (e.g., EDTA plasma), prompt centrifugation, and proper storage (frozen if not analyzed immediately) to minimize pre-analytical variability.
-
Lack of Standardization: There is no universal standard for PTH assays, leading to result heterogeneity between different manufacturers' kits.[8][9] When comparing results, it is crucial to know the assay generation and manufacturer.
-
Issue 3: Unexpectedly low or undetectable PTH levels.
-
Question: Our assay is yielding lower than expected or undetectable PTH values in samples where we expect to see measurable levels. What are the possible reasons?
-
Answer: Falsely low or undetectable results can be caused by several factors:
-
Biotin (B1667282) Interference: High levels of biotin supplementation can interfere with streptavidin-biotin-based immunoassays, a common format for PTH measurement.[5] Depending on the assay design, this can lead to either falsely high or falsely low results. If biotin interference is suspected, inquire about the subject's use of high-dose biotin supplements.
-
Sample Degradation: As mentioned, PTH is a labile peptide. Improper handling, such as delayed processing or storage at improper temperatures, can lead to the degradation of PTH and its fragments, resulting in lower measured concentrations.[15]
-
"Hook Effect": In rare cases of extremely high PTH concentrations, a "hook effect" can occur in sandwich immunoassays, leading to a paradoxically low result. This can be checked by re-analyzing the sample at a higher dilution.
-
Frequently Asked Questions (FAQs)
Q1: What are C-terminal PTH fragments and why is their measurement important?
A1: C-terminal PTH fragments are pieces of the parathyroid hormone that are generated through the metabolism of the full-length, biologically active PTH (1-84) molecule in the liver and other tissues.[11] These fragments are cleared from the circulation primarily by the kidneys.[11] In individuals with chronic kidney disease (CKD), the clearance of these fragments is impaired, leading to their accumulation in the blood.[8][14] The measurement of C-terminal fragments is important because:
-
They can cross-react in some PTH assays, leading to an overestimation of biologically active hormone.[8][11]
-
The ratio of intact PTH to C-terminal fragments may provide a better assessment of bone turnover in CKD patients than measuring intact PTH alone.[16]
Q2: What is the difference between second and third-generation PTH assays?
A2: The primary difference lies in their specificity for different forms of PTH.
-
Second-Generation ("Intact") PTH Assays: These are sandwich immunoassays that use a capture antibody directed against the C-terminal region (e.g., amino acids 39-84) and a detection antibody targeting the N-terminal region (e.g., amino acids 12-24 or 26-32).[5][14] Because the N-terminal antibody does not bind to the very beginning of the molecule, these assays measure both the full-length, active PTH (1-84) and large, inactive C-terminal fragments, most notably PTH (7-84).[10]
-
Third-Generation ("Biointact" or "Whole") PTH Assays: These assays also use a C-terminal capture antibody but employ a detection antibody that is specific to the first few amino acids (e.g., 1-4) of the N-terminus.[10][13] This design makes them specific for the full-length PTH (1-84) molecule, and they do not detect N-terminally truncated fragments like PTH (7-84).[10]
Q3: How does renal function affect the measurement of C-terminal PTH fragments?
A3: Renal function is the primary determinant of the clearance of C-terminal PTH fragments from the circulation.[11] In individuals with normal kidney function, these fragments are efficiently removed. However, as the glomerular filtration rate (GFR) declines in chronic kidney disease, C-terminal fragments accumulate to very high levels.[8][17] This accumulation is a major reason for the discrepancy observed between second and third-generation PTH assays in CKD patients, as the second-generation assays will detect these accumulated fragments.[11]
Q4: What is the role of mass spectrometry in PTH measurement?
A4: Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is emerging as a reference method for PTH measurement.[17][18] Unlike immunoassays, which rely on antibody binding, MS identifies and quantifies molecules based on their mass-to-charge ratio.[10] This allows for the specific measurement of intact PTH (1-84) and the simultaneous identification and quantification of various C-terminal fragments without the issue of antibody cross-reactivity.[2][16][18] MS-based methods are crucial for accurately characterizing the complex mixture of PTH peptides in circulation, especially in disease states like CKD.[17]
Data Presentation
Table 1: Comparison of PTH Assay Generations
| Feature | First-Generation (RIA) | Second-Generation ("Intact") | Third-Generation ("Biointact") | Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive Radioimmunoassay | Two-site "Sandwich" Immunoassay | Two-site "Sandwich" Immunoassay | Mass-to-charge ratio analysis |
| Antibodies | Single polyclonal antibody | C-terminal capture, N-terminal (not 1-4) detection | C-terminal capture, N-terminal (1-4 specific) detection | Often uses immunocapture as a first step |
| Measures | Intact PTH and various fragments (poor specificity)[13] | Intact PTH (1-84) and large C-terminal fragments (e.g., 7-84)[10][14] | Only intact PTH (1-84)[10][13] | Intact PTH (1-84) and specific fragments simultaneously[17] |
| Key Advantage | Historical significance | Widely available and automated | High specificity for biologically active PTH | High specificity and multiplexing capability |
| Key Limitation | Poor specificity, no longer in common clinical use[13] | Overestimation in renal disease due to fragment cross-reactivity[11] | May not be as widely available; clinical utility of excluding fragments is debated | Higher complexity and cost; not yet in routine clinical use[18] |
Table 2: Summary of Common Interferences and Pre-analytical Factors
| Factor | Description | Effect on Measurement | Mitigation Strategy |
| Heterophile Antibodies | Endogenous human antibodies that bind to animal antibodies used in immunoassays.[2] | Typically cause falsely elevated results by cross-linking capture and detection antibodies.[1][3] | Use of heterophile blocking tubes, serial dilution analysis, measurement on an alternate platform.[5] |
| Biotin (Vitamin B7) | High concentrations can interfere with streptavidin-biotin based assays.[5] | Can cause falsely high or low results depending on assay format.[5] | Inquire about patient's supplement use; use assays that are not biotin-based if available. |
| Sample Type | PTH is more stable in EDTA plasma compared to serum.[5] | Lower stability in serum can lead to falsely low results due to degradation. | Standardize sample collection to EDTA plasma.[5] |
| Sample Handling | PTH degrades at room temperature.[15] | Delays in processing can lead to falsely low results. | Centrifuge samples promptly after collection and analyze immediately or freeze at -20°C or below. |
Visualizations
Caption: Comparison of Second and Third Generation PTH Assays.
Caption: Troubleshooting Workflow for Inaccurate PTH Results.
References
- 1. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. droracle.ai [droracle.ai]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. Heterophile Antibody Interferent Screen | MLabs [mlabs.umich.edu]
- 8. bosterbio.com [bosterbio.com]
- 9. The polyethylene glycol precipitation technique and the particle-counting immunoassay for detection of circulating immune complex-like material in liver cirrhosis and septicemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Immunoassays for the detection of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTH Assays: Understanding What We Have and Forecasting What We Will Have - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A bioassay employing polyethylene glycol for measuring neutralization of interferon by specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Using Mass Spectrometry to Improve PTH Identification and Test Accuracy - Accelerating Proteomics [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Second vs. Third Generation PTH Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of second and third-generation parathyroid hormone (PTH) assays, with a specific focus on the detection of C-terminal fragments.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between a second-generation ("intact") and a third-generation ("whole" or "bioactive") PTH assay?
A1: The fundamental difference lies in their specificity for the full-length, biologically active PTH molecule (1-84 PTH).
-
Second-generation (intact PTH) assays use a capture antibody against the C-terminal region (e.g., amino acids 39-84) and a detection antibody against the N-terminal region (e.g., amino acids 12-24 or 26-32).[1] This design inadvertently allows for the detection of not only the active 1-84 PTH but also large, biologically inactive N-terminally truncated fragments, most notably the 7-84 PTH fragment.[1][2]
-
Third-generation (whole PTH) assays also use a C-terminal capture antibody but employ a detection antibody that specifically targets the first four amino acids (1-4) of the N-terminus.[1][3] This makes the assay highly specific for the full-length 1-84 PTH molecule, excluding the 7-84 and other C-terminal fragments.[4]
Q2: Why are C-terminal PTH fragments a concern for measurement?
A2: C-terminal fragments, like 7-84 PTH, are biologically inactive or may even have actions that oppose 1-84 PTH.[5][6] These fragments are cleared by the kidneys and accumulate in patients with chronic kidney disease (CKD).[1][7] Because second-generation assays detect these fragments, they can overestimate the level of biologically active PTH in these patients, potentially leading to incorrect clinical assessment and therapeutic decisions.[8] In patients with renal failure, these fragments can account for up to 45% of the circulating PTH measured by second-generation assays.[3]
Q3: When should I choose a third-generation assay over a second-generation one?
A3: A third-generation assay is preferable when the most accurate measurement of biologically active 1-84 PTH is required, especially in populations where C-terminal fragments are known to accumulate, such as in patients with CKD.[2][3] However, it's important to note that most clinical guidelines, such as the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines, were established using second-generation assays.[3] Therefore, the choice may depend on whether the goal is to adhere to existing clinical guidelines or to achieve a more precise quantification of the active hormone.
Q4: Can I compare results obtained from a second-generation assay directly with those from a third-generation assay?
A4: No, the results are not directly interchangeable. Third-generation PTH assay results are consistently lower than those from second-generation assays, particularly in patients with renal impairment.[3][9] The difference can be 20% to over 50% depending on the patient population.[2][3][4] If switching between assay generations, it is crucial to establish new reference intervals and be aware of the systematic bias between the methods.
Assay Performance Comparison
The following table summarizes typical quantitative differences between the two assay generations. Values can vary by manufacturer.
| Feature | Second-Generation ("Intact") PTH Assay | Third-Generation ("Whole") PTH Assay | Reference |
| Analyte Detected | 1-84 PTH + N-terminally truncated C-terminal fragments (e.g., 7-84 PTH) | Specifically 1-84 PTH | [1][3] |
| N-Terminal Antibody Epitope | Typically amino acids 12-24 or 26-32 | Amino acids 1-4 | [1] |
| Typical Results in CKD Patients | Higher values due to accumulation of C-terminal fragments | 20-50% lower values compared to 2nd Gen assays | [2][3][8] |
| Correlation with 3rd Gen | High (r > 0.9) but with significant quantitative bias | N/A | [2] |
| Example Healthy Reference Range | 11 to 62 pg/mL | 7 to 36 pg/mL | [4] |
Troubleshooting Guide
Problem 1: My second and third-generation PTH results from the same patient sample are significantly different.
-
Cause: This is an expected finding. Third-generation assays are more specific and do not detect the C-terminal fragments that are measured by second-generation assays.[1] This discrepancy is most pronounced in patients with impaired renal function, where C-terminal fragments accumulate.[8]
-
Solution: Do not consider the results interchangeable.[3] Interpret each result based on the reference range specific to that assay generation. If monitoring a patient over time, consistently use the same generation of assay. For patients with CKD, the difference between the two assays can be an indicator of the C-terminal fragment burden.
Problem 2: I am seeing unexpectedly high PTH values in my samples from patients with renal disease using a second-generation assay.
-
Cause: Patients with chronic kidney disease have a decreased ability to clear C-terminal PTH fragments from circulation.[1][7] Second-generation assays detect these accumulated fragments, leading to an overestimation of active PTH.[8]
-
Solution: Consider re-testing the samples with a third-generation assay to quantify the biologically active 1-84 PTH specifically. The ratio between the second and third-generation results can provide insight into the level of C-terminal fragment accumulation.
Problem 3: My assay is showing high background or non-specific binding.
-
Cause: This can be due to several factors including insufficient washing, poor sample quality (e.g., hemolysis, lipemia), expired reagents, or improper storage of kit components.[10][11]
-
Solution:
-
Washing: Ensure that wash steps are performed thoroughly according to the manufacturer's protocol to remove all unbound reagents.[12]
-
Sample Quality: Centrifuge samples to remove particulate matter. Avoid using grossly hemolyzed or lipemic samples.[11][13]
-
Reagents: Check the expiration dates on all kit components and ensure they have been stored at the recommended temperature. Allow reagents to come to room temperature before use.[10]
-
Problem 4: My calibrator curve is poor or has a low R-squared value.
-
Cause: This may result from inaccurate pipetting, improper dilution of standards, contamination of reagents, or incubation times/temperatures that deviate from the protocol.[10]
-
Solution:
-
Pipetting: Use calibrated pipettes and proper technique to ensure accurate volumes.
-
Standards: Prepare fresh standard dilutions for each assay run. Ensure they are mixed thoroughly but gently.[12]
-
Incubation: Adhere strictly to the incubation times and temperatures specified in the protocol. Use of an orbital shaker may be recommended to ensure uniform incubation.[12]
-
Visual Guides and Protocols
Assay Principle: 2nd vs. 3rd Generation
The diagram below illustrates the fundamental difference in antibody binding between the two assay generations, explaining why second-generation assays co-detect C-terminal fragments.
Caption: Antibody binding sites for 2nd and 3rd generation PTH assays.
Experimental Protocols
Generalized PTH Sandwich ELISA Protocol
This protocol provides a general workflow for a typical second or third-generation PTH sandwich ELISA. Note: Always refer to the specific manufacturer's kit insert for precise volumes, concentrations, and incubation times.[10][11][12]
1. Materials & Reagents:
-
Microplate pre-coated with capture antibody (anti-PTH C-terminus)
-
Wash Buffer concentrate
-
Sample Diluent
-
PTH Standards (Calibrators)
-
Detection Antibody (anti-PTH N-terminus) conjugated to an enzyme (e.g., HRP)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N Sulfuric Acid)
-
Quality Control samples
-
Distilled or deionized water
-
Calibrated pipettes, plate reader, and plate washer (optional)
2. Sample Preparation:
-
Sample Type: Use serum or EDTA plasma. EDTA plasma is often recommended for improved PTH stability.[11][13]
-
Collection: Follow standard venipuncture procedures. Avoid using grossly hemolyzed, icteric, or lipemic specimens.[11]
-
Processing: Centrifuge blood samples within 2 hours of collection. Transfer the cell-free serum or plasma to a clean plastic vial.[13]
-
Storage: If not assayed within 4-8 hours, samples should be frozen at -20°C or lower. Avoid repeated freeze-thaw cycles.[13]
3. Assay Procedure:
-
Preparation: Allow all reagents and samples to reach room temperature. Prepare working solutions of Wash Buffer and any other reagents as instructed by the kit manual.
-
Standard Curve: Prepare a serial dilution of the PTH standards according to the kit instructions to create a standard curve (e.g., 0 to 1000 pg/mL).[12]
-
Add Samples: Pipette standards, controls, and unknown samples into the appropriate wells of the coated microplate.
-
Add Detection Antibody: Add the enzyme-labeled detection antibody to each well.
-
Incubation: Incubate the plate for the specified time and temperature (e.g., 1-2 hours at room temperature on an orbital shaker).[12] This allows the "sandwich" (Capture Ab - PTH - Detection Ab) to form.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with Wash Buffer. This removes any unbound antibody and sample components.[12]
-
Add Substrate: Add the substrate solution to each well. A color (typically blue) will develop in proportion to the amount of PTH bound.
-
Incubation: Incubate in the dark for a specified time (e.g., 10-20 minutes).[10]
-
Stop Reaction: Add the Stop Solution to each well. The color will change (typically to yellow).
-
Read Plate: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm) within the recommended time frame.[10]
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the PTH concentration in the unknown samples.
Caption: General experimental workflow for a PTH sandwich ELISA.
PTH Signaling Pathway
Active 1-84 PTH binds to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor, primarily in bone and kidney cells. This binding initiates downstream signaling cascades that regulate calcium and phosphate (B84403) homeostasis.[14]
Caption: Simplified PTH signaling pathway via the PTH1 receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of second and third-generation parathyroid hormone assays at a tertiary hospital in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between Second- and Third-Generation PTH Assays during Minimally Invasive Parathyroidectomy (MIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Parathyroid hormone and large related C-terminal fragments increase at different rates with worsening of renal function in chronic kidney disease patients. A possible indicator of bone turnover status? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparison of Second- and Third-Generation Parathyroid Hormone Test Results in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cloud-clone.com [cloud-clone.com]
- 11. ivset.ua [ivset.ua]
- 12. immunoway.com [immunoway.com]
- 13. nrl.testcatalog.org [nrl.testcatalog.org]
- 14. Parathyroid hormone signaling in bone and kidney - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pTH (73-84) Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pTH (73-84) peptide.
Frequently Asked Questions (FAQs)
Q1: I am concerned about the oxidation of my pTH (73-84) peptide. What are the primary oxidation risks?
A1: Unlike the full-length parathyroid hormone (PTH 1-84), the human pTH (73-84) fragment does not contain the highly susceptible methionine (Met) or cysteine (Cys) residues that are the primary sites of oxidation in the full-length hormone.[1][2][3] The amino acid sequence of human pTH (73-84) is Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln.[4][5] Therefore, the rapid, biologically significant oxidation observed with PTH (1-84) at Met8 and Met18 is not a concern for this specific fragment. While other amino acids can oxidize under harsh conditions, for pTH (73-84) under standard experimental conditions, significant oxidation is not a primary stability issue.
Q2: If not oxidation, what are the main stability concerns for pTH (73-84)?
A2: The primary stability concerns for pTH (73-84), as with many peptides, are deamidation and hydrolysis. The sequence contains asparagine (Asn) and glutamine (Gln), which can undergo deamidation over time in solution, leading to peptide degradation.[6][7] General chemical degradation of the peptide backbone can also occur, particularly with improper storage and handling.
Q3: What is the biological relevance of the pTH (73-84) fragment?
A3: The pTH (73-84) fragment is a C-terminal fragment of the full-length parathyroid hormone. While the N-terminal region of PTH is responsible for its classical effects on calcium homeostasis through the PTH1 receptor, C-terminal fragments like pTH (73-84) may possess distinct biological activities.[8][9][10] Research suggests that these fragments could interact with different receptors and may have roles in bone metabolism.[8][10]
Q4: How should I properly store my lyophilized and reconstituted pTH (73-84) peptide?
A4: Proper storage is critical to maintain the integrity of your pTH (73-84) peptide.[6][7][11][12][13]
| Peptide Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed vial in a desiccator to prevent moisture absorption.[6][7][11] |
| Reconstituted Solution | -20°C or -80°C | Weeks to Months | Aliquot to avoid repeated freeze-thaw cycles.[6][11] Use sterile, pH-neutral buffers (pH 5-7). |
| Short-term (in use) | 4°C | Days | Minimize time at this temperature. Avoid repeated temperature cycling. |
Troubleshooting Guides
Problem 1: Inconsistent results in my bioassay using pTH (73-84).
-
Possible Cause: Peptide degradation due to improper handling or storage.
-
Troubleshooting Steps:
-
Review Storage Protocol: Ensure the peptide has been stored according to the recommendations in the table above. Have there been multiple freeze-thaw cycles? Was the lyophilized powder exposed to moisture?
-
Prepare Fresh Solutions: If in doubt, use a fresh, unopened vial of lyophilized peptide to prepare a new stock solution.
-
Check Reconstitution Buffer: Ensure the buffer used for reconstitution is sterile and at an appropriate pH (ideally 5-7). Buffers with a pH > 8 can accelerate deamidation.[6]
-
Assess Peptide Integrity: If possible, analyze the peptide solution using HPLC to check for the presence of degradation products.
-
Problem 2: Difficulty dissolving the lyophilized pTH (73-84) peptide.
-
Possible Cause: The peptide may have formed aggregates or may not be readily soluble in the chosen solvent.
-
Troubleshooting Steps:
-
Start with Sterile Water or Buffer: Attempt to dissolve the peptide in sterile, distilled water or a standard biological buffer like PBS at a neutral pH.
-
Gentle Agitation: Use gentle vortexing or sonication to aid dissolution. Avoid vigorous shaking, which can cause aggregation.[13]
-
Consider pH Adjustment: For basic peptides (containing Lysine, like pTH 73-84), a slightly acidic buffer may improve solubility. Conversely, acidic peptides dissolve better in slightly basic buffers.[12]
-
Use of Organic Solvents: If the peptide remains insoluble, a small amount of a water-miscible organic solvent like DMSO or acetonitrile (B52724) (ACN) can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[11][13] Always check the compatibility of the organic solvent with your experimental system.
-
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized pTH (73-84)
-
Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold peptide.[6][12]
-
Add the desired volume of sterile, cold solvent or buffer (e.g., sterile water, PBS pH 7.4) to the vial.
-
Gently swirl or vortex the vial to dissolve the peptide. If necessary, sonicate the vial in a water bath for a short period.[13]
-
Once dissolved, the peptide solution can be used immediately or aliquoted for storage at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Peptide Purity Assessment
This is a general protocol and may need optimization for your specific system.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Procedure:
-
Prepare a sample of the reconstituted pTH (73-84) at a concentration of approximately 1 mg/mL.
-
Inject 10-20 µL of the sample onto the column.
-
Run the gradient and monitor the chromatogram. A single major peak indicates high purity. The appearance of multiple smaller peaks may indicate degradation or impurities.
-
Visualizations
Caption: Workflow for handling pTH (73-84) peptide.
Caption: Key factors influencing pTH (73-84) stability.
References
- 1. Biological Activity of Different Forms of Oxidized Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unlocking the mysteries of n-oxPTH: implications for CKD patients [frontiersin.org]
- 3. Oxidation inhibits PTH receptor signaling and trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 321957-35-1: pTH (73-84) (human) | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. biochemia-medica.com [biochemia-medica.com]
- 9. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Parathyroid Hormone (PTH) Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for parathyroid hormone (PTH) fragment interference in immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is PTH fragment interference in immunoassays?
A1: Parathyroid hormone (PTH) is an 84-amino acid polypeptide. In circulation, in addition to the biologically active full-length PTH (1-84), there are various inactive fragments, primarily C-terminal fragments.[1] These fragments are cleared by the kidneys and can accumulate in patients with renal impairment.[1] PTH fragment interference occurs when an immunoassay's antibodies cross-react with these inactive fragments, leading to an overestimation of the biologically active PTH concentration. This can result in misinterpretation of results and incorrect clinical decisions.
Q2: What are the different generations of PTH immunoassays and how do they differ in fragment recognition?
A2: There are three main generations of PTH immunoassays:
-
First-generation assays: These assays used a single antibody targeting the C-terminal or mid-region of PTH. They detected a wide range of inactive C-terminal fragments and are now largely obsolete due to their lack of specificity.
-
Second-generation assays ("Intact PTH"): These are sandwich immunoassays that use two different antibodies, one targeting the C-terminal region and another targeting the N-terminal region. While intended to be specific for the full-length PTH (1-84), they exhibit significant cross-reactivity with large C-terminal fragments, such as PTH (7-84).[2] This cross-reactivity can range from approximately 50% to 100% depending on the specific assay.[2]
-
Third-generation assays ("Whole" or "Bio-intact PTH"): These assays were designed to improve specificity for the full-length, biologically active PTH (1-84). They utilize a capture antibody that specifically recognizes the first few amino acids of the N-terminus, thus excluding C-terminal fragments like PTH (7-84).[3] However, some third-generation assays may show cross-reactivity with other modified forms of PTH.
Q3: When should I suspect PTH fragment interference in my experimental results?
A3: You should suspect PTH fragment interference under the following circumstances:
-
Discrepancy between clinical/physiological observations and PTH levels: If the measured PTH concentration does not align with the expected physiological state or other biochemical markers (e.g., calcium levels), interference should be considered.
-
Samples from subjects with renal impairment: Patients with chronic kidney disease have reduced clearance of PTH fragments, leading to their accumulation and a higher likelihood of interference in second-generation assays.[1]
-
Inconsistent results between different PTH immunoassay platforms: If measuring the same sample with assays from different manufacturers yields significantly different PTH concentrations, this can be an indicator of varying cross-reactivity with interfering fragments.
-
Unexpectedly high PTH levels: Markedly elevated PTH concentrations that are inconsistent with the clinical picture should prompt an investigation for interference.
Troubleshooting Guides
Issue: Suspected Falsely Elevated PTH Results
This guide provides a step-by-step approach to investigate and mitigate suspected PTH immunoassay interference.
References
- 1. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standardization of DiaSorin and Roche automated third generation PTH assays with an International Standard: impact on clinical populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
A Comparative Guide to the Effects of PTH (1-34) and PTH (73-84) on Osteoblasts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of two fragments of the parathyroid hormone (PTH), the N-terminal fragment PTH (1-34) and the C-terminal fragment PTH (73-84), on osteoblasts. This document summarizes key experimental data, details relevant methodologies, and visualizes the distinct signaling pathways, offering a valuable resource for research and development in bone biology and therapeutics.
Introduction
Parathyroid hormone is a critical regulator of calcium homeostasis and bone metabolism. Its effects on bone are complex, with the full-length hormone (PTH 1-84) capable of exerting both anabolic (bone-forming) and catabolic (bone-resorbing) effects. The biological activities of its fragments are of significant interest in the development of targeted therapies for bone disorders. PTH (1-34), also known as Teriparatide, is a well-established anabolic agent for the treatment of osteoporosis.[1] In contrast, the biological functions of C-terminal fragments, such as PTH (73-84), are less understood, with emerging evidence suggesting they may have distinct roles and signaling mechanisms. While direct comparative data between PTH (1-34) and PTH (73-84) is limited, this guide consolidates the available experimental evidence for each fragment and provides inferred effects for PTH (73-84) based on studies of larger C-terminal PTH fragments.
Data Presentation: Quantitative Comparison
The following tables summarize the known and inferred effects of PTH (1-34) and PTH (73-84) on key osteoblastic functions.
Table 1: Effects on Osteoblast Proliferation and Differentiation
| Parameter | PTH (1-34) | PTH (73-84) |
| Proliferation | Intermittent treatment can increase osteoblast proliferation.[2] | Stimulatory effects have been reported for C-terminal fragments of PTHrP, suggesting a potential for increased proliferation.[3] |
| Alkaline Phosphatase (ALP) Activity | Intermittent exposure generally increases ALP activity, a marker of early osteoblast differentiation.[4][5] | Effects are not well-documented. Some C-terminal PTH fragments have been shown to stimulate ALP activity in vitro. |
| Mineralization | Promotes matrix mineralization in long-term cultures, indicative of mature osteoblast function. | The direct impact on mineralization is currently unknown. |
Table 2: Effects on Osteoblast Gene Expression
| Gene | PTH (1-34) | PTH (73-84) |
| Runx2 | Upregulates the expression of Runx2, a master regulator of osteoblast differentiation. | Effects on Runx2 expression have not been directly studied. |
| Osteocalcin (OCN) | Increases the expression of Osteocalcin, a marker of late-stage osteoblast differentiation and bone formation. | Effects on Osteocalcin expression are not known. |
| RANKL/OPG Ratio | Increases the RANKL/OPG ratio, which promotes osteoclastogenesis.[6][7] | C-terminal PTH fragments have been shown to stimulate osteoclast-like cell formation in the presence of osteoblasts, suggesting a potential modulation of this ratio.[8] |
Signaling Pathways
The signaling mechanisms activated by PTH (1-34) and the putative pathway for PTH (73-84) are distinct, highlighting their different modes of action on osteoblasts.
PTH (1-34) primarily acts through the well-characterized PTH type 1 receptor (PTH1R), a G-protein coupled receptor.[6][9] Activation of PTH1R leads to the stimulation of two major downstream signaling cascades: the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway and the phospholipase C-protein kinase C (PKC) pathway.[2][6] These pathways converge to regulate the expression of key osteogenic transcription factors and genes, and also interact with other pathways like the Wnt signaling pathway to promote bone formation.[2]
In contrast, C-terminal fragments of PTH, likely including PTH (73-84), do not bind to the PTH1R.[10] It is hypothesized that they may act through a distinct C-terminal PTH receptor, which has yet to be fully characterized.[10][11] The downstream signaling events following the activation of this putative receptor are currently unknown.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Alkaline Phosphatase (ALP) Activity Assay
This assay quantifies the activity of an early marker of osteoblast differentiation.
Protocol:
-
Cell Culture and Treatment: Seed osteoblasts in a 96-well plate and culture until they reach 80-90% confluency. Treat the cells with the desired concentrations of PTH (1-34) or PTH (73-84) for the specified duration.
-
Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Enzyme Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well containing the cell lysate. Incubate the plate at 37°C to allow the ALP enzyme to convert the substrate to p-nitrophenol.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 3M NaOH).
-
Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content in each well, which can be determined using a standard protein assay (e.g., BCA assay).
Mineralization Assay (Alizarin Red S Staining)
This assay visualizes and quantifies the deposition of calcium, a hallmark of mature osteoblast function.[12][13][14]
Protocol:
-
Cell Culture and Treatment: Culture osteoblasts in a multi-well plate in osteogenic differentiation medium. Treat the cells with PTH fragments for an extended period (e.g., 14-21 days).
-
Fixation: After the treatment period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.[15]
-
Staining: Wash the fixed cells with deionized water and then stain with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[12][13]
-
Washing: Carefully wash the cells with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange calcium deposits under a microscope.
-
Quantification (Optional): To quantify mineralization, destain the wells by adding a solution like 10% acetic acid or 10% cetylpyridinium (B1207926) chloride.[12][15] Measure the absorbance of the extracted stain at a wavelength of approximately 405 nm.
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
This technique measures the expression levels of specific genes involved in osteoblast differentiation.
Protocol:
-
Cell Culture and Treatment: Culture and treat osteoblasts with PTH fragments as described for other assays.
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercially available RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using a qPCR instrument, specific primers for the target genes (e.g., Runx2, Osteocalcin), and a housekeeping gene (e.g., GAPDH, Actin) for normalization. The reaction mixture typically includes cDNA, primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using the comparative Ct (ΔΔCt) method.
Conclusion
The available evidence clearly demonstrates that PTH (1-34) is a potent stimulator of osteoblast function, acting through the PTH1R to enhance proliferation, differentiation, and the expression of key osteogenic genes. In contrast, the role of PTH (73-84) is less defined. Based on studies of other C-terminal PTH fragments, it is plausible that PTH (73-84) may exert biological effects on osteoblasts, potentially influencing proliferation, through a distinct receptor and signaling pathway. However, direct experimental evidence is lacking.
Future research should focus on direct comparative studies of PTH (1-34) and PTH (73-84) to elucidate the specific effects of the C-terminal fragment on osteoblast biology. The identification and characterization of the putative C-terminal PTH receptor will be crucial in understanding its mechanism of action and its potential as a therapeutic target for bone diseases. This guide serves as a foundation for such investigations, providing a summary of the current state of knowledge and detailed protocols for further experimentation.
References
- 1. Parathyroid hormone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Stimulation of osteoblast proliferation by C-terminal fragments of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Normal alkaline phosphatase level in a patient with primary hyperparathyroidism due to parathyroid adenoma [jparathyroid.com]
- 5. Alkaline Phosphatase and Parathyroid Hormone Levels: International Variation and Associations With Clinical Outcomes in the DOPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hormones.gr [hormones.gr]
- 7. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 14. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Antagonistic Effects of PTH(73-84) on Full-Length PTH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of full-length parathyroid hormone (PTH(1-84)) and its C-terminal fragment, PTH(73-84). Emerging evidence indicates that PTH(73-84) and other C-terminal fragments can antagonize the classical effects of full-length PTH, suggesting a more complex regulatory system for calcium homeostasis and bone metabolism than previously understood. This guide summarizes key experimental findings, presents quantitative data for comparison, details experimental methodologies, and provides visual representations of the involved signaling pathways.
Data Presentation: Quantitative Comparison of PTH(1-84) and PTH(73-84) Effects
The following tables summarize the opposing effects of full-length PTH and its C-terminal fragment on key physiological parameters.
| Parameter | Full-Length PTH (1-84) Effect | PTH(73-84) Effect (in the presence of PTH(1-84)) | Supporting Evidence |
| Serum Calcium Levels | Increases (Hypercalcemic) | Decreases (Antagonizes hypercalcemic effect) | Co-administration of PTH(7-84) with PTH(1-84) in a 1:1 molar ratio in parathyroidectomized rats was shown to decrease the calcemic response to PTH(1-84) by 94%.[1] Other studies have also demonstrated that synthetic C-terminal PTH fragments can decrease calcium concentration and antagonize the calcemic response to human PTH(1-84).[2] |
| Bone Resorption | Stimulates | Inhibits | Human PTH(7-84) at a concentration of 300 nM was found to reduce basal bone resorption in neonatal mouse calvariae by approximately 50%.[3][4] It also inhibited bone resorption induced by PTH(1-84). |
| Osteocyte Apoptosis | Prevents (via PTH1R) | Promotes (via C-PTHR) | Full-length PTH(1-84) and C-terminal fragments like hPTH(53-84) have been shown to increase osteocyte apoptosis, an effect mediated by a putative C-terminal PTH receptor (C-PTHR).[5][6] In contrast, N-terminal fragments like PTH(1-34) acting through the PTH1 receptor can prevent apoptosis.[5] |
| RANKL/OPG Ratio in Osteoblasts | Increases (Promoting Osteoclastogenesis) | Potentially Decreases (Inhibiting Osteoclastogenesis) | PTH(1-84) increases the expression of RANKL and inhibits the expression of OPG in osteoblastic cells, leading to an increased RANKL/OPG ratio that promotes osteoclast formation and bone resorption.[7][8] While direct data on PTH(73-84) is limited, its known inhibitory effect on bone resorption suggests it may have an opposing effect on the RANKL/OPG ratio.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Calcemic Response Assay
Objective: To determine the effect of PTH(73-84) on PTH(1-84)-induced changes in serum calcium levels in an animal model.
Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats, surgically thyroparathyroidectomized (TPTX) to remove endogenous sources of PTH and calcitonin.
-
Acclimatization: Allow animals to recover for 72 hours post-surgery, providing them with a calcium-supplemented diet.
-
Peptide Preparation: Dissolve lyophilized human PTH(1-84) and PTH(73-84) in a vehicle solution (e.g., 0.9% saline with 0.1% bovine serum albumin).
-
Administration:
-
Divide the TPTX rats into three groups:
-
Group 1 (Control): Administer vehicle only.
-
Group 2 (PTH(1-84)): Administer a continuous intravenous infusion of PTH(1-84) at a specific dose (e.g., 1 nmol/kg/h).
-
Group 3 (PTH(1-84) + PTH(73-84)): Administer a co-infusion of PTH(1-84) (e.g., 1 nmol/kg/h) and PTH(73-84) at a specified molar ratio (e.g., 1:1 or 1:10).
-
-
-
Blood Sampling: Collect blood samples from the tail vein at baseline (0 hours) and at regular intervals (e.g., 1, 2, 4, and 6 hours) after the start of the infusion.
-
Calcium Measurement: Centrifuge blood samples to obtain serum. Measure ionized calcium concentration using a calcium-specific electrode.
-
Data Analysis: Plot the change in serum ionized calcium from baseline over time for each group. Statistically compare the calcemic response in the PTH(1-84) group to the co-infusion group to determine the antagonistic effect.
Ex Vivo Bone Resorption Assay (45Ca Release)
Objective: To quantify the effect of PTH(73-84) on PTH(1-84)-stimulated bone resorption from neonatal mouse calvariae.
Protocol:
-
Radiolabeling: Inject pregnant mice with 45CaCl2 on day 17 of gestation to incorporate the radioisotope into the skeletons of the fetuses.
-
Calvarial Dissection: Euthanize newborn mice (4-5 days old) and dissect the frontal and parietal bones (calvariae) under sterile conditions.
-
Pre-incubation: Place individual calvariae in a 24-well plate with culture medium (e.g., BGJb medium supplemented with BSA) and incubate for 24 hours to allow for stabilization.
-
Treatment:
-
Replace the pre-incubation medium with fresh medium containing one of the following:
-
Vehicle (Control)
-
PTH(1-84) (e.g., 10 nM)
-
PTH(73-84) (e.g., 300 nM)
-
PTH(1-84) (e.g., 10 nM) + PTH(73-84) (e.g., 300 nM)
-
-
-
Incubation: Culture the calvariae for 72 hours.
-
Sample Collection: At the end of the incubation period, collect the culture medium.
-
45Ca Measurement:
-
Measure the radioactivity in an aliquot of the collected medium using a liquid scintillation counter.
-
Extract the remaining 45Ca from the calvariae by decalcification (e.g., with 5% trichloroacetic acid).
-
Measure the radioactivity in the calvarial extract.
-
-
Data Analysis: Calculate the percentage of 45Ca released into the medium as a fraction of the total radioactivity (medium + calvaria). Compare the percent release between the different treatment groups.
In Vitro Osteocyte Apoptosis Assay (TUNEL)
Objective: To assess the pro-apoptotic effect of PTH(73-84) in comparison to the effects of PTH(1-84) on osteocytes.
Protocol:
-
Cell Culture: Culture an osteocytic cell line (e.g., MLO-Y4) on glass coverslips in appropriate growth medium.
-
Treatment: Once the cells reach approximately 70-80% confluency, replace the growth medium with a serum-free medium containing one of the following:
-
Vehicle (Control)
-
PTH(1-84) (e.g., 100 nM)
-
PTH(73-84) (e.g., 100 nM)
-
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Staining:
-
Wash the cells with deionized water.
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions of a commercially available kit. This typically involves:
-
Equilibration with TdT reaction buffer.
-
Incubation with the TdT reaction cocktail (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
-
-
Counterstaining and Mounting:
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit green fluorescence in the nuclei, while all nuclei will show blue fluorescence from the DAPI stain.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields of view for each treatment group.
-
Signaling Pathways and Experimental Workflows
The differential effects of full-length PTH and its C-terminal fragments are mediated by distinct signaling pathways.
Signaling Pathways
Full-length PTH(1-84) primarily acts through the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[9] This interaction activates two main signaling cascades: the Gs/adenylyl cyclase/cAMP/PKA pathway and the Gq/phospholipase C/IP3/PKC pathway.[9] These pathways ultimately lead to increased serum calcium and bone resorption.
In contrast, C-terminal fragments such as PTH(73-84) are thought to act through a putative C-terminal PTH receptor (C-PTHR).[6] The downstream signaling of this receptor is less well-characterized but appears to mediate effects that are antagonistic to PTH1R signaling, including the promotion of osteocyte apoptosis.
Figure 1. Opposing signaling pathways of PTH(1-84) and PTH(73-84).
Experimental Workflow: In Vivo Antagonism Study
The following diagram illustrates the general workflow for an in vivo study designed to investigate the antagonistic effects of PTH(73-84) on PTH(1-84)-induced hypercalcemia.
Figure 2. Workflow for in vivo calcemic response study.
Logical Relationship: Mechanism of Antagonism
The antagonistic effect of PTH(73-84) on full-length PTH can be understood through the logical relationship of their opposing actions on bone metabolism, which ultimately influences serum calcium levels.
Figure 3. Opposing actions on bone resorption leading to antagonism.
References
- 1. scispace.com [scispace.com]
- 2. The Calcemic Response to Continuous Parathyroid Hormone (PTH)(1-34) Infusion in End-Stage Kidney Disease Varies According to Bone Turnover: A Potential Role for PTH(7-84) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PTH receptors and apoptosis in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Parathyroid hormone and parathyroid hormone–related protein | Oncohema Key [oncohemakey.com]
- 8. PTH differentially regulates expression of RANKL and OPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PTH/PTHrP Receptor Signaling, Allostery, and Structures - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bioactivity of Synthetic PTH (73-84): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of the synthetic parathyroid hormone (PTH) fragment (73-84) against the well-characterized full-length PTH (1-84) and its N-terminal fragment, PTH (1-34). The information is intended for researchers, scientists, and professionals in drug development investigating the physiological roles and therapeutic potential of PTH fragments.
Introduction to Parathyroid Hormone and Its Fragments
Parathyroid hormone (PTH) is an 84-amino acid peptide that plays a crucial role in calcium and phosphate (B84403) homeostasis.[1][2] The biological activity of PTH is primarily mediated through the N-terminal region, which binds to the PTH type 1 receptor (PTH1R), a G protein-coupled receptor.[2][3][4] This interaction triggers downstream signaling pathways, most notably the adenylyl cyclase-cAMP pathway.[3][5]
In circulation, PTH is metabolized into various fragments. While the N-terminal fragment, PTH (1-34), retains the full biological activity of the intact hormone, C-terminal fragments are generally considered inactive at the PTH1R.[2][6] However, emerging evidence suggests that some C-terminal fragments may possess distinct biological activities, potentially by interacting with a putative C-terminal PTH receptor (C-PTHR).[5][7][8] This guide focuses on the available data to validate the bioactivity of the specific C-terminal fragment, PTH (73-84).
Comparative Bioactivity Data
The following table summarizes the known bioactivity data for synthetic PTH (73-84) in comparison to PTH (1-84) and PTH (1-34). It is important to note that direct experimental data for PTH (73-84) is limited in the scientific literature. Much of the information regarding C-terminal fragments is derived from studies on the larger PTH (7-84) fragment.
| Parameter | PTH (1-84) (Full-Length) | PTH (1-34) (N-terminal) | PTH (73-84) (C-terminal) |
| Binding to PTH1R | High Affinity | High Affinity | No significant binding reported |
| Stimulation of Adenylyl Cyclase (cAMP production) | Potent Agonist | Potent Agonist | No significant stimulation reported |
| Binding to C-terminal PTH Receptor (C-PTHR) | Binds | Does not bind | Presumed to bind, but direct binding data is not available. Larger C-terminal fragments bind.[7][8] |
| Effect on Intracellular Calcium | Increases via PTH1R-PLC pathway | Increases via PTH1R-PLC pathway | May increase via C-PTHR and voltage-dependent calcium channels (based on studies with PTH (53-84)).[7] |
| Physiological Effect on Serum Calcium | Increases | Increases | May antagonize the calcemic effects of PTH (1-84) (based on studies with PTH (7-84)).[5][8] |
| Bone Resorption | Stimulates (indirectly via osteoblasts) | Stimulates (indirectly via osteoblasts) | May inhibit bone resorption (based on in vitro studies with PTH (7-84)).[5] |
Signaling Pathways
The signaling pathways activated by PTH and its fragments differ significantly, reflecting their distinct receptor interactions.
PTH (1-84) and PTH (1-34) Signaling Pathway
Full-length PTH and its N-terminal fragment, PTH (1-34), activate the PTH1R, leading to the stimulation of two primary signaling cascades: the Gαs/adenylyl cyclase/cAMP/PKA pathway and the Gαq/phospholipase C (PLC)/IP3/PKC pathway.[3][5]
Proposed C-terminal PTH Fragment Signaling Pathway
C-terminal fragments are hypothesized to signal through a distinct C-terminal PTH receptor (C-PTHR). This pathway is thought to be independent of cAMP and may involve the influx of extracellular calcium through voltage-dependent calcium channels (VDCCs).[7]
Experimental Protocols for Bioactivity Validation
To validate the bioactivity of synthetic PTH (73-84), a series of in vitro experiments are necessary. Below are detailed methodologies for key assays.
Receptor Binding Assay
Objective: To determine if synthetic PTH (73-84) binds to the PTH1R or a putative C-PTHR.
Methodology:
-
Cell Lines: Use cell lines expressing high levels of PTH1R (e.g., HEK293 or SaOS-2 cells) and cells potentially expressing C-PTHR (e.g., osteocytes).
-
Radioligand: Utilize radiolabeled PTH (1-34) (e.g., ¹²⁵I-PTH (1-34)) for PTH1R binding and a radiolabeled C-terminal fragment (e.g., ¹²⁵I-PTH (53-84)) for C-PTHR binding.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand.
-
Add increasing concentrations of unlabeled competitor peptides: PTH (1-34) (positive control for PTH1R), unlabeled C-terminal fragment (positive control for C-PTHR), and synthetic PTH (73-84).
-
After incubation, separate bound from free radioligand by filtration.
-
Measure radioactivity of the bound fraction using a gamma counter.
-
Generate competition curves and calculate the inhibitory constant (Ki) to determine binding affinity.
-
cAMP Accumulation Assay
Objective: To assess the ability of synthetic PTH (73-84) to stimulate the adenylyl cyclase pathway.
Methodology:
-
Cell Line: Use a cell line expressing functional PTH1R (e.g., LLC-PK1 or HEK293 cells).
-
Procedure:
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate cells with various concentrations of PTH (1-34) (positive control) and synthetic PTH (73-84).
-
After stimulation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or TR-FRET kit.
-
Generate dose-response curves and determine the EC50 for each peptide.
-
Intracellular Calcium Mobilization Assay
Objective: To determine if synthetic PTH (73-84) can induce an increase in intracellular calcium.
Methodology:
-
Cell Line: Use cells that potentially express the C-PTHR, such as osteocytic cell lines.
-
Calcium Indicator: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Measure baseline fluorescence of the loaded cells.
-
Add PTH (73-84) and monitor changes in fluorescence over time using a fluorescence plate reader or microscope.
-
As a positive control for PTH1R-mediated calcium release, use PTH (1-34) in PTH1R-expressing cells. To test for the involvement of extracellular calcium, perform the experiment in calcium-free buffer or in the presence of VDCC blockers.
-
Conclusion
The available evidence suggests that synthetic PTH (73-84), as a C-terminal fragment of PTH, is unlikely to exhibit classical PTH bioactivity mediated through the PTH1R and cAMP signaling. Its biological effects, if any, are more likely to be mediated through a distinct C-terminal PTH receptor, potentially leading to changes in intracellular calcium and antagonizing the actions of full-length PTH. Direct experimental validation using the outlined protocols is essential to definitively characterize the bioactivity of synthetic PTH (73-84) and to elucidate its potential physiological and therapeutic roles. Further research is warranted to isolate and characterize the putative C-PTHR to fully understand the function of C-terminal PTH fragments.
References
- 1. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
Comparative Analysis of C-terminal Parathyroid Hormone (PTH) Fragments: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of C-terminal parathyroid hormone (PTH) fragments, summarizing their performance based on available experimental data. This document details the evolving understanding of these once-overlooked fragments, their distinct biological activities, and the experimental methodologies used to characterize them.
Once considered inactive byproducts of PTH metabolism, C-terminal fragments are now recognized as biologically active entities with functions often opposing those of the full-length PTH(1-84) and its N-terminal fragments.[1][2][3] These C-terminal peptides constitute a significant portion of circulating PTH, approximately 80%, and their accumulation, particularly in patients with renal failure, is associated with conditions like adynamic bone disease.[2] Emerging evidence strongly suggests that their biological effects are mediated through a putative C-PTH receptor (CPTHR), which is distinct from the well-characterized PTH type 1 receptor (PTH1R) that binds N-terminal fragments.[3][4]
This guide will delve into a comparative analysis of various C-terminal PTH fragments, focusing on their binding affinities, their impact on bone cell function, and the signaling pathways they initiate.
Quantitative Comparison of C-terminal PTH Fragment Bioactivity
The biological activity of C-terminal PTH fragments is a critical area of investigation. The following tables summarize the available quantitative data on their binding affinity to the putative C-PTH receptor and their functional effects on key bone cells.
Table 1: Comparative Binding Affinity of C-terminal PTH Fragments to the Putative C-PTH Receptor (CPTHR) on Osteoblast-like Cells
| Fragment | Apparent Dissociation Constant (Kd) (nM) | Source |
| PTH(1-84) | 20-30 | [4] |
| mutPTH-(19-84) | 20-30 | [4] |
| hPTH(39-84) | 400-800 | [4] |
| hPTH(53-84) | >5000 | [4] |
Note: Data was obtained from radioreceptor assays on osteoblast-like cells. "mutPTH" refers to a mutated form of PTH used in the study.
Table 2: Comparative Functional Potency of C-terminal PTH and PTHrP Fragments
| Fragment | Assay | Species | Potency (EC50 / IC50 or Effective Concentration) | Source |
| hPTH(7-84) | Inhibition of Osteoclast-like Cell Formation | Murine | 300 nM (caused 70% inhibition) | [5][6] |
| hPTH(39-84) | Inhibition of Osteoclast-like Cell Formation | Murine | 3000 nM (caused 70% inhibition) | [5][6] |
| hPTH(24-84) | Induction of Osteocyte Apoptosis | Not Specified | 1-100 nM (concentration-dependent effect) | [7] |
| hPTH(39-84) | Induction of Osteocyte Apoptosis | Not Specified | 1-100 nM (concentration-dependent effect) | [7] |
| hPTH(53-84) | Induction of Osteocyte Apoptosis | Not Specified | 1-100 nM (concentration-dependent effect) | [7] |
| PTHrP(107-139) | Inhibition of Bone Resorption | Rat | ~10⁻¹⁵ M (EC50) | [1] |
Note: hPTH refers to human PTH. PTHrP refers to PTH-related protein.
Signaling Pathways and Experimental Workflows
The signaling mechanisms of C-terminal PTH fragments are still being elucidated but are known to be distinct from the PTH1R-mediated cyclic AMP (cAMP) pathway. Evidence points towards the involvement of Protein Kinase C (PKC).[8]
C-terminal PTH Fragment Signaling Pathway
Caption: Putative signaling pathway of C-terminal PTH fragments.
Experimental Workflow: Osteocyte Apoptosis Assay
Caption: Workflow for assessing osteocyte apoptosis.
Experimental Workflow: Osteoclast Resorption Pit Assay
Caption: Workflow for assessing osteoclast resorption.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the study of C-terminal PTH fragments.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of different C-terminal PTH fragments to the putative C-PTH receptor.
1. Cell Culture:
-
Culture osteoblast-like cells (e.g., ROS 17/2.8) or other cells expressing the putative C-PTH receptor to confluence in appropriate media.
2. Preparation of Membranes:
-
Harvest cells and homogenize in a lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
3. Binding Reaction:
-
In a multi-well plate, add a constant amount of a radiolabeled C-terminal PTH fragment (e.g., ¹²⁵I-[Tyr³⁴]hPTH-(19-84)).
-
Add increasing concentrations of unlabeled competitor C-terminal PTH fragments (e.g., PTH(7-84), PTH(39-84), PTH(53-84)) to different wells.
-
Add the cell membrane preparation to each well.
-
Incubate at a specific temperature (e.g., 4°C) for a set time to reach binding equilibrium.
4. Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
5. Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
6. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Kd) for each fragment using the Cheng-Prusoff equation.
Osteocyte Apoptosis Assay (TUNEL Assay)
This assay detects DNA fragmentation, a hallmark of apoptosis.
1. Cell Culture and Treatment:
-
Seed osteocytic cells (e.g., MLO-Y4) on coverslips in a multi-well plate.
-
Treat the cells with various concentrations of different C-terminal PTH fragments for a predetermined duration. Include positive (e.g., treatment with a known apoptosis inducer like staurosporine) and negative controls.
2. Fixation and Permeabilization:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes on ice.
3. TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 1 hour, protected from light.
4. Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst 33342.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
5. Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive (apoptotic) cells will show green fluorescence in their nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields of view.
Osteoclast Resorption Pit Assay
This assay measures the bone-resorbing activity of osteoclasts.
1. Preparation of Bone/Dentine Slices:
-
Prepare thin slices of bone or dentine and sterilize them.
-
Place the slices in a multi-well plate.
2. Osteoclast Culture and Treatment:
-
Isolate osteoclast precursors from bone marrow and culture them on the bone/dentine slices in the presence of M-CSF and RANKL to induce osteoclast differentiation.
-
Once mature osteoclasts have formed, treat the cultures with different C-terminal PTH fragments.
3. Resorption Period:
-
Incubate the cultures for several days to allow for bone resorption to occur.
4. Cell Removal and Staining:
-
Remove the cells from the bone/dentine slices by sonication or treatment with a cell detachment solution.
-
Stain the slices with Toluidine Blue or another suitable stain that highlights the resorption pits.
5. Imaging and Analysis:
-
Image the stained slices using a light microscope.
-
Quantify the total area of resorption pits using image analysis software (e.g., ImageJ).
-
Compare the resorbed area in the treated groups to the control group to determine the effect of the C-terminal PTH fragments on osteoclast activity.
Conclusion
The study of C-terminal PTH fragments is a rapidly evolving field.[2] The data presented in this guide underscores their significant and distinct biological roles, particularly in bone metabolism. While longer C-terminal fragments appear to have a higher affinity for the putative C-PTH receptor, further quantitative studies are needed to fully elucidate the structure-activity relationships of the various circulating fragments. The provided experimental protocols offer a foundation for researchers to further investigate the mechanisms of action and potential therapeutic applications of these intriguing peptides. As our understanding of the C-PTH receptor and its downstream signaling pathways grows, so too will the opportunities for developing novel therapeutic strategies for bone and mineral disorders.
References
- 1. Parathyroid Hormone Fragments: New Targets for the Diagnosis and Treatment of Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyl-terminal parathyroid hormone fragments: role in parathyroid hormone physiopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-terminal parathyroid hormone fragments: biologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of a novel parathyroid hormone (PTH) receptor with specificity for the carboxyl-terminal region of PTH-(1-84) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PTH receptors and apoptosis in osteocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase C-activating domains of parathyroid hormone-related protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Parathyroid Hormone Assays: A Comparative Guide to Cross-Reactivity with PTH (73-84)
For researchers, scientists, and drug development professionals, the accurate measurement of parathyroid hormone (PTH) is critical. However, the presence of circulating PTH fragments, such as PTH (73-84), can interfere with assay results, leading to potential misinterpretation of a patient's physiological status. This guide provides a comparative analysis of commonly used PTH assays and their cross-reactivity with the C-terminal fragment PTH (73-84), supported by experimental data and detailed methodologies.
Parathyroid hormone (PTH) is an 84-amino acid polypeptide that plays a crucial role in calcium and phosphate (B84403) homeostasis. It is metabolized into various fragments, primarily C-terminal fragments, which are cleared by the kidneys. In individuals with impaired renal function, these fragments can accumulate to high concentrations.
The two main types of immunoassays for PTH are second-generation ("intact") assays and third-generation ("whole" or "bio-intact") assays. While both are sandwich assays, their specificity for the full-length, biologically active PTH (1-84) molecule differs significantly due to their antibody design. This difference is most apparent in their cross-reactivity with N-terminally truncated fragments like PTH (7-84).
Comparative Analysis of PTH Assay Cross-Reactivity
The degree of cross-reactivity with C-terminal PTH fragments is a key differentiator between second and third-generation PTH assays. The following table summarizes the reported cross-reactivity of several commercially available assays with the PTH (7-84) fragment, which serves as a representative for C-terminal fragments like PTH (73-84).
| Assay Generation | Manufacturer | Assay Name | Reported Cross-Reactivity with PTH (7-84) |
| Second Generation | Roche Diagnostics | Elecsys PTH Assay | 96%[1] |
| IBL International | Parathyroid hormone intact ELISA | 44.5% | |
| Siemens Healthineers | ADVIA Centaur Intact PTH | 37.4% | |
| Beckman Coulter | Access Intact PTH | Data not specified in available resources | |
| Third Generation | DiaSorin | LIAISON 1-84 PTH | 0.00105%[2] |
| Roche Diagnostics | Elecsys 1-84 PTH | Does not cross-react with the (7-84) fragment[3][4] |
Key Observations:
-
Second-generation assays exhibit significant cross-reactivity with the PTH (7-84) fragment. This is because the N-terminal antibody used in these assays typically targets a region downstream from the initial amino acids, allowing for the binding of N-terminally truncated fragments.[5] This cross-reactivity can lead to an overestimation of the biologically active PTH (1-84) levels, particularly in patients with chronic kidney disease where these fragments accumulate.[6]
-
Third-generation assays demonstrate negligible to no cross-reactivity with the PTH (7-84) fragment.[3][5][7][8] These assays employ an N-terminal antibody that specifically recognizes the first four amino acids of the PTH molecule, ensuring that only the full-length, biologically active hormone is measured.[5]
Experimental Protocols for Determining Cross-Reactivity
The assessment of cross-reactivity in PTH immunoassays is a critical component of their validation. A generalized protocol for this determination is outlined below, based on methodologies described in regulatory filings and product inserts.
Objective: To determine the percentage of cross-reactivity of a PTH immunoassay with the PTH (73-84) fragment or a surrogate such as PTH (7-84).
Materials:
-
PTH immunoassay kit (including calibrators, controls, and reagents)
-
Immunoassay analyzer
-
Synthetic human PTH (73-84) or PTH (7-84) fragment of known purity and concentration
-
Sample matrix with a known low or undetectable level of endogenous PTH (e.g., human serum from a hypoparathyroid patient, charcoal-stripped serum, or a synthetic specimen diluent)
-
Precision pipettes and laboratory consumables
Methodology:
-
Preparation of Spiked Samples:
-
A high-concentration stock solution of the PTH fragment is prepared in a suitable buffer.
-
The sample matrix is spiked with a known concentration of the PTH fragment. The concentration chosen should be high enough to elicit a measurable response in the assay.
-
A control sample of the same matrix without the added PTH fragment is also prepared.
-
-
Sample Analysis:
-
The PTH assay is calibrated according to the manufacturer's instructions.
-
The spiked and control samples are analyzed in multiple replicates (typically triplicate or quadruplicate) using the PTH immunoassay.
-
-
Calculation of Cross-Reactivity:
-
The mean concentration of PTH measured in the spiked and control samples is determined.
-
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = [(Mean Measured Concentration in Spiked Sample - Mean Measured Concentration in Control Sample) / Concentration of Spiked Fragment] x 100
-
Diagram of Experimental Workflow:
Caption: Workflow for Determining PTH Assay Cross-Reactivity.
Signaling Pathway Considerations
The biological activity of PTH is mediated through the PTH receptor type 1 (PTH1R), a G protein-coupled receptor. The N-terminal region of PTH (1-34) is essential for receptor binding and activation. C-terminal fragments, including PTH (73-84), lack this N-terminal domain and therefore do not activate the PTH1R. This fundamental difference in biological activity underscores the importance of using assays that can specifically distinguish between the full-length hormone and its inactive fragments.
Caption: PTH Receptor Activation by Full-Length vs. Fragment PTH.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Comparison of intact and 'whole molecule' parathyroid hormone assays in patients with histologically confirmed post-renal transplant osteodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Resolution Mass Spectrometry for the Measurement of PTH and PTH Fragments: Insights into PTH Physiology and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diagnostics.roche.com [diagnostics.roche.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Differences between "intact" PTH and 1-84 PTH assays in chronic renal failure and dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The path to the standardization of PTH: Is this a realistic possibility? a position paper of the IFCC C-BM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of parathyroid hormone levels from the intact and whole parathyroid hormone assays after parathyroidectomy for primary and secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Interaction: pTH (73-84) and the C-Terminal PTH Receptor
A Comparative Guide for Researchers
The traditional understanding of parathyroid hormone (PTH) signaling has centered on the N-terminal fragment (1-34) and its interaction with the well-characterized PTH receptor 1 (PTH1R). However, emerging evidence has illuminated the physiological significance of C-terminal PTH fragments and their binding to a distinct C-terminal PTH receptor (C-PTHR). This guide provides a comparative analysis of the binding of the C-terminal fragment pTH (73-84) to the C-PTHR, offering supporting experimental data and methodologies for researchers in endocrinology, bone biology, and drug development.
Quantitative Comparison of Ligand Binding to the C-PTH Receptor
While direct, high-throughput comparative studies on a wide array of C-terminal fragments are limited, existing research provides valuable insights into the binding affinities of various PTH fragments for the C-PTHR. The following table summarizes available quantitative data, offering a comparative perspective on the binding landscape of this receptor. It is important to note that direct binding data for the specific pTH (73-84) fragment is not extensively reported in the literature; therefore, data for larger C-terminal fragments are presented to infer its relative binding potential.
| Ligand | Apparent Dissociation Constant (Kd) | Cell Type Used in Assay | Reference |
| PTH (1-84) | 20-30 nM | Osteoblast-like and rat parathyroid (PT-r3) cells | |
| mutPTH (1-84) | 20-30 nM | Osteoblast-like and rat parathyroid (PT-r3) cells | |
| mutPTH (19-84) | 20-30 nM | Osteoblast-like and rat parathyroid (PT-r3) cells | |
| PTH (39-84) | 400-800 nM | Osteoblast-like and rat parathyroid (PT-r3) cells | |
| PTH (53-84) | > 5000 nM | Osteoblast-like and rat parathyroid (PT-r3) cells |
Note: "mutPTH" refers to a mutated form of PTH used in the cited study for experimental purposes.
The data clearly indicate that while the full-length PTH (1-84) and a large N-terminally truncated fragment (19-84) exhibit high-affinity binding to the C-PTHR, the affinity decreases significantly as more of the N-terminal and central regions are removed. This suggests that while the C-terminal region is necessary for binding, other residues outside of the (73-84) sequence likely contribute to the overall binding affinity. The very low affinity of PTH (53-84) suggests that the binding site for the C-PTHR may extend beyond the extreme C-terminus.
Experimental Protocol: Radioligand Binding Assay for C-PTH Receptor
The following is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the binding affinity of ligands to receptors like the C-PTHR. This protocol is synthesized from established methodologies for PTH receptor binding assays.
Objective: To determine the binding affinity (IC50 and subsequently Ki) of unlabeled pTH (73-84) and other competing ligands for the C-PTH receptor by measuring the displacement of a radiolabeled C-terminal PTH fragment.
Materials:
-
Cells or cell membranes expressing the C-PTH receptor (e.g., osteoblast-like cells, rat parathyroid cells).
-
Radiolabeled ligand (e.g., ¹²⁵I-[Tyr³⁴]hPTH(19-84) or another suitable C-terminal fragment).
-
Unlabeled competing ligands (e.g., pTH (73-84), PTH (1-84), other PTH fragments).
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors).
-
Wash buffer (e.g., ice-cold Tris-HCl).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Cell/Membrane Preparation: Isolate cell membranes from cultured cells known to express the C-PTH receptor.
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (e.g., pTH (73-84)).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competing ligand. The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the potential downstream consequences of pTH (73-84) binding, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a competitive radioligand binding assay.
Research suggests that the binding of C-terminal PTH fragments to the C-PTHR can trigger intracellular signaling cascades that are distinct from the classic cAMP-mediated pathway of the PTH1R. Evidence points towards the involvement of intracellular calcium mobilization and the regulation of cellular processes like apoptosis.
Caption: Putative signaling pathway of the C-PTH receptor.
This guide provides a foundational understanding of the binding of pTH (73-84) to the C-PTH receptor. Further research is necessary to fully elucidate the binding kinetics of a broader range of C-terminal fragments and to comprehensively map the downstream signaling pathways and their physiological consequences. The methodologies and comparative data presented here serve as a valuable resource for scientists working to unravel the complexities of PTH biology and to explore novel therapeutic avenues targeting the C-PTH receptor.
Unraveling the Alternate Pathway: pTH(73-84) Activity in the Absence of PTH1R
A Comparison Guide for Researchers in Skeletal Biology and Drug Development
In the landscape of parathyroid hormone (PTH) signaling, the N-terminal fragment (1-34) and its interaction with the PTH type 1 receptor (PTH1R) have long held the spotlight for regulating calcium homeostasis and bone metabolism. However, emerging evidence points to a distinct and potentially significant role for C-terminal PTH fragments, such as pTH(73-84), particularly in scenarios where PTH1R is absent. This guide provides a comparative analysis of the activity of C-terminal PTH fragments in PTH1R knockout models versus the canonical signaling of N-terminal fragments, supported by experimental data and detailed protocols.
Contrasting Mechanisms: PTH1R-Dependent vs. Independent Signaling
The classical actions of PTH are mediated by the N-terminal region of the hormone binding to PTH1R, a G-protein coupled receptor. This interaction triggers downstream signaling cascades, primarily through adenylyl cyclase and phospholipase C, influencing osteoblast and osteoclast activity. In stark contrast, C-terminal fragments of PTH, including pTH(73-84), do not bind to PTH1R. Instead, their biological effects are mediated through a putative, yet-to-be-cloned C-terminal PTH receptor (CPTHR).
The use of PTH1R knockout models, specifically osteocytic cell lines derived from mice lacking the PTH1R gene, has been instrumental in isolating and characterizing the activity of these C-terminal fragments. In these models, any observed cellular response to PTH fragments can be attributed to a PTH1R-independent mechanism.
Comparative Analysis of PTH Fragment Activity
Experimental data from studies utilizing PTH1R knockout osteocytes reveal a primary pro-apoptotic role for C-terminal PTH fragments. This stands in contrast to the well-documented anti-apoptotic and anabolic effects of intermittent N-terminal PTH (1-34) administration in models expressing PTH1R.
| Ligand | Model | Key Biological Effect | Receptor | Signaling Pathway |
| PTH (1-34) | Wild-Type (WT) Osteocytes (PTH1R present) | Anti-apoptotic, Anabolic | PTH1R | Gs/cAMP/PKA, Gq/PLC/PKC |
| PTH (1-34) | PTH1R Knockout Osteocytes | No significant activity | N/A | N/A |
| PTH (1-84) | PTH1R Knockout Osteocytes | Pro-apoptotic[1] | CPTHR | Putative, involves intracellular calcium mobilization[2] |
| pTH (53-84) | PTH1R Knockout Osteocytes | Pro-apoptotic[1] | CPTHR | Putative, involves intracellular calcium mobilization[2] |
| pTH (7-84) | PTH1R Knockout Osteocytes | Pro-apoptotic, Inhibition of bone resorption | CPTHR | Putative, involves intracellular calcium mobilization[2] |
Quantitative Data Summary: Pro-Apoptotic Effects of C-Terminal PTH Fragments in PTH1R Knockout Osteocytes
The following table summarizes the quantitative findings on the induction of apoptosis in PTH1R null osteocytic cells (OC59) by various PTH fragments.
| Treatment | Concentration | Fold Increase in Apoptosis (vs. Basal) | % of Annexin V Positive Cells (vs. Basal) |
| Basal (Vehicle) | N/A | 1.0 (2.0 ± 0.5%)[1] | 1.0 (9.25 ± 0.9%)[1] |
| PTH (1-84) | 100 nM | 4.4 (8.4 ± 3.4%)[1] | 1.7 (15.40 ± 1.1%)[1] |
| pTH (53-84) | 1000 nM | 4.1 (8.0 ± 1.9%)[1] | 1.7 (15.65 ± 1.4%)[1] |
| Dexamethasone | 1000 nM | 3.6 (7.1 ± 1.2%)[1] | Not Reported |
Data is derived from studies on clonal conditionally immortalized osteocytic cell lines from mice homozygous for targeted ablation of the PTH1R gene.[1]
Signaling Pathways and Experimental Workflows
To visualize the distinct signaling mechanisms and the experimental approach to their study, the following diagrams are provided.
References
In Vitro Comparison of Different PTH Fragments on Osteoclastogenesis: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of various parathyroid hormone (PTH) fragments on osteoclastogenesis, intended for researchers, scientists, and professionals in drug development. The data presented is compiled from in vitro studies to aid in understanding the differential effects of these peptides on bone cell biology.
Parathyroid hormone is a key regulator of calcium homeostasis and bone metabolism. Its full-length form, PTH(1-84), and its N-terminal fragment, PTH(1-34), are known to influence bone remodeling. The effects of PTH on osteoclast formation are primarily indirect, mediated through osteoblasts and stromal cells. These cells, upon stimulation by PTH, modulate the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and its decoy receptor, Osteoprotegerin (OPG), thereby controlling osteoclast differentiation and activity.[1][2] Different fragments of PTH and PTH-related peptide (PTHrP) have been shown to exert varied effects on this process.
Comparative Efficacy of PTH Fragments on Osteoclastogenesis
The in vitro effects of various PTH fragments on the formation of osteoclast-like cells are summarized below. Data has been collated from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies.
| PTH Fragment | Concentration | Cell System | Observed Effect on Osteoclastogenesis | Reference |
| hPTH(1-34) | Not specified | Mouse bone cell cultures with osteoblasts | Stimulation of osteoclast-like cell formation | [3] |
| hPTH(1-84) | Not specified | Mouse bone cell cultures with osteoblasts | More effective stimulation of osteoclast-like cell formation compared to hPTH(1-34) | [3] |
| hPTH(7-84) | 300 nM | Murine bone marrow cultures | Inhibition of Vitamin D-dependent osteoclast-like cell formation by ~70% | [2][4] |
| hPTH(35-84) | Not specified | Mouse bone cell cultures with osteoblasts | Significant stimulation of osteoclast-like cell formation | [3] |
| hPTH(39-84) | 3000 nM | Murine bone marrow cultures | Inhibition of Vitamin D-dependent osteoclast-like cell formation by ~70% | [2][4] |
| hPTH(53-84) | Not specified | Mouse bone cell cultures with osteoblasts | Significant stimulation of osteoclast-like cell formation | [3] |
| hPTH(69-84) | Not specified | Mouse bone cell cultures with osteoblasts | Significant stimulation of osteoclast-like cell formation | [3] |
Signaling Pathways in PTH-Mediated Osteoclastogenesis
The differential effects of PTH fragments on osteoclastogenesis are rooted in their distinct signaling mechanisms within osteoblasts.
N-Terminal PTH Fragments (e.g., PTH(1-34), PTH(1-84))
N-terminal fragments bind to the PTH/PTHrP receptor (PTH1R) on osteoblasts, activating two primary signaling cascades: the adenylyl cyclase (AC)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5] This activation leads to the upregulation of RANKL and downregulation of OPG expression, thereby promoting osteoclast formation.[6][7][8]
C-Terminal and N-Terminally Truncated PTH Fragments (e.g., PTH(7-84))
In contrast, fragments like hPTH(7-84) and hPTH(39-84) inhibit osteoclast formation.[2][4] Evidence suggests these fragments do not act through the classical PTH1R and do not stimulate cAMP production.[4] They are thought to bind to a distinct C-terminal PTH receptor (CPTHR), the signaling pathway of which is not fully elucidated but appears to be independent of PKA and PKC activation.[9]
Experimental Protocols
The following is a representative protocol for an in vitro osteoclastogenesis assay using a co-culture system, synthesized from established methodologies.
Objective: To evaluate the effect of different PTH fragments on osteoclast formation from precursor cells in the presence of osteoblasts.
Materials:
-
Primary mouse calvarial osteoblasts
-
Mouse bone marrow cells (as osteoclast precursors)
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
1,25-dihydroxyvitamin D3
-
Prostaglandin E2 (PGE2)
-
PTH fragments of interest (e.g., hPTH(1-34), hPTH(1-84), hPTH(7-84))
-
Tartrate-Resistant Acid Phosphatase (TRAP) staining kit
-
96-well culture plates
Experimental Workflow:
Procedure:
-
Osteoblast Culture:
-
Isolate primary osteoblasts from the calvaria of neonatal mice.
-
Plate the osteoblasts in 96-well plates at a density of 8 x 10³ cells per well in culture medium supplemented with 10 nM 1,25(OH)2D3 and 1 µM PGE2.
-
Culture until confluent (approximately 3 days).
-
-
Co-culture:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Add the bone marrow cells to the confluent osteoblast cultures at a density of 1.5-2 x 10⁵ cells per well.
-
The culture medium should be supplemented with 10 nM 1,25(OH)2D3 and 1 µM PGE2 to promote RANKL expression by osteoblasts.
-
-
Treatment with PTH Fragments:
-
Divide the co-cultures into experimental groups, each receiving a different PTH fragment at a predetermined concentration. Include a vehicle control group.
-
Incubate the cultures for 7-10 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
-
Assessment of Osteoclastogenesis:
-
After the incubation period, fix the cells.
-
Stain the cells for TRAP, a marker enzyme for osteoclasts.
-
Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells under a light microscope.
-
Quantify the number and size of osteoclasts per well for each treatment group.
-
This guide serves as a foundational resource for the in vitro investigation of PTH fragments on osteoclastogenesis. Further research is warranted to fully elucidate the complex interplay between different PTH fragments and bone cell function.
References
- 1. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human PTH-(7-84) inhibits bone resorption in vitro via actions independent of the type 1 PTH/PTHrP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxyl-terminal parathyroid hormone fragments stimulate osteoclast-like cell formation and osteoclastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PTH on RANK-L and OPG Gene Expression During Osteoblast Differentiation IADR Abstract Archives [iadr.abstractarchives.com]
- 7. PTH differentially regulates expression of RANKL and OPG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differences in the function of parathyroid peptides. What are we measuring? | Nefrología [revistanefrologia.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for pTH (73-84) (human)
Immediate Safety Precautions
As with all materials of biological origin, pTH (73-84) (human) should be regarded as potentially hazardous to health.[1] Standard laboratory safety procedures should be followed at all times. This includes wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, and avoiding the generation of aerosols.[1][2] In case of accidental contact, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush with copious amounts of water. Seek medical advice.[1] |
| Skin Contact | Wash the affected area thoroughly with water.[1] |
| Inhalation | Move to fresh air and seek medical advice.[1] |
| Ingestion | Seek medical advice.[1] |
Spillage Management
In the event of a spill, the area should be treated promptly to neutralize and contain the material.
-
Containment : Cover the spill with absorbent material.
-
Decontamination : Wet the absorbent material with an appropriate disinfectant.
-
Cleanup : Collect the absorbent material and treat it as biological waste.
-
Final Rinse : Rinse the spill area with a disinfectant followed by water.[1]
Step-by-Step Disposal Protocol
Unused pTH (73-84) (human) and any materials contaminated with it should be disposed of in accordance with local, state, and federal regulations for biomedical waste.
-
Segregation : All materials intended for disposal, including unused peptide, contaminated labware (e.g., pipette tips, vials), and used absorbent materials, should be segregated from general waste.
-
Collection : Place all contaminated materials into a designated, leak-proof, and clearly labeled biological waste container.
-
Treatment : Depending on institutional and local regulations, the collected waste may require treatment such as autoclaving or incineration.
-
Final Disposal : Arrange for the final disposal of the treated biological waste through a licensed biomedical waste disposal service.
It is imperative to consult your institution's specific safety procedures and the regulations of your local environmental protection agency to ensure full compliance.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of pTH (73-84) (human) and associated contaminated materials.
Caption: Workflow for the safe disposal of pTH (73-84) (human).
References
Personal protective equipment for handling pTH (73-84) (human)
Essential Safety and Handling Guide for pTH (73-84) (human)
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with pTH (73-84) (human).
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling pTH (73-84) (human).
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or glasses. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use a respirator if ventilation is inadequate or when handling fine powders to avoid dust formation. A type N95 (US) or type P1 (EN 143) respirator is recommended.[1] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is vital for maintaining the integrity of the peptide and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Prevent the formation of dust when working with the lyophilized powder.[1]
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
Storage:
-
Store the lyophilized peptide in a tightly sealed container in a freezer at -20°C.
-
Protect from moisture and light.
Disposal Plan
All waste materials should be handled as potentially hazardous.
Disposal of Unused Product:
-
Contact a licensed professional waste disposal service to dispose of this material.[1]
-
Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
Disposal of Contaminated Materials:
-
Dispose of contaminated labware (e.g., pipette tips, tubes) and PPE in accordance with institutional and local regulations for chemical waste.
Emergency Procedures
In the event of an exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and shoes. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[1] |
Visualizing the Safety Workflow
The following diagram illustrates the key steps for safely handling pTH (73-84) (human) from receipt to disposal.
Caption: Safe Handling Workflow for pTH (73-84) (human).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
